Product packaging for Uio-66-cooh(Cat. No.:)

Uio-66-cooh

Cat. No.: B11930871
M. Wt: 1923.1 g/mol
InChI Key: FZDGXMWTYZEXLD-UHFFFAOYSA-A
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Description

Uio-66-cooh is a useful research compound. Its molecular formula is C54H23O44Zr6-5 and its molecular weight is 1923.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H23O44Zr6-5 B11930871 Uio-66-cooh

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C54H23O44Zr6-5

Molecular Weight

1923.1 g/mol

IUPAC Name

benzene-1,2,4-tricarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide

InChI

InChI=1S/6C9H6O6.4H2O.4O.6Zr/c6*10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;;;;;;;;;;;;;;/h6*1-3H,(H,10,11)(H,12,13)(H,14,15);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-21

InChI Key

FZDGXMWTYZEXLD-UHFFFAOYSA-A

Canonical SMILES

[H+].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Carboxyl-Functionalized UiO-66 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed, step-by-step protocol for the synthesis of UiO-66-COOH, a carboxyl-functionalized metal-organic framework (MOF). UiO-66, a zirconium-based MOF, is renowned for its exceptional chemical, thermal, and mechanical stability.[1][2][3] The introduction of carboxylic acid functional groups onto the organic linkers enhances its properties, making it a prime candidate for a variety of applications, particularly in the biomedical field.[4] These functional groups can improve drug loading capacities and provide sites for further modification, which is highly advantageous for targeted drug delivery systems.[5][6]

This document outlines two common and reliable methods for synthesizing this compound, catering to researchers with varying access to solvents and equipment. It also details the necessary characterization techniques to verify the successful synthesis of the material.

Core Synthesis Principles

The synthesis of this compound, like its parent structure, is based on the self-assembly of zirconium-based secondary building units (SBUs) and organic linkers. The core structure consists of Zr₆O₄(OH)₄ clusters connected by dicarboxylate linkers.[1] To create the carboxyl-functionalized variant, a linker already containing one or more free -COOH groups is used, such as 1,2,4-benzenetricarboxylic acid (trimellitic acid) or 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid).

Experimental Protocols

Two primary synthesis routes are presented: a green, aqueous-based method and a common solvothermal method using an organic solvent.

Protocol 1: Aqueous-Based Synthesis

This method utilizes water as the solvent, presenting a more environmentally friendly approach.[1]

Materials and Equipment:

  • Zirconium (IV) sulfate (B86663) tetrahydrate (or similar Zr salt)

  • 1,2,4-Benzenetricarboxylic acid (Trimellitic acid)

  • Deionized water

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle with stirring capability

  • Filtration setup (e.g., Büchner funnel)

  • Oven

Methodology:

  • Precursor Preparation: In a round-bottom flask, combine 10 mmol of a zirconium (IV) salt and 11 mmol of 1,2,4-benzenetricarboxylic acid.[1]

  • Reaction Mixture: Add 30 mL of deionized water to the flask.[1] The mixture will initially appear as a white slurry.

  • Reflux Reaction: Place the flask in a heating mantle and attach a reflux condenser. Heat the mixture to reflux (the slurry will become translucent above 70°C) and maintain for 90 minutes with continuous stirring.[1]

  • Cooling and Filtration: After 90 minutes, remove the flask from the heat and allow it to cool to room temperature.

  • Washing: Filter the resulting white precipitate and wash it thoroughly three times with deionized water on the filter to remove any unreacted precursors.[1]

  • Drying: Dry the final white powder product in an oven at 120°C.[1]

Protocol 2: Solvothermal Synthesis in DMF/Water

This widely used method employs a mixture of N,N-Dimethylformamide (DMF) and water as the solvent and typically yields highly crystalline material. This specific protocol results in UiO-66-(COOH)₂, using pyromellitic acid as the linker.[7]

Materials and Equipment:

  • Zirconium tetrachloride (ZrCl₄)

  • 1,2,4,5-Benzenetetracarboxylic acid (H₄btec, Pyromellitic acid)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined autoclave or sealed reaction vessel

  • Oven

  • Centrifuge

  • Methanol (B129727) or Ethanol (B145695) for washing

Methodology:

  • Precursor Preparation: In a suitable vessel, dissolve 1.296 g of Zirconium tetrachloride (ZrCl₄) and 1.237 g of 1,2,4,5-benzenetetracarboxylic acid in a solvent mixture of 70 mL of DMF and 30 mL of water.[7]

  • Solvothermal Reaction: Seal the vessel (e.g., a round-bottom flask with a reflux condenser or a Teflon-lined autoclave) and place it in a pre-heated oven at 100°C for 24 hours.[7] A white gel-like product should form.

  • Cooling and Collection: After 24 hours, remove the vessel from the oven and allow it to cool to room temperature. Collect the precipitate by centrifugation or filtration.

  • Washing and Solvent Exchange: To remove unreacted starting materials and residual DMF, which can be trapped within the pores, the product must be washed thoroughly. This is a critical step. Wash the solid several times with fresh DMF, followed by repeated washing with a volatile solvent like methanol or ethanol over 3 days to exchange the DMF.[8][9]

  • Activation (Drying): Dry the purified powder in a vacuum oven to remove the residual solvent and activate the material for use.

Data Summary for Synthesis Protocols

The quantitative parameters for the described synthesis protocols are summarized below for easy comparison.

ParameterProtocol 1 (Aqueous)Protocol 2 (Solvothermal)
Zirconium Source Zirconium (IV) SulfateZirconium tetrachloride (ZrCl₄)
Organic Linker 1,2,4-Benzenetricarboxylic acid1,2,4,5-Benzenetetracarboxylic acid
Solvent Deionized WaterDMF / Deionized Water (7:3 ratio)
Zr Salt Quantity 10 mmol1.296 g
Linker Quantity 11 mmol1.237 g
Solvent Volume 30 mL100 mL
Temperature Reflux (~100°C)100°C
Reaction Time 90 minutes24 hours
Yield ~87-89 wt. %[1]Not specified

Synthesis Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound via a solvothermal or reflux method.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation A Dissolve Zr Salt C Mix Precursors in Reaction Vessel A->C B Dissolve Organic Linker B->C D Solvothermal / Reflux Reaction C->D E Cool to Room Temp. D->E F Filter / Centrifuge E->F G Wash with Solvent (e.g., Water, DMF, EtOH) F->G G->F Repeat H Activate / Dry in Oven G->H I Final Product: This compound Powder H->I

Caption: General workflow for this compound synthesis.

Characterization of this compound

To confirm the successful synthesis and purity of the this compound material, several characterization techniques are essential.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystalline structure. The resulting diffraction pattern should match the known pattern for the UiO-66 topology, typically showing characteristic sharp peaks at 2θ values around 7.4° and 8.5°, corresponding to the (111) and (200) crystal planes.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of the carboxyl functional groups from the linker. The spectrum should show a characteristic absorption band for the C=O stretch of the carboxylic acid group, typically around 1700 cm⁻¹.[4] Broad absorption between 3100–3500 cm⁻¹ can be attributed to the O-H stretching of the -COOH group and adsorbed water molecules.[4]

  • Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the synthesized MOF. UiO-66 materials are known for their high thermal stability, often stable up to 450-500°C.

  • Nitrogen Adsorption-Desorption Analysis (BET): This analysis determines the specific surface area and porosity of the material. A successfully synthesized this compound should exhibit a high surface area, although typically lower than the parent UiO-66.[1]

  • Scanning Electron Microscopy (SEM): SEM can be used to observe the crystal morphology and particle size of the synthesized powder.

References

a step-by-step guide to UiO-66-COOH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of UiO-66-COOH

This guide provides a comprehensive overview of the synthesis of this compound, a zirconium-based metal-organic framework (MOF). The document is intended for researchers, scientists, and professionals in drug development and other fields where porous materials with high stability and functionality are of interest. It details the necessary reagents, equipment, and step-by-step protocols for the successful synthesis of this compound.

Introduction

UiO-66 is a well-studied MOF renowned for its exceptional thermal, chemical, and mechanical stability.[1] The functionalization of the organic linker in UiO-66 with carboxylic acid groups, resulting in this compound, introduces additional active sites that can be leveraged for various applications, including gas adsorption, catalysis, and drug delivery.[1][2] This guide focuses on the solvothermal synthesis method, a common and effective approach for producing crystalline this compound.

Synthesis Overview

The synthesis of this compound typically involves the reaction of a zirconium salt (e.g., zirconium tetrachloride, ZrCl₄) with a tricarboxylic acid linker, most commonly 1,2,4-benzenetricarboxylic acid (trimellitic acid), in a high-boiling point solvent such as N,N-dimethylformamide (DMF). The mixture is heated in a sealed container, leading to the self-assembly of the crystalline MOF structure.

Experimental Protocols

This section details the materials, equipment, and procedures for the synthesis of this compound.

Materials and Reagents
ReagentFormulaPuritySupplier Example
Zirconium(IV) chlorideZrCl₄≥99.5%Sigma-Aldrich
1,2,4-Benzenetricarboxylic acidC₉H₆O₆98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO≥99.8%Sigma-Aldrich
Methanol (B129727)CH₃OH≥99.8%Fisher Scientific
Deionized WaterH₂O--
Equipment
  • Analytical balance

  • Glass vials or Teflon-lined autoclaves (20-50 mL)

  • Magnetic stirrer with heating plate

  • Oven or heating mantle

  • Centrifuge

  • Ultrasonic bath

  • Fume hood

Synthesis Procedure: Solvothermal Method

A widely adopted method for the synthesis of UiO-66 derivatives is the solvothermal method.[3][4][5] The following protocol is a representative example for the synthesis of this compound.

Step 1: Preparation of Precursor Solutions

  • In a typical synthesis, dissolve the zirconium precursor, such as zirconium tetrachloride (ZrCl₄), in N,N-dimethylformamide (DMF).

  • In a separate container, dissolve the organic linker, 1,2,4-benzenetricarboxylic acid (trimellitic acid), in DMF.

Step 2: Reaction Mixture Assembly

  • Combine the two solutions in a Teflon-lined autoclave or a suitable reaction vessel.

  • Stir the mixture to ensure homogeneity.

Step 3: Solvothermal Reaction

  • Seal the autoclave and place it in a preheated oven.

  • Heat the reaction mixture at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[3]

Step 4: Product Isolation and Purification

  • After the reaction is complete, allow the autoclave to cool down to room temperature.

  • A white precipitate of this compound should be visible.

  • Separate the solid product from the solvent by centrifugation.

  • Wash the collected solid multiple times with fresh DMF to remove any unreacted starting materials.

  • Subsequently, wash the product with a lower-boiling point solvent like methanol to facilitate the removal of DMF.[3]

  • Dry the final product under vacuum or in an oven at a moderate temperature (e.g., 80-100 °C) to remove the residual solvent.[6]

Alternative "Green" Synthesis

Recent research has focused on more environmentally friendly synthesis routes. One such method utilizes water as the solvent, avoiding the use of toxic organic solvents like DMF.[1][7]

Step 1: Aqueous Reaction Mixture

  • Mix zirconium(IV) sulfate (B86663) and 1,2,4-benzenetricarboxylic acid in deionized water.[1]

Step 2: Refluxing

  • Heat the aqueous mixture under reflux for a specified time (e.g., 90 minutes).[1]

Step 3: Product Recovery and Washing

  • Filter the resulting mixture to collect the solid product.

  • Wash the product thoroughly with distilled water.[1]

  • Dry the final product in an oven at 120 °C.[1]

Quantitative Data Summary

The following tables summarize the quantitative parameters for the synthesis of this compound and a closely related dicarboxylic acid functionalized variant, often denoted as UiO-66-(COOH)₂.

Table 1: Reagent Quantities for this compound Synthesis
Zirconium PrecursorAmount (mmol)Linker (Trimellitic Acid)Amount (mmol)Solvent (DMF)Volume (mL)Reference
Zirconium(IV) sulfate101,2,4-Benzenetricarboxylic acid11Water30[1]

Note: This table highlights a "green" synthesis approach using water as the solvent.

Table 2: Reagent Quantities for UiO-66-(COOH)₂ Synthesis
Zirconium PrecursorAmount (g)Linker (Pyromellitic Acid)Amount (g)SolventVolume (mL)Reference
ZrCl₄1.296Benzene-1,2,4,5-tetracarboxylic acid1.237DMF/Water70/30[8]
Table 3: Reaction Conditions
MOF TypeTemperature (°C)Time (h)MethodReference
This compoundReflux1.5Aqueous[1]
UiO-66-(COOH)₂10024Solvothermal[8]
UiO-66 (general)12024Solvothermal[3]
UiO-66 (general)1406-144Solvothermal[4][5]

Characterization

To confirm the successful synthesis and determine the properties of the this compound material, several characterization techniques are employed:

  • Powder X-ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the synthesized MOF. The PXRD pattern should match the simulated pattern for the UiO-66 topology.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material, particularly the carboxylic acid groups.[2]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and porosity of the material.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key processes in the synthesis of this compound.

UiO_66_COOH_Synthesis_Workflow cluster_reagents Reagent Preparation cluster_process Synthesis Process cluster_purification Purification Zr_precursor Zirconium Precursor (e.g., ZrCl₄) Mixing Mixing & Dissolution Zr_precursor->Mixing Linker Carboxylic Acid Linker (Trimellitic Acid) Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Reaction Solvothermal Reaction (e.g., 120°C, 24h) Mixing->Reaction Cooling Cooling to Room Temp. Reaction->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Washing with DMF & Methanol Centrifugation->Washing Drying Drying Washing->Drying Product Final Product: This compound Drying->Product

Caption: Solvothermal synthesis workflow for this compound.

Characterization_Flow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesized_Product As-Synthesized This compound PXRD PXRD (Structure) Synthesized_Product->PXRD FTIR FTIR (Functional Groups) Synthesized_Product->FTIR TGA TGA (Thermal Stability) Synthesized_Product->TGA SEM SEM (Morphology) Synthesized_Product->SEM BET BET (Porosity) Synthesized_Product->BET Analysis Confirmation of Successful Synthesis PXRD->Analysis FTIR->Analysis TGA->Analysis SEM->Analysis BET->Analysis

Caption: Post-synthesis characterization workflow.

References

A Comprehensive Guide to the Characterization of UiO-66-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential techniques used to characterize the metal-organic framework (MOF), UiO-66-COOH. This material, a zirconium-based MOF functionalized with carboxylic acid groups, has garnered significant attention for its potential applications in drug delivery, catalysis, and separations. Understanding its physicochemical properties through rigorous characterization is paramount for its effective implementation. This guide details the experimental protocols and data interpretation for a suite of core characterization techniques, presenting quantitative data in accessible tables and illustrating workflows through clear diagrams.

Structural and Crystallinity Analysis: Powder X-Ray Diffraction (PXRD)

Powder X-Ray Diffraction (PXRD) is a fundamental technique to confirm the crystalline structure and phase purity of synthesized this compound. The diffraction pattern provides a unique fingerprint of the material, which can be compared to simulated patterns from single-crystal data to verify the successful formation of the desired topology.

Experimental Protocol:

A detailed experimental protocol for PXRD analysis is crucial for obtaining high-quality, reproducible data.

ParameterSpecification
Instrument A high-resolution powder X-ray diffractometer
X-ray Source Cu Kα radiation (λ = 1.5406 Å)
Voltage and Current 40 kV and 40 mA
Scan Type Continuous coupled θ/2θ scan
2θ Range 5° to 50°[1]
Scan Speed 2°/min[1]
Step Size 0.02°
Sample Preparation A thin layer of the finely ground this compound powder is deposited onto a zero-background sample holder.
Data Interpretation:

The resulting diffractogram of this compound should exhibit characteristic peaks corresponding to its face-centered cubic (fcu) topology. The primary diffraction peaks for UiO-66 are typically observed at 2θ values of approximately 7.4° and 8.5°, corresponding to the (111) and (200) crystal planes, respectively.[1] The presence of sharp, well-defined peaks indicates high crystallinity. Any significant shifts in peak positions or the appearance of additional peaks may suggest the presence of impurities, unreacted starting materials, or a different crystalline phase.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of this compound and to quantify the amount of solvent and guest molecules encapsulated within the pores. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol:
ParameterSpecification
Instrument Thermogravimetric Analyzer
Sample Mass 5-10 mg
Crucible Alumina or platinum pan
Temperature Range Room temperature to 800 °C
Heating Rate 5 °C/min or 10 °C/min[2][3]
Atmosphere Inert (e.g., Nitrogen) or Oxidative (e.g., Air)[2]
Flow Rate 20-50 mL/min
Data Interpretation:

The TGA curve of this compound typically displays three main weight loss steps:

  • Below 150 °C: This initial weight loss is attributed to the removal of physisorbed water and volatile solvents from the surface and pores of the MOF.

  • 150 °C to 300 °C: A more significant weight loss in this region corresponds to the removal of coordinated solvent molecules, such as N,N-dimethylformamide (DMF), which are often used in the synthesis.[1]

  • Above 450-500 °C: This final, sharp weight loss signifies the decomposition of the organic linker and the collapse of the framework structure, ultimately leaving behind a stable zirconium oxide (ZrO₂) residue.[1][4]

The thermal stability is a critical parameter, especially for applications that require elevated temperatures.

Functional Group Identification: Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful tool for identifying the functional groups present in this compound, confirming the incorporation of the carboxylated linker and the coordination environment of the metal clusters.

Experimental Protocol:
ParameterSpecification
Instrument FTIR Spectrometer
Sample Preparation The this compound powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32-64
Data Interpretation:

The FTIR spectrum of this compound exhibits several characteristic absorption bands:

Wavenumber (cm⁻¹)AssignmentReference
~3400 (broad)O-H stretching of adsorbed water and hydroxyl groups on the Zr cluster[1]
~1700-1720C=O stretching of the free carboxylic acid group (-COOH) on the linker[5]
~1580Asymmetric stretching of the coordinated carboxylate group (COO⁻)[1][6]
~1395Symmetric stretching of the coordinated carboxylate group (COO⁻)[1][6]
~746C-H bending of the benzene (B151609) ring[6]
~660Zr-O stretching vibrations[1]

The presence of the peak around 1700-1720 cm⁻¹ is a key indicator of the successful incorporation of the -COOH functionality.

Porosity and Surface Area Determination: Nitrogen Adsorption-Desorption Analysis

Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area, pore volume, and pore size distribution of this compound. These parameters are crucial for applications involving adsorption and guest encapsulation.

Experimental Protocol:
ParameterSpecification
Instrument Gas sorption analyzer
Adsorptive Nitrogen (N₂)
Temperature 77 K (Liquid Nitrogen)
Degassing (Activation) The sample is heated under vacuum to remove guest molecules from the pores. A typical procedure involves heating at 120-150 °C for 12-24 hours.[2][6]
Analysis Models Brunauer-Emmett-Teller (BET) for surface area, t-plot for micropore volume, and Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT) for pore size distribution.
Data Interpretation:

This compound typically exhibits a Type I isotherm, which is characteristic of microporous materials.

ParameterTypical Value for this compound
BET Surface Area 800 - 1400 m²/g
Micropore Volume 0.3 - 0.6 cm³/g
Pore Diameter ~6 Å (micropores) and larger mesopores may be present depending on synthesis conditions.

The high surface area and porosity are key features that make this compound an attractive material for various applications.

Morphological and Nanostructural Analysis: Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and crystal habit of this compound.

Experimental Protocol:
TechniqueSample Preparation
SEM A small amount of the this compound powder is dispersed onto a carbon tape mounted on an aluminum stub. To prevent charging of the non-conductive sample, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample.[7][8]
TEM A dilute suspension of the this compound powder in a suitable solvent (e.g., ethanol) is prepared and sonicated to ensure good dispersion. A drop of the suspension is then placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.[9]
Data Interpretation:

SEM images provide information about the overall morphology and size distribution of the this compound crystals, which are typically octahedral in shape with sizes ranging from nanometers to micrometers.[10] TEM images offer higher resolution, allowing for the visualization of the internal pore structure and the verification of the crystalline lattice.

Surface Elemental Composition and Chemical State Analysis: X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements present on the surface of this compound.

Experimental Protocol:
ParameterSpecification
Instrument X-ray Photoelectron Spectrometer
X-ray Source Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV)
Analysis Chamber Pressure Ultra-high vacuum (<10⁻⁸ mbar)
Analysis Mode Survey scan (for elemental composition) and high-resolution scans of individual elements (for chemical state analysis)
Sample Preparation The powdered sample is mounted on a sample holder using double-sided adhesive tape.
Data Interpretation:

The XPS survey scan will confirm the presence of Zirconium (Zr), Oxygen (O), and Carbon (C). High-resolution spectra provide more detailed information:

  • Zr 3d: The binding energies of the Zr 3d₅/₂ and Zr 3d₃/₂ peaks are characteristic of the Zr⁴⁺ oxidation state in the MOF structure.

  • O 1s: The O 1s spectrum can be deconvoluted into multiple peaks corresponding to different oxygen environments, such as Zr-O-Zr in the metal clusters, C=O and C-O in the carboxylate linkers, and adsorbed water or hydroxyl groups.[11]

  • C 1s: The C 1s spectrum can be resolved into components representing the aromatic carbon atoms of the benzene ring, the carboxylate carbon, and any adventitious carbon contamination.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Characterization_Workflow Synthesis This compound Synthesis Activation Activation/Solvent Exchange Synthesis->Activation PXRD PXRD (Crystallinity, Phase Purity) Activation->PXRD TGA TGA (Thermal Stability) Activation->TGA FTIR FTIR (Functional Groups) Activation->FTIR N2_Adsorption N2 Adsorption (Surface Area, Porosity) Activation->N2_Adsorption SEM_TEM SEM / TEM (Morphology, Size) Activation->SEM_TEM XPS XPS (Surface Composition, Chemical State) Activation->XPS Data_Analysis Data Analysis & Interpretation PXRD->Data_Analysis TGA->Data_Analysis FTIR->Data_Analysis N2_Adsorption->Data_Analysis SEM_TEM->Data_Analysis XPS->Data_Analysis Application Application Testing (e.g., Drug Delivery) Data_Analysis->Application

Caption: A typical workflow for the characterization of this compound.

Logical Relationship of Characterization Techniques

The various characterization techniques provide complementary information to build a complete picture of the material's properties.

Logical_Relationships UiO66_COOH This compound Structure Crystal Structure UiO66_COOH->Structure Composition Chemical Composition UiO66_COOH->Composition Morphology Morphology & Size UiO66_COOH->Morphology Properties Physicochemical Properties UiO66_COOH->Properties PXRD PXRD Structure->PXRD FTIR FTIR Composition->FTIR XPS XPS Composition->XPS SEM_TEM SEM / TEM Morphology->SEM_TEM TGA TGA Properties->TGA N2_Adsorption N2 Adsorption Properties->N2_Adsorption

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of UiO-66-COOH

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and characterization of the carboxyl-functionalized metal-organic framework (MOF), this compound. This material is of significant interest for applications ranging from gas adsorption and catalysis to drug delivery, owing to its high stability and the presence of functional carboxylic acid groups within its porous structure.

Introduction to this compound

UiO-66, developed at the University of Oslo, is a zirconium-based MOF renowned for its exceptional thermal, chemical, and mechanical stability.[1][2] This stability arises from the strong coordination bonds between the high-valent zirconium cations (Zr⁴⁺) and the carboxylate linkers, forming a robust three-dimensional framework.[2][3] The functionalization of the parent UiO-66 structure with carboxylic acid (-COOH) groups, creating this compound, introduces active sites that can be leveraged for a variety of applications. These free -COOH groups, uniformly distributed throughout the porous structure, can participate in acid-base interactions, coordinate with metal ions, and serve as anchoring points for further functionalization, making them particularly relevant for drug delivery and targeted therapies.[4][5][6]

Crystal Structure and Composition

This compound is isostructural with its parent framework, UiO-66, meaning it retains the same underlying topology.[7] The structure is based on a cubic crystal system with the Fm-3m space group.[8]

  • Secondary Building Units (SBUs): The inorganic node is a zirconium oxo-cluster, specifically [Zr₆O₄(OH)₄]¹²⁺.[2][7] This SBU consists of an octahedron of six zirconium atoms, with oxygen atoms capping the faces (μ₃-O and μ₃-OH).[9]

  • Organic Linkers: Unlike the parent UiO-66 which uses 1,4-benzenedicarboxylic acid (BDC), this compound is typically synthesized using linkers that possess additional carboxylic acid groups. Common linkers include:

    • 1,2,4-Benzenetricarboxylic acid (H₃BTC): This results in one free -COOH group per linker within the framework.[10]

    • 1,2,4,5-Benzenetetracarboxylic acid (H₄btec): This linker provides two free -COOH groups per linker.[4][7]

  • Framework Assembly: The Zr₆-based SBUs are 12-fold coordinated with the carboxylate groups of the organic linkers, forming a highly connected and stable face-centered cubic (fcu) topology.[11] This arrangement creates a microporous structure with two types of cages: tetrahedral and octahedral, with diameters of approximately 7 Å and 9 Å, respectively, in the parent UiO-66.[8] In this compound, the uncoordinated carboxylic acid groups from the linkers are directed into these cages, making them accessible for interaction with guest molecules.[4][7]

The logical relationship for the formation of the this compound framework is visualized below.

SBU Zr₆O₄(OH)₄ Cluster (Inorganic SBU) Coordination Coordination Bonding SBU->Coordination Linker Carboxylated Linker (e.g., H₃BTC or H₄btec) Linker->Coordination Framework This compound 3D Framework (Cubic, fcu topology) Coordination->Framework Pores Functionalized Pores with Free -COOH Groups Framework->Pores

Caption: Logical diagram of this compound crystal structure assembly.

Physicochemical Properties

The introduction of -COOH groups influences the material's properties. The table below summarizes key quantitative data reported in the literature for this compound.

PropertyReported Value(s)Reference(s)
Crystallographic Data
Crystal SystemCubic[8]
Space GroupFm-3m (isostructural to UiO-66)[8]
Key PXRD Peaks (2θ)~7.4° (111), ~8.5° (200)[7]
Porosity & Surface Area
BET Surface Area194 - 710 m²/g[1][4][5]
Pore Volume0.28 cm³/g[1]
Pore Size~6.8 nm (Note: this larger value may be due to defects)[4][5]
Morphology
Particle Size80 nm - 10 µm[1][7]
Thermal Stability
Decomposition Onset~450-500 °C (in inert/reductive atmosphere)[12][13]
Crystalline Collapse (defective)~250 °C[12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and characterization. Below are representative protocols cited in the literature.

Method 1: Aqueous Reflux Synthesis (using H₃BTC) [1]

  • Reactants: Mix 10 mmol of zirconium (IV) sulfate (B86663) and 11 mmol of 1,2,4-benzenetricarboxylic acid (H₃BTC).

  • Solvent: Add 30 mL of distilled water.

  • Reaction: Heat the mixture under reflux for 90 minutes.

  • Work-up: After cooling, filter the mixture.

  • Washing: Wash the collected solid three times with distilled water on the filter.

  • Drying: Dry the final white powder product in an oven at 120°C.

Method 2: Aqueous Reflux Synthesis (using H₄btec) [4]

  • Reactants: Disperse 2.54 g (10 mmol) of 1,2,4,5-benzene tetracarboxylic acid (H₄btec) and 2.43 g (10.4 mmol) of zirconium tetrachloride (ZrCl₄) in a round-bottom flask.

  • Solvent: Add 60 mL of distilled water at room temperature under stirring.

  • Reaction: Equip the flask with a reflux condenser and heat under reflux (~100 °C) for 24 hours.

  • Work-up: Collect the resulting powder product.

  • Drying: Dry the sample under a dynamic vacuum at 70 °C to yield the final product.

The general workflow for the synthesis of this compound is depicted below.

cluster_reactants Reactant Preparation Zr_source Zirconium Salt (e.g., ZrCl₄, Zr(SO₄)₂) Mixing Mixing & Stirring Zr_source->Mixing Linker_source Carboxylic Linker (H₃BTC or H₄btec) Linker_source->Mixing Solvent Solvent (e.g., Water, DMF) Solvent->Mixing Reaction Heating / Reflux (e.g., 90°C - 120°C) Mixing->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Filtration Filtration / Centrifugation Cooling->Filtration Washing Washing (e.g., with Water or Ethanol) Filtration->Washing Drying Drying (e.g., Vacuum Oven) Washing->Drying Product Final this compound Powder Drying->Product

Caption: A generalized experimental workflow for the synthesis of this compound.

A standard workflow for characterizing the synthesized this compound is essential to confirm its structure, purity, and properties.

  • Powder X-ray Diffraction (PXRD): Performed on a diffractometer using Cu Kα radiation to confirm the crystalline phase and isostructural nature by comparing the pattern to simulated data for UiO-66.[7]

  • Nitrogen Adsorption-Desorption Analysis: Conducted at 77 K after activating the sample (degassing under vacuum) to determine the BET surface area, pore volume, and pore size distribution.[1]

  • Thermogravimetric Analysis (TGA): The sample is heated under a controlled atmosphere (e.g., air or N₂) with a constant heating rate to evaluate its thermal stability and decomposition pattern.[14][15]

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Used to visualize the morphology, particle size, and size distribution of the synthesized crystals.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of functional groups. The spectra of this compound show characteristic peaks for the carboxylic acid C=O stretch (around 1700 cm⁻¹) and a broad O-H stretch (3100–3500 cm⁻¹).[4][5]

The following diagram illustrates a typical characterization workflow.

cluster_sample Sample cluster_results Characterization Data Sample Synthesized This compound PXRD PXRD Analysis Sample->PXRD TGA Thermogravimetric Analysis (TGA) Sample->TGA Microscopy SEM / TEM Sample->Microscopy N2_Adsorption N₂ Adsorption (77 K) Sample->N2_Adsorption FTIR FTIR Spectroscopy Sample->FTIR Structure Crystal Structure & Phase Purity PXRD->Structure Stability Thermal Stability TGA->Stability Morphology Morphology & Particle Size Microscopy->Morphology Porosity Surface Area & Porosity N2_Adsorption->Porosity Func_Groups Functional Groups Confirmation FTIR->Func_Groups

Caption: Logical workflow for the characterization of this compound.

Relevance for Drug Development

The unique structural features of this compound make it a promising candidate for drug delivery applications.[16]

  • High Drug Loading: The porous structure and high surface area allow for significant loading of therapeutic agents.[6]

  • Controlled Release: The robust framework can prevent premature drug release, while degradation under specific conditions (like the acidic microenvironment of tumors) can trigger controlled release.[6][16]

  • Targeted Delivery: The surface -COOH groups can be further modified with targeting ligands (e.g., folic acid, antibodies) to direct the nanocarrier to specific cells or tissues, enhancing efficacy and reducing systemic toxicity.[6][17]

  • Biocompatibility: Zirconium-based MOFs, including UiO-66, have demonstrated good biocompatibility in various studies.[17][18]

References

UiO-66-COOH: A Technical Guide to Properties and Chemical Stability for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metal-organic framework (MOF) UiO-66-COOH, a carboxyl-functionalized derivative of the highly stable UiO-66. We delve into its core physicochemical properties, its notable chemical stability under various conditions, and the experimental protocols crucial for its synthesis and evaluation. This document is intended to serve as a foundational resource for professionals exploring the application of this compound in fields such as drug delivery, catalysis, and selective adsorption.

Core Physicochemical Properties

This compound is synthesized by incorporating 1,2,4,5-benzenetetracarboxylic acid (H₄btec) or 1,2,4-benzenetricarboxylic acid (trimellitic acid) as the organic linker, which results in a structure featuring uncoordinated carboxylic acid groups pointing into the pores.[1] These functional groups provide active sites for capturing metal ions and for further post-synthetic modifications.[1] The parent UiO-66 framework is constructed from Zr₆O₄(OH)₄ inorganic nodes connected to 12 organic linkers, creating a face-centered cubic (fcu) topology with tetrahedral and octahedral cages.[2][3][4] This high connectivity contributes to its exceptional stability.[2][5]

The key physicochemical properties of this compound are summarized in the table below. It is important to note that these properties, particularly surface area and pore volume, can vary significantly based on the synthesis method, the degree of linker deficiency (defects), and the activation procedure.[6][7][8]

PropertyTypical Value RangeCharacterization MethodReferences
BET Surface Area 194 - 710 m²/gN₂ Physisorption at 77 K[1][9]
Micropore Volume ~0.28 cm³/gN₂ Physisorption (t-plot method)[9]
Pore Size (Diameter) ~6.8 nm (mesopores from defects)N₂ Physisorption[1]
Particle Size 0.4 - 10 µmLaser Granulometry[9]
Thermal Stability Decomposes > 350-400 °CThermogravimetric Analysis (TGA)[10][11]

Synthesis and Activation Workflow

The synthesis of this compound is typically achieved via a solvothermal or reflux reaction involving a zirconium salt (e.g., ZrCl₄, ZrOCl₂·8H₂O) and the carboxylic acid-functionalized linker in a high-boiling point solvent like N,N-dimethylformamide (DMF) or water.[9][12][13][14] The reaction is heated for a set period, after which the resulting white precipitate is collected and purified. A critical subsequent step is "activation," which involves solvent exchange and heating under vacuum to remove unreacted precursors and solvent molecules trapped within the pores, making the internal surface area accessible.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Zr Salt Zr Salt Linker 1,2,4-Benzenetricarboxylic Acid Mixing Mix & Stir Linker->Mixing Solvent Water or DMF Solvent->Mixing Reaction Solvothermal Reaction (e.g., 100-120°C, 24h) Mixing->Reaction Heat Purification Filter & Wash (Water, DMF, Methanol) Reaction->Purification Cool Activation Solvent Exchange & Vacuum Heating (~150°C) Purification->Activation Product Activated this compound Activation->Product

Fig. 1: General workflow for the synthesis and activation of this compound.

Chemical Stability

UiO-66 and its derivatives are renowned for their high chemical stability compared to other MOFs, a quality attributed to the strong coordination bonds between the hard Lewis acid Zr(IV) ions and the hard base carboxylate linkers.[5][15] However, the stability is not absolute and is influenced by the specific chemical environment, including pH, solvent, and the presence of competing ligands.

This compound generally maintains its crystalline structure and porosity in the presence of weak acids.[16][17] However, its stability is compromised under more aggressive acidic conditions.

  • Weak Organic Acids: While stable in weak acids like acetic acid at low concentrations, UiO-66 frameworks can be disassembled into soluble hexameric nodes and precipitated linkers in high concentrations (2–10 M) of formic or acetic acid.[18] This indicates that the nature of the acid's counter-anion is a critical factor in deconstruction.[18]

  • Strong Inorganic Acids: Strong mineral acids like sulfuric acid (H₂SO₄) can decompose the framework, although the solvent plays a crucial role. For instance, a highly defective UiO-66 was found to be decomposed by H₂SO₄ in dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF), but not in water.[16][17] This highlights the modulating effect of the solvent on acid strength and interaction with the MOF.[16][17]

The framework is more susceptible to degradation under basic conditions due to nucleophilic attack on the Zr-O-C bonds.

  • Base Strength: The stability of UiO-66 is directly correlated with the strength (pKₐ of the conjugate acid) and concentration of the base.[19][20] Strong organic bases like DBU and triethylamine (B128534) can completely destroy the framework, even at moderate concentrations (0.5 M).[20]

  • Inorganic Bases: Strong inorganic bases like KOH and K₃PO₄ lead to rapid degradation, while weaker bases have a less pronounced effect.[19][20]

  • Solvent Effects: The solvent's ability to solvate the base can modulate its reactivity. In organic solvents like THF or DCM, bases are considered "naked" and can interact more directly and aggressively with the framework's nodes compared to in aqueous solutions where they are solvated by water.[17]

This compound shows good stability in many common organic solvents such as chloroform, acetone (B3395972), and benzene.[15][21] However, the solvent can play a critical role in mediating the MOF's stability in the presence of acidic or basic reagents. The polarity and acid/base properties of the solvent can alter the strength of the dissolved acids or bases, thereby influencing their effect on the framework's integrity.[16][17]

Stability_Factors Solvent Solvent Properties (Polarity, H-bonding) Reagent Reagent Properties (Concentration, pKa/pKb) Solvent->Reagent modulates strength Stability Stability Solvent->Stability Reagent->Stability Temp Temperature Temp->Stability Base Basic Conditions pH pH pH->Base Acid Acid pH->Acid

Fig. 2: Factors influencing the chemical stability of the this compound framework.

Detailed Experimental Protocols

This section provides standardized methodologies for the synthesis, characterization, and stability testing of this compound, compiled from established literature.

This protocol is adapted from a scaled-up, solvent-free synthesis.[9]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, mix zirconium(IV) sulfate (B86663) (10 mmol) and 1,2,4-benzenetricarboxylic acid (11 mmol).

  • Dispersion: Add 30 mL of deionized water to the flask.

  • Reaction: Heat the mixture to reflux with stirring and maintain for 90 minutes.

  • Isolation: After cooling to room temperature, filter the white solid product from the reaction mixture.

  • Washing: Wash the collected solid thoroughly with deionized water (3 times) on the filter to remove any unreacted starting materials.

  • Drying: Dry the final product in an oven at 120°C to yield a fine white powder.

  • Powder X-Ray Diffraction (PXRD):

    • Sample Preparation: Place a small amount of the dried MOF powder on a sample holder.

    • Data Collection: Record the diffractogram using a diffractometer with Cu Kα radiation. Collect data over a 2θ range of 4-80° with a step size of 0.02° and a scan speed of 1 second per step.[9]

    • Analysis: Compare the resulting pattern with simulated or previously reported patterns for UiO-66 to confirm phase purity and crystallinity.[13]

  • N₂ Physisorption (BET Surface Area and Pore Volume):

    • Activation (Degassing): Activate approximately 50-100 mg of the MOF sample under a high vacuum at 150°C overnight to remove guest molecules from the pores.[9]

    • Measurement: Measure the N₂ adsorption-desorption isotherm at 77 K using a volumetric gas adsorption analyzer.

    • Analysis: Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3. Determine the micropore volume using the t-plot method.[9]

  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: Place 5-10 mg of the activated MOF powder into an alumina (B75360) crucible.

    • Measurement: Heat the sample from room temperature (e.g., 25°C) to 800°C under a flow of air or nitrogen at a constant heating rate (e.g., 5°C/min).[9]

    • Analysis: Analyze the resulting weight loss curve to determine the temperature at which solvent molecules are removed and the framework begins to decompose.

This protocol is a generalized procedure based on common stability assessment studies.[18][20]

  • Incubation: Suspend a known mass of activated this compound (e.g., 30 mg) in a specific volume (e.g., 10 mL) of the desired acidic or basic solution of a known concentration.

  • Treatment: Stir the suspension at room temperature for a defined period (e.g., 1 hour to 24 hours).

  • Recovery: Separate the solid material from the solution via centrifugation or filtration.

  • Washing: Wash the recovered solid with deionized water and then with a low-boiling-point solvent like methanol (B129727) or acetone to remove trapped solution and facilitate drying.

  • Drying: Dry the sample under vacuum or in a low-temperature oven.

  • Post-Treatment Characterization: Analyze the treated solid using PXRD to assess changes in crystallinity and N₂ physisorption to quantify changes in surface area and porosity. The supernatant can also be analyzed (e.g., by NMR or ICP-MS) to detect leached linker or metal ions.[20][22]

Relevance in Drug Development

The inherent properties of UiO-66, such as its high surface area, tunable porosity, and excellent chemical stability, make it a promising candidate for drug delivery systems.[6][23][24] The -COOH functionalization adds further advantages:

  • Enhanced Loading: The carboxylic acid groups can interact with drug molecules via hydrogen bonding, potentially increasing loading capacity for specific therapeutics.[25]

  • pH-Responsive Release: The protonation/deprotonation of the -COOH groups in response to environmental pH changes can be exploited to trigger drug release. This is particularly relevant for oral drug delivery, where a carrier must withstand the acidic environment of the stomach (pH ~2.0) and release its payload in the more neutral environment of the intestine (pH ~7.4).[26]

  • Biocompatibility: Zirconium-based MOFs, including UiO-66, have demonstrated good biocompatibility with low cytotoxicity in various cell lines, a critical prerequisite for biomedical applications.[6][24]

Drug_Delivery_Pathway cluster_systemic Systemic Circulation / GI Tract cluster_cellular Cellular Environment Carrier Drug-Loaded This compound Target Target Cell (e.g., Tumor) Endocytosis Endocytosis Target->Endocytosis Endosome Endosome / Lysosome (Low pH) Endocytosis->Endosome Release pH-Triggered Drug Release Endosome->Release Acidification (-COOH protonation) Effect Therapeutic Effect Release->Effect

Fig. 3: Conceptual pathway for pH-responsive drug delivery using this compound.

Conclusion

This compound stands out as a robust and versatile nanoporous material. Its high surface area, functionalizable pores, and significant thermal stability make it highly attractive for advanced applications. While its chemical stability is superior to many other MOFs, it is not absolute. A thorough understanding of its behavior in different chemical environments—particularly the modulating effects of solvents on acid and base-driven degradation—is critical for its successful implementation. For drug development professionals, the combination of its biocompatibility, stability in physiological-like conditions, and potential for stimuli-responsive behavior provides a powerful platform for designing next-generation therapeutic delivery systems. Further research should continue to focus on optimizing its synthesis to control defect density and on exploring its long-term stability and fate in biological systems.

References

An In-Depth Technical Guide to the Thermal and Mechanical Stability of UiO-66-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metal-organic framework (MOF) UiO-66, constructed from zirconium-based nodes and terephthalic acid linkers, has garnered significant attention for its exceptional chemical and thermal stability. The functionalized derivative, UiO-66-COOH, which incorporates a carboxylic acid group on the organic linker, offers tailored surface properties and potential for post-synthetic modification, making it a promising candidate for applications in drug delivery, catalysis, and gas separation. Understanding the thermal and mechanical resilience of this compound is paramount for its practical implementation in these fields. This technical guide provides a comprehensive overview of the thermal and mechanical stability of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Thermal Stability of this compound

The thermal stability of this compound is a critical parameter that dictates its operational temperature window. The primary technique for evaluating this property is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Quantitative Thermal Stability Data

The thermal decomposition of this compound typically proceeds in distinct stages, which can be summarized from TGA data. While specific values can vary slightly based on synthesis conditions and defect density, the following table provides a representative summary of the thermal decomposition process for this compound. For comparison, data for the parent UiO-66 is also included.

MaterialInitial Weight Loss (Temperature Range)Onset of Framework DecompositionMajor Weight Loss (Temperature Range)Residual Mass at 800 °C
This compound ~5-10% (up to 150 °C)~350-400 °C~40-50% (400-550 °C)~30-35% (as ZrO₂)
UiO-66 ~26.5% (below 300 °C)[1]~450-500 °C[1][2]~43% (450-600 °C)[1]~30% (as ZrO₂)[1]

Note: The initial weight loss is attributed to the removal of physisorbed water and residual solvent molecules from the pores. The major weight loss corresponds to the decomposition of the organic linker.

The functionalization of the UiO-66 framework with a carboxylic acid group in this compound can lead to a slight reduction in thermal stability compared to the parent UiO-66. This is likely due to the additional functional group providing a potential initiation site for decomposition.

Mechanical Stability of this compound

The mechanical robustness of MOFs is crucial for applications that involve pressure, such as in packed-bed reactors or during pelletization for storage and transportation. The mechanical properties of UiO-66 and its derivatives are often assessed using techniques like nanoindentation and high-pressure powder X-ray diffraction.

Quantitative Mechanical Stability Data

UiO-66 is renowned for its exceptional mechanical stability, which is attributed to the strong coordination bonds between the zirconium clusters and the carboxylate linkers. While specific experimental data for crystalline this compound powder is limited in the public domain, the properties are expected to be comparable to the parent UiO-66, which exhibits a high bulk modulus.

MaterialYoung's Modulus (E)Hardness (H)Bulk Modulus (K)
This compound Data not readily availableData not readily availableData not readily available
UiO-66 ~9.3 GPa (xerogel)~10.5 GPa (xerogel)36.6 GPa (calculated)[2]
UiO-66(Zr)_NH2 --High (qualitative)[3]

Note: The data for UiO-66 xerogel may not be fully representative of the crystalline powder. The bulk modulus is a measure of a material's resistance to compression.

The high resilience of the UiO-66 framework suggests that this compound is also likely to possess significant mechanical stability, a critical attribute for its use in demanding applications.

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reliable and reproducible data on the stability of MOFs.

Thermogravimetric Analysis (TGA) Protocol for this compound

This protocol outlines the steps for determining the thermal stability of this compound using TGA.

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Ensure the this compound sample is properly activated to remove any residual solvents from the pores. This is typically achieved by heating the sample under vacuum at a temperature below its decomposition point (e.g., 150 °C) for several hours.

  • Instrument Setup:

    • Place an empty TGA pan (typically alumina (B75360) or platinum) in the instrument and tare its weight.

    • Carefully load 5-10 mg of the activated this compound sample into the pan.

    • Place the pan into the TGA furnace.

  • Experimental Parameters:

    • Atmosphere: Set the purge gas to an inert atmosphere, typically nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 30 °C.

      • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is often taken as the intersection of the baseline with the tangent of the major weight loss step.

    • Calculate the percentage weight loss at each decomposition stage.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis Activate Activate this compound Tare Tare TGA Pan Activate->Tare Load Load Sample (5-10 mg) Tare->Load Place Place in Furnace Load->Place Set_Params Set Parameters (N2 atmosphere, 10 °C/min) Place->Set_Params Heat Heat from 30 °C to 800 °C Set_Params->Heat Record Record Weight vs. Temperature Heat->Record Plot Plot % Weight Loss vs. Temp Record->Plot Determine Determine Decomposition Temp. Plot->Determine

TGA Experimental Workflow
Nanoindentation Protocol for MOF Crystals

This protocol provides a general framework for assessing the mechanical properties of MOF single crystals using nanoindentation.

Objective: To determine the Young's modulus and hardness of this compound crystals.

Instrumentation: Nanoindenter equipped with a Berkovich or cube-corner indenter tip.

Procedure:

  • Sample Preparation:

    • Mount a single, well-formed crystal of this compound onto a sample holder using a suitable adhesive. Ensure the crystal face to be indented is flat and oriented perpendicular to the indenter axis.

    • The surface of the crystal should be clean and free of contaminants.

  • Instrument Setup and Calibration:

    • Calibrate the indenter tip area function using a standard material with known mechanical properties (e.g., fused silica).

  • Indentation Parameters:

    • Loading/Unloading Rate: Use a constant loading and unloading rate (e.g., 0.1 to 1 mN/s).

    • Peak Load: Select a peak load that results in an indentation depth of less than 10% of the crystal thickness to avoid substrate effects. A series of indents with varying peak loads is recommended.

    • Hold Period: Include a brief hold period at peak load (e.g., 5-10 seconds) to allow for any creep or plastic deformation to stabilize.

  • Indentation and Data Acquisition:

    • Perform multiple indentations at different locations on the crystal face to ensure statistical reliability.

    • Record the load-displacement data during the entire indentation cycle.

  • Data Analysis (Oliver-Pharr Method):

    • From the unloading portion of the load-displacement curve, determine the stiffness (S), which is the slope of the initial unloading curve.

    • Calculate the reduced modulus (Er) and hardness (H) using the Oliver-Pharr equations.

    • Calculate the Young's modulus (E) of the sample from the reduced modulus, taking into account the elastic properties of the indenter tip.

Nanoindentation_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_indent Indentation cluster_analysis Data Analysis Mount Mount Single Crystal Calibrate Calibrate Indenter Tip Mount->Calibrate Set_Params Set Indentation Parameters Calibrate->Set_Params Perform_Indents Perform Multiple Indents Set_Params->Perform_Indents Record_Data Record Load-Displacement Data Perform_Indents->Record_Data Analyze_Curve Analyze Unloading Curve Record_Data->Analyze_Curve Calculate Calculate E and H Analyze_Curve->Calculate PXRD_Workflow Start This compound Sample Stress Apply Thermal or Mechanical Stress Start->Stress Pristine_PXRD Collect PXRD of Pristine Sample Start->Pristine_PXRD Stressed_PXRD Collect PXRD of Stressed Sample Stress->Stressed_PXRD Compare Compare PXRD Patterns Pristine_PXRD->Compare Stressed_PXRD->Compare Analyze Analyze Changes in Crystallinity and Peak Position Compare->Analyze

References

An In-depth Technical Guide to the Porosity and Surface Area Analysis of UiO-66-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UiO-66, a metal-organic framework (MOF) synthesized from zirconium nodes and terephthalic acid linkers, is renowned for its exceptional thermal and chemical stability. The functionalized derivative, UiO-66-COOH, which incorporates a carboxylic acid group on the organic linker, has garnered significant attention, particularly in the fields of drug delivery, catalysis, and adsorption. The presence of the additional carboxylic acid moiety can influence the material's surface chemistry, porosity, and interactions with guest molecules, making a thorough analysis of its surface area and porosity crucial for its application.

This technical guide provides a comprehensive overview of the experimental protocols and data analysis for the characterization of this compound's porosity and surface area. It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who are working with or exploring the potential of this versatile MOF.

Synthesis and Activation Workflow

The synthesis and subsequent activation of this compound are critical steps that directly impact its porosity. The following diagram illustrates a typical workflow.

cluster_synthesis Synthesis cluster_activation Activation Reactants Reactants Solvothermal Reaction Solvothermal Reaction Reactants->Solvothermal Reaction Washing Washing Solvothermal Reaction->Washing Solvent Exchange Solvent Exchange Washing->Solvent Exchange Drying/Heating Drying/Heating Solvent Exchange->Drying/Heating Activated this compound Activated this compound Drying/Heating->Activated this compound

Synthesis and activation workflow for this compound.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reliable and reproducible data on the porosity and surface area of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through a solvothermal reaction.

  • Reactants:

    • Zirconium tetrachloride (ZrCl₄)

    • 1,2,4-Benzenetricarboxylic acid (trimellitic acid)

    • N,N-Dimethylformamide (DMF) as the solvent.

    • Often, a modulator such as hydrochloric acid (HCl) or acetic acid is used to influence crystallinity and defect formation.

  • Procedure:

    • Dissolve ZrCl₄ and 1,2,4-benzenetricarboxylic acid in DMF in a Teflon-lined autoclave.

    • If using a modulator, add it to the solution.

    • Seal the autoclave and heat it in an oven at a specific temperature (typically 120-150 °C) for a designated period (e.g., 24 hours).

    • After cooling to room temperature, collect the white precipitate by centrifugation or filtration.

    • Wash the product repeatedly with fresh DMF and then with a volatile solvent like ethanol (B145695) or methanol (B129727) to remove unreacted precursors and solvent molecules from the pores.

Activation of this compound

Activation is a crucial step to ensure the pores are free of solvent molecules before analysis.

  • Procedure:

    • After the initial washing steps, immerse the synthesized this compound in a low-boiling-point solvent (e.g., methanol or ethanol) for several days, with periodic solvent replacement. This process is known as solvent exchange.

    • After solvent exchange, dry the sample under vacuum at an elevated temperature (e.g., 150-200 °C) for an extended period (e.g., 12-24 hours) to remove the solvent completely.

Nitrogen Adsorption-Desorption Analysis

This technique is the cornerstone for determining the surface area and pore characteristics of porous materials.

  • Instrumentation: A volumetric gas adsorption analyzer.

  • Procedure:

    • Accurately weigh a sample of activated this compound into a sample tube.

    • Degas the sample under high vacuum at a specific temperature (typically 150-200 °C) for several hours to remove any adsorbed moisture or gases.

    • Cool the sample to liquid nitrogen temperature (77 K).

    • Measure the amount of nitrogen gas adsorbed by the sample at various relative pressures (P/P₀) from approximately 0 to 1.

    • Subsequently, measure the amount of nitrogen desorbed as the relative pressure is decreased.

    • The resulting isotherm is then used to calculate the surface area and pore size distribution.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystalline structure and phase purity of the synthesized this compound.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.

  • Procedure:

    • Place a small amount of the dried this compound powder on a sample holder.

    • Collect the diffraction pattern over a 2θ range (e.g., 5-50°) with a specific step size and scan speed.

    • Compare the resulting diffractogram with simulated or previously reported patterns for UiO-66 to confirm the correct crystal structure.

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of this compound and can provide information about the removal of solvents and the decomposition of the framework.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Place a small, accurately weighed sample of this compound in the TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min) over a specific temperature range (e.g., from room temperature to 800 °C).

    • The resulting data shows the weight loss of the sample as a function of temperature.

Porosity and Surface Area Characterization Workflow

The following diagram outlines the logical flow of the characterization techniques used to analyze the porosity and surface area of this compound.

cluster_characterization Characterization cluster_data_analysis Data Analysis Activated_this compound Activated this compound PXRD Powder X-ray Diffraction (PXRD) Activated_this compound->PXRD N2_Adsorption N2 Adsorption-Desorption Activated_this compound->N2_Adsorption TGA Thermogravimetric Analysis (TGA) Activated_this compound->TGA Structure_Confirmation Crystal Structure Confirmation PXRD->Structure_Confirmation BET_Langmuir BET & Langmuir Surface Area N2_Adsorption->BET_Langmuir Pore_Analysis Pore Volume & Size Distribution N2_Adsorption->Pore_Analysis Thermal_Stability Thermal Stability TGA->Thermal_Stability

Workflow for porosity and surface area characterization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the porosity and surface area of this compound reported in the literature. It is important to note that these values can vary depending on the specific synthesis and activation conditions.

ParameterReported Value RangeUnitNotes
BET Surface Area 700 - 1200m²/gHighly dependent on the degree of defects and activation completeness.
Langmuir Surface Area 800 - 1400m²/gGenerally higher than the BET surface area.
Total Pore Volume 0.28 - 0.50cm³/gReflects the total accessible void space within the material.
Micropore Volume 0.25 - 0.45cm³/gIndicates the volume contributed by pores with diameters less than 2 nm.
Pore Size ~0.6 and ~0.8nmUiO-66 architecture has both tetrahedral and octahedral cages, leading to a bimodal micropore size distribution.

Conclusion

A comprehensive understanding of the porosity and surface area of this compound is fundamental to leveraging its full potential in various applications. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for obtaining high-quality, reliable data. By carefully controlling synthesis and activation parameters and employing standardized characterization methods, researchers and drug development professionals can effectively tailor and evaluate this compound for their specific needs, paving the way for innovations in targeted drug delivery, advanced catalysis, and efficient separation processes.

Spectroscopic Fingerprinting of UiO-66-COOH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the metal-organic framework (MOF) UiO-66-COOH, focusing on Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD). This document details the experimental protocols and presents a summary of key quantitative data to aid in the characterization and quality control of this promising material for applications in drug development and beyond.

Introduction to this compound

UiO-66, a zirconium-based MOF, is renowned for its exceptional thermal and chemical stability. The functionalization of the terephthalate (B1205515) linker with a carboxylic acid group to form this compound enhances its properties, offering tailored functionalities for applications such as drug delivery, catalysis, and sensing. Accurate and thorough characterization of this compound is paramount to ensure its structural integrity and purity, which directly impact its performance. FTIR and XRD are powerful, non-destructive techniques that provide critical insights into the chemical composition and crystalline structure of this MOF.

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy is an essential tool for confirming the successful incorporation of the carboxylic acid functional group and for assessing the overall chemical structure of this compound. The technique probes the vibrational modes of chemical bonds within the material.

Experimental Protocol for FTIR Analysis

A typical experimental workflow for the FTIR analysis of this compound is outlined below.

FTIR Experimental Workflow for this compound.

Detailed Steps:

  • Activation: Prior to analysis, the synthesized this compound powder should be activated to remove any residual solvents or unreacted linkers from the pores. This is typically achieved by heating the sample under vacuum. A common procedure involves heating at 120 °C under vacuum for 12-24 hours.

  • Sample Preparation: The activated this compound powder is mixed with dry potassium bromide (KBr) in a typical ratio of 1:100 (sample:KBr). The mixture is then thoroughly ground in an agate mortar to ensure a homogeneous dispersion.

  • Pellet Formation: The ground mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then collected, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: The sample spectrum is background-corrected. The characteristic absorption bands are then identified and assigned to their corresponding vibrational modes.

Quantitative FTIR Data for this compound

The following table summarizes the characteristic FTIR peaks for this compound, aiding in the identification of its key functional groups.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3400 (broad)O-H stretchPresence of adsorbed water or hydroxyl groups on the surface.[1]
~1700-1740C=O stretch of the carboxylic acid (-COOH)A key indicator of the presence of the free carboxylic acid group on the linker.[2]
~1580-1590Asymmetric stretch of the carboxylate groupCorresponds to the carboxylate group of the terephthalate linker coordinated to the zirconium cluster.[1]
~1504-1506C=C stretch of the benzene (B151609) ringA characteristic peak for the aromatic linker.[1][3]
~1395-1400Symmetric stretch of the carboxylate groupCorresponds to the carboxylate group of the terephthalate linker coordinated to the zirconium cluster.[1]
~746Zr-μ₃-OH stretching and OH bending modesAssociated with the vibrations of the zirconium cluster in the UiO-66 framework.[3]

X-ray Diffraction (XRD) Analysis

XRD is a fundamental technique for determining the crystallinity and phase purity of this compound. The diffraction pattern is a unique fingerprint of the crystalline structure.

Experimental Protocol for XRD Analysis

The general workflow for obtaining and analyzing XRD data for this compound is depicted below.

XRD_Workflow cluster_analysis_xrd Data Acquisition & Analysis Sample_Loading Loading Powdered Sample XRD_Scan Powder X-ray Diffractometer Scan Sample_Loading->XRD_Scan Flat Sample Surface Phase_ID Phase Identification XRD_Scan->Phase_ID Diffraction Pattern Crystallinity_Analysis Crystallinity & Purity Assessment Phase_ID->Crystallinity_Analysis Comparison with Database

XRD Experimental Workflow for this compound.

Detailed Steps:

  • Sample Preparation: A small amount of the activated this compound powder is carefully placed onto a sample holder, ensuring a flat and even surface.

  • Data Acquisition: The sample holder is mounted in a powder X-ray diffractometer. The diffraction pattern is typically collected using Cu-Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°, with a step size of 0.02°.

  • Data Analysis: The resulting diffraction pattern is processed, and the peak positions (2θ values) are determined. These are then compared with simulated or reference patterns for UiO-66 to confirm the phase purity and identify the crystal structure. The Miller indices (hkl) for the prominent diffraction peaks are assigned.

Quantitative XRD Data for this compound

The table below lists the characteristic XRD peaks for a crystalline UiO-66 structure, which is expected to be retained in this compound.

2θ (°)Miller Indices (hkl)
~7.4(111)
~8.5(200)
~12.1(220)
~14.8(222)
~17.1(400)
~25.7(600)

Note: The exact 2θ values may vary slightly depending on the synthesis conditions and instrument calibration.

Conclusion

The combination of FTIR and XRD provides a robust analytical framework for the comprehensive characterization of this compound. FTIR spectroscopy confirms the presence of the desired carboxylic acid functionality and the integrity of the organic linker, while XRD verifies the crystalline structure and phase purity of the MOF. The detailed protocols and tabulated data presented in this guide serve as a valuable resource for researchers and professionals in ensuring the quality and consistency of this compound for its intended applications in drug development and other scientific fields.

References

A Comparative Technical Overview of UiO-66 and UiO-66-COOH for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for advanced drug delivery systems has led to the exploration of novel materials with high drug loading capacities, controlled release profiles, and biocompatibility. Among these, Metal-Organic Frameworks (MOFs) have emerged as promising candidates. This technical guide provides a comprehensive comparative overview of two prominent zirconium-based MOFs: the parent University of Oslo-66 (UiO-66) and its carboxyl-functionalized derivative, UiO-66-COOH. This document delves into their synthesis, structural and chemical properties, and their potential applications in the realm of drug delivery, with a focus on providing researchers with the necessary data and protocols to inform their work.

Introduction to UiO-66 and this compound

UiO-66 is a well-studied MOF renowned for its exceptional thermal and chemical stability, attributed to the strong coordination bonds between the zirconium clusters (Zr₆O₄(OH)₄) and the terephthalic acid (1,4-benzenedicarboxylic acid, BDC) linkers. Its porous structure, with a high surface area, makes it an attractive candidate for gas storage, catalysis, and biomedical applications.

This compound is a functionalized variant of UiO-66 where the BDC linker is replaced by 1,2,4-benzenetricarboxylic acid (BTC). This substitution introduces a pendant carboxylic acid group into the framework's pores. This functionalization is hypothesized to alter the material's properties, such as its surface chemistry, acidity, and interaction with guest molecules, thereby offering potential advantages in drug delivery applications. The presence of the free carboxyl group can provide additional sites for drug interaction, potentially influencing loading capacities and release kinetics.

Comparative Physicochemical Properties

The introduction of the carboxyl group in this compound leads to notable differences in its physicochemical properties when compared to the parent UiO-66. A summary of these key properties is presented in the table below. It is important to note that the values can vary depending on the synthesis conditions and activation procedures.

PropertyUiO-66This compoundKey Differences and Implications for Drug Delivery
BET Surface Area (m²/g) ~1200 - 1600~700 - 1100The surface area of this compound is generally lower due to the presence of the bulkier -COOH group within the pores. This might slightly reduce the overall drug loading capacity for some drugs but could also lead to more specific drug interactions.
Pore Volume (cm³/g) ~0.5 - 0.7~0.3 - 0.5Similar to the surface area, the pore volume is typically smaller in this compound, which could affect the size of the drug molecules that can be efficiently loaded.
Pore Size (Å) ~6 - 8 (triangular windows)Similar to UiO-66The fundamental pore aperture is dictated by the framework topology and remains similar. However, the effective pore space is reduced by the pendant carboxyl groups.
Thermal Stability (°C) Up to ~500Up to ~450Both exhibit high thermal stability, which is advantageous for sterilization and storage. The slightly lower stability of this compound may be attributed to the decarboxylation of the pendant -COOH group at elevated temperatures.
Chemical Stability High stability in water and various organic solvents. Sensitive to strong acids and bases.High stability in water and various organic solvents. The pendant -COOH group can deprotonate in basic solutions, potentially altering the surface charge and stability.Both are relatively stable under physiological conditions. The tunable surface charge of this compound could be exploited for pH-responsive drug release.
Surface Functionality Primarily hydroxyl groups on the Zr-clusters.Pendant carboxylic acid groups in addition to hydroxyl groups.The carboxylic acid groups in this compound offer additional sites for hydrogen bonding and electrostatic interactions with drug molecules, potentially leading to higher loading of specific drugs and modified release profiles.

Synthesis Methodologies

The most common method for synthesizing both UiO-66 and this compound is the solvothermal method. Below are detailed experimental protocols for their synthesis.

Experimental Protocol: Solvothermal Synthesis of UiO-66

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (BDC)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

Procedure:

  • In a typical synthesis, dissolve ZrCl₄ (e.g., 0.233 g, 1.0 mmol) and BDC (e.g., 0.166 g, 1.0 mmol) in 50 mL of DMF in a 100 mL Teflon-lined autoclave.

  • Sonicate the mixture for 20 minutes to ensure complete dissolution and homogeneity.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After cooling to room temperature, a white precipitate of UiO-66 will be formed.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted precursors and solvent molecules trapped within the pores.

  • Activate the material by drying it under vacuum at 150°C for 12 hours.

Experimental Protocol: Solvothermal Synthesis of this compound

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,2,4-Benzenetricarboxylic acid (BTC)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Dissolve ZrCl₄ (e.g., 0.233 g, 1.0 mmol) and BTC (e.g., 0.210 g, 1.0 mmol) in 50 mL of DMF in a 100 mL Teflon-lined autoclave.

  • Sonicate the mixture for 20 minutes to achieve a homogeneous solution.

  • Seal the autoclave and place it in an oven at 120°C for 24 hours.

  • After the reaction is complete and the autoclave has cooled down, collect the white crystalline product by centrifugation.

  • Wash the product with DMF (3 x 20 mL) followed by methanol (3 x 20 mL) to remove impurities.

  • Activate the this compound by drying under vacuum at 150°C for 12 hours.

Characterization Techniques

To confirm the successful synthesis and to evaluate the properties of UiO-66 and this compound, a suite of characterization techniques is employed.

TechniquePurposeExpected Observations for UiO-66Expected Observations for this compound
Powder X-ray Diffraction (PXRD) To confirm the crystalline structure and phase purity.Characteristic diffraction peaks corresponding to the simulated UiO-66 pattern.Similar diffraction pattern to UiO-66, confirming the isostructural nature of the framework.
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.A weight loss step around 100-200°C corresponding to the removal of guest molecules, followed by framework decomposition above 500°C.A similar initial weight loss, with framework decomposition occurring at a slightly lower temperature (around 450°C) due to the pendant carboxyl group.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the crystals.Typically octahedral crystals with sizes ranging from nanometers to micrometers depending on the synthesis conditions.Often smaller, more agglomerated crystals compared to UiO-66 synthesized under similar conditions.
N₂ Adsorption-Desorption Isotherms To determine the BET surface area, pore volume, and pore size distribution.A Type I isotherm, characteristic of microporous materials, with a high surface area.A Type I isotherm, with a comparatively lower surface area and pore volume.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the material.Characteristic peaks for the carboxylate groups of the BDC linker and the Zr-O clusters.Additional peaks corresponding to the C=O and O-H stretching vibrations of the free carboxylic acid group.

Drug Delivery Applications: A Comparative Perspective

The distinct properties of UiO-66 and this compound have significant implications for their performance as drug delivery vehicles.

Drug Loading

The loading of a drug into a MOF can be achieved through various methods, with impregnation being the most common.

Experimental Protocol: Drug Loading via Impregnation

  • Prepare a stock solution of the desired drug in a suitable solvent.

  • Disperse a known amount of activated MOF (UiO-66 or this compound) in the drug solution.

  • Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow for drug diffusion into the pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with the pure solvent to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • The amount of loaded drug can be quantified by measuring the concentration of the drug in the supernatant before and after loading using techniques like UV-Vis spectroscopy or HPLC.

Comparative Insights:

  • UiO-66: Its high surface area and pore volume generally allow for high loading capacities of various drugs. The primary interactions are likely to be van der Waals forces and hydrogen bonding with the hydroxyl groups on the zirconium clusters.

  • This compound: The presence of the carboxylic acid group provides an additional and stronger interaction site for drugs containing complementary functional groups (e.g., amines) through electrostatic interactions or enhanced hydrogen bonding. This can lead to higher loading efficiencies for specific drugs, even with a lower overall surface area.

Drug Release

The release of the drug from the MOF is typically studied in a physiologically relevant medium, such as phosphate-buffered saline (PBS).

Experimental Protocol: In Vitro Drug Release

  • Disperse a known amount of the drug-loaded MOF in a specific volume of release medium (e.g., PBS at pH 7.4).

  • Place the suspension in a dialysis bag or use a method that allows for sampling of the release medium without losing the MOF particles.

  • Maintain the system at 37°C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Comparative Insights:

  • UiO-66: Drug release is primarily governed by diffusion from the pores. The release rate can be influenced by the drug's size and its interaction with the framework.

  • This compound: The release profile can be more complex. The stronger interactions between the drug and the -COOH groups may lead to a more sustained release. Furthermore, the pH of the surrounding medium can influence the release rate. In a more acidic environment (e.g., tumor microenvironment), the carboxyl groups will be protonated, which could alter the interactions and potentially trigger a faster release, offering a pH-responsive drug delivery mechanism.

Biocompatibility and Cytotoxicity

Assessing the safety of the MOFs is crucial for their application in drug delivery.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed a specific cell line (e.g., a cancer cell line for oncology drugs or a healthy cell line for general toxicity) in a 96-well plate and allow the cells to adhere overnight.

  • Prepare suspensions of UiO-66 and this compound at various concentrations in the cell culture medium.

  • Remove the old medium from the cells and add the MOF suspensions.

  • Incubate the cells with the MOFs for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Comparative Insights:

  • UiO-66: Generally considered to have good biocompatibility and low cytotoxicity, as zirconium is a biocompatible metal. However, high concentrations may induce some cellular stress.

  • This compound: The cytotoxicity is expected to be similar to that of UiO-66, as the fundamental components are the same. The presence of the carboxyl group is unlikely to significantly increase toxicity. However, as with any nanomaterial, a thorough toxicological evaluation is essential.

Visualizing the Concepts: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis Workflow

Synthesis_Workflow cluster_UiO66 UiO-66 Synthesis cluster_UiO66COOH This compound Synthesis ZrCl4_66 ZrCl₄ Mix_66 Mixing & Sonication ZrCl4_66->Mix_66 BDC BDC BDC->Mix_66 DMF_66 DMF DMF_66->Mix_66 Solvothermal_66 Solvothermal Reaction (120°C, 24h) Mix_66->Solvothermal_66 Wash_66 Washing (DMF, Methanol) Solvothermal_66->Wash_66 Activate_66 Activation (Vacuum, 150°C) Wash_66->Activate_66 UiO66_product UiO-66 Activate_66->UiO66_product ZrCl4_COOH ZrCl₄ Mix_COOH Mixing & Sonication ZrCl4_COOH->Mix_COOH BTC BTC BTC->Mix_COOH DMF_COOH DMF DMF_COOH->Mix_COOH Solvothermal_COOH Solvothermal Reaction (120°C, 24h) Mix_COOH->Solvothermal_COOH Wash_COOH Washing (DMF, Methanol) Solvothermal_COOH->Wash_COOH Activate_COOH Activation (Vacuum, 150°C) Wash_COOH->Activate_COOH UiO66COOH_product This compound Activate_COOH->UiO66COOH_product Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release Drug Release cluster_cellular_uptake Cellular Interaction MOF Activated MOF (UiO-66 or this compound) Impregnation Impregnation (Stirring) MOF->Impregnation Drug_Solution Drug Solution Drug_Solution->Impregnation Drug_Loaded_MOF Drug-Loaded MOF Impregnation->Drug_Loaded_MOF Drug_Loaded_MOF_release Drug-Loaded MOF Release Diffusion / pH-Responsive Release Drug_Loaded_MOF_release->Release Physiological_Medium Physiological Medium (e.g., PBS pH 7.4, 37°C) Physiological_Medium->Release Released_Drug Released Drug Release->Released_Drug Released_Drug_cell Released Drug Target_Cell Target Cell Released_Drug_cell->Target_Cell Therapeutic_Effect Therapeutic Effect Target_Cell->Therapeutic_Effect

A Technical Guide to Functionalized Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, large surface area, and the ability to be functionalized make them highly promising candidates for a range of applications, particularly in the biomedical field.[1][2] The functionalization of MOFs, either through pre-synthetic modification of the building blocks or post-synthetic modification of the framework, allows for the introduction of specific chemical moieties. This tailoring of the MOF's properties is crucial for enhancing their performance as drug delivery systems, enabling targeted delivery, controlled release, and improved biocompatibility.[3] This in-depth technical guide provides a comprehensive overview of functionalized MOFs, focusing on their synthesis, characterization, and application in drug development.

Synthesis of Functionalized MOFs

The introduction of functional groups into MOFs can be achieved through two primary strategies: pre-synthetic (or de novo) synthesis and post-synthetic modification (PSM).

Pre-Synthetic Functionalization

In the pre-synthetic approach, functionalized organic linkers are used directly in the synthesis of the MOF. This method allows for a uniform distribution of functional groups throughout the framework. However, the functional groups must be stable under the solvothermal conditions typically used for MOF synthesis.

Post-Synthetic Modification (PSM)

Post-synthetic modification involves the chemical modification of an already synthesized MOF. This approach offers greater flexibility in the types of functional groups that can be introduced, as the reaction conditions can be milder than those required for MOF synthesis. PSM can be used to attach a wide range of molecules, including targeting ligands, polymers, and fluorescent dyes.

Characterization of Functionalized MOFs

A variety of techniques are employed to characterize the structure, porosity, and chemical composition of functionalized MOFs.

  • Powder X-ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the MOF after functionalization.

  • Gas Adsorption Analysis (BET): Nitrogen or argon adsorption-desorption isotherms are used to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of specific functional groups introduced during functionalization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and purity of the functionalized organic linkers after digestion of the MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized MOF and to quantify the amount of grafted functional groups.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to visualize the morphology and particle size of the MOF crystals.

Quantitative Data on Functionalized MOFs for Drug Delivery

The following tables summarize key quantitative data for several commonly studied functionalized MOFs used in drug delivery applications.

MOFFunctional GroupBET Surface Area (m²/g)Pore Size (nm)DrugDrug Loading CapacityReference
UiO-66-NH₂~1100~0.6Doxorubicin (B1662922)~450 mg/g[4]
UiO-66-NH₂Folic AcidNot specifiedNot specified5-FluorouracilNot specified[5]
ZIF-8None~1300-1800~1.165-Fluorouracil~600 mg/g (60 wt%)[6][7]
ZIF-8Polyacrylic acidNot specifiedNot specifiedDoxorubicinHigh[8]
MIL-101(Cr)None~3000-4000~2.9-3.4Ibuprofen~1.4 g/g[9]
MIL-100(Fe)None~1300-2100~2.5-2.9Doxorubicin~31 wt%[4]
FeMn-MIL-88BNoneNot specifiedNot specified5-Fluorouracil43.8 wt%[10][11]
MV-NUIG4VariousNot specifiedNot specifiedDoxorubicinMatches NUIG4[12]
MOFStimulusDrugRelease ConditionsRelease ProfileReference
ZIF-8pH5-FluorouracilpH 5.0 vs. pH 7.4Faster release at pH 5.0[6]
ZIF-8@PAApHDoxorubicinpH 4.0 vs. pH 7.484.7% release at pH 4.0 after 30h, 24.7% at pH 7.4 after 100h[8]
RhB@ZIF-8pHRhodamine BpH 4.0, 7.4, 10.099.3% release at pH 4.0 after 120h, ~38% at pH 7.4 after 240h[13]
FeMn-MIL-88BpH, H₂S5-FluorouracilpH 5.4 vs. pH 7.470% release at pH 5.4 in 24h, 38% at pH 7.4[10]
DOX@ZIF-8/GO-FA/CPpHDoxorubicin & Cyclophosphamide (B585)Acidic vs. NeutralpH-sensitive release[14]

Experimental Protocols

General Protocol for Post-Synthetic Modification of an Amino-Functionalized MOF (e.g., UiO-66-NH₂)
  • Activation of MOF: Dry the as-synthesized amino-functionalized MOF under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove solvent molecules from the pores.

  • Reaction Setup: Suspend the activated MOF in a suitable anhydrous solvent (e.g., DMF, CH₂Cl₂) under an inert atmosphere (e.g., N₂ or Ar).

  • Addition of Reagent: Add the desired functionalizing reagent (e.g., an acid anhydride, isocyanate, or an activated ester of a targeting ligand) to the MOF suspension. The molar ratio of the reagent to the amino groups on the MOF is typically in excess to ensure complete reaction.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period (ranging from hours to days), depending on the reactivity of the reagents.

  • Work-up: After the reaction is complete, collect the functionalized MOF by centrifugation or filtration.

  • Washing: Wash the product repeatedly with the reaction solvent and then with a more volatile solvent (e.g., ethanol (B145695) or acetone) to remove any unreacted reagents and byproducts.

  • Drying: Dry the final product under vacuum to obtain the functionalized MOF.

General Protocol for Drug Loading into MOFs
  • Activation of MOF: Activate the functionalized MOF as described above to ensure the pores are accessible.

  • Drug Solution Preparation: Prepare a solution of the drug in a suitable solvent in which the drug is soluble and the MOF is stable.

  • Loading: Immerse a known amount of the activated MOF in the drug solution. The mixture is typically stirred or gently agitated for a prolonged period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.

  • Separation: Separate the drug-loaded MOF from the solution by centrifugation.

  • Washing: Briefly wash the drug-loaded MOF with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Quantification of Loading: Determine the amount of encapsulated drug by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy or HPLC. The drug loading capacity is typically expressed as the weight of the drug per weight of the MOF.[15][16]

General Protocol for In Vitro Drug Release Studies
  • Release Medium: Prepare a release medium that mimics physiological conditions (e.g., phosphate-buffered saline (PBS) at pH 7.4) or a specific target environment (e.g., acetate (B1210297) buffer at pH 5.5 to simulate the tumor microenvironment).

  • Experimental Setup: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium in a container (e.g., a dialysis bag or a centrifuge tube).

  • Incubation: Incubate the container at a constant temperature (e.g., 37 °C) with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium. To maintain a constant volume, replace the withdrawn volume with fresh release medium.

  • Quantification of Release: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Signaling Pathways and Cellular Uptake

The cellular uptake of MOF-based drug delivery systems is a critical step for their therapeutic efficacy. The primary mechanism of internalization for nanoparticles is endocytosis.[5] The functionalization of MOFs can influence the specific endocytic pathway, which in turn affects the intracellular trafficking and fate of the drug.

Receptor-Mediated Endocytosis

Targeting ligands, such as folic acid, can be conjugated to the surface of MOFs to facilitate receptor-mediated endocytosis.[17] Folic acid receptors are often overexpressed on the surface of cancer cells.[18] Binding of the folic acid-functionalized MOF to these receptors triggers internalization, often via caveolae-mediated endocytosis.[18]

Folic_Acid_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space FA-MOF Folic Acid- Functionalized MOF Folate_Receptor Folate Receptor FA-MOF->Folate_Receptor Binding Caveolae_Vesicle Caveolae Vesicle Folate_Receptor->Caveolae_Vesicle Internalization Signaling_Cascade Signaling Cascade (e.g., JAK/STAT3) Folate_Receptor->Signaling_Cascade Activation Endosome Endosome Caveolae_Vesicle->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Endosome->Drug_Release pH-triggered Lysosome->Drug_Release Degradation

Caption: Folic acid receptor-mediated endocytosis of a functionalized MOF.

Integrins are another class of cell surface receptors that can be targeted for enhanced cellular uptake. Peptides containing the RGD (arginine-glycine-aspartic acid) sequence can be attached to MOFs to target integrins, which are often overexpressed in tumor neovasculature. This interaction can lead to internalization via clathrin-mediated or caveolin-mediated endocytosis.

Integrin_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space RGD-MOF RGD-Functionalized MOF Integrin_Receptor Integrin Receptor RGD-MOF->Integrin_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Integrin_Receptor->Clathrin_Coated_Pit Clustering Endosome Endosome Clathrin_Coated_Pit->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Acidification & Degradation

Caption: Integrin-mediated endocytosis of an RGD-functionalized MOF.

Intracellular Fate and Drug Release

Once inside the cell, MOFs are typically trafficked through the endo-lysosomal pathway.[19] The acidic environment of the late endosomes and lysosomes (pH 4.5-5.5) can trigger the degradation of many MOFs, leading to the release of the encapsulated drug.[8] This pH-responsive drug release is a key feature of many MOF-based delivery systems, as it allows for preferential drug release in the acidic microenvironment of tumors or within specific intracellular compartments.[10]

Experimental_Workflow_Drug_Delivery MOF_Synthesis MOF Synthesis (Pre- or Post-Synthetic Functionalization) Characterization1 Characterization (PXRD, BET, FTIR, etc.) MOF_Synthesis->Characterization1 Drug_Loading Drug Loading Characterization1->Drug_Loading Characterization2 Characterization of Drug-Loaded MOF Drug_Loading->Characterization2 In_Vitro_Release In Vitro Drug Release (pH-responsive, etc.) Characterization2->In_Vitro_Release Cellular_Uptake Cellular Uptake Studies (e.g., in cancer cells) Characterization2->Cellular_Uptake Therapeutic_Efficacy Therapeutic Efficacy Evaluation In_Vitro_Release->Therapeutic_Efficacy Intracellular_Trafficking Intracellular Trafficking and Fate Analysis Cellular_Uptake->Intracellular_Trafficking Intracellular_Trafficking->Therapeutic_Efficacy

Caption: Experimental workflow for developing and evaluating functionalized MOFs for drug delivery.

Conclusion

Functionalized metal-organic frameworks represent a versatile and powerful platform for the development of advanced drug delivery systems. The ability to precisely tune their chemical and physical properties through functionalization allows for the design of carriers that can target specific cells, control the release of therapeutic agents in response to environmental stimuli, and improve the overall efficacy of treatments. This guide has provided a technical overview of the key aspects of functionalized MOFs, from their synthesis and characterization to their interaction with biological systems. As research in this field continues to advance, functionalized MOFs hold great promise for addressing many of the challenges in modern drug development and personalized medicine.

References

Methodological & Application

Application Notes and Protocols for UiO-66-COOH in Gas Adsorption and Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UiO-66-COOH, a zirconium-based metal-organic framework (MOF), has emerged as a promising adsorbent for various gas adsorption and separation applications. Its robust framework, tunable porosity, and the presence of carboxylic acid functional groups on the organic linkers contribute to its enhanced performance, particularly in the selective capture of polar molecules like CO2. These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its synthesis, activation, and evaluation in gas adsorption experiments.

Physicochemical Properties and Gas Adsorption Data

The inherent properties of this compound, such as its surface area and pore volume, are crucial for its performance in gas adsorption. The introduction of the -COOH group can influence these properties and enhance the affinity for specific gases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
BET Surface Area194 m²/g[1]
Pore Volume-
Pore Size6.8 nm[1]

Note: The reported surface area and pore size can vary depending on the synthesis and activation conditions.

Gas Adsorption Performance

This compound exhibits high selectivity for carbon dioxide over other gases like methane, nitrogen, and hydrogen, making it a strong candidate for applications such as biogas upgrading and flue gas purification.[2][3] The carboxylic acid groups enhance the affinity for CO2 through favorable interactions.

Table 2: Gas Adsorption Capacities and Selectivity of this compound

Gas MixtureAdsorbateUptake CapacityConditionsIsosteric Heat of Adsorption (kJ·mol⁻¹)Ideal SelectivityReference
CO₂/CH₄CO₂1.05 mmol/g303 K, 0.99 bar40 - 2044 (CO₂/CH₄ at 220 K, 40 bar)[2][3][4]
CH₄--25 - 10[2][4]
CO₂/N₂CO₂---High[3]
N₂--20 - 10[2][4]
CO/H₂CO--15 - 10[2][4]
H₂---[2][4]

Experimental Protocols

I. Synthesis of this compound

This protocol describes a common solvothermal synthesis method for this compound.

Materials:

  • Zirconium tetrachloride (ZrCl₄)

  • 1,2,4,5-Benzenetetracarboxylic acid (pyromellitic acid)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Acetone (B3395972)

Procedure:

  • In a suitable reaction vessel, dissolve ZrCl₄ in DMF.

  • In a separate container, dissolve 1,2,4,5-benzenetetracarboxylic acid in DMF.

  • Combine the two solutions and add a specific amount of deionized water as a modulator.

  • Seal the reaction vessel and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, collect the resulting white precipitate by centrifugation or filtration.

  • Wash the product sequentially with DMF and acetone to remove unreacted precursors and solvent molecules.

  • Dry the final product in an oven or under vacuum at an elevated temperature (e.g., 80 °C).

Note: The specific amounts of reagents, solvent volumes, reaction temperature, and time can be adjusted to control the crystallinity and particle size of the resulting this compound.

cluster_synthesis This compound Synthesis Workflow reagents Dissolve ZrCl4 and 1,2,4,5-Benzenetetracarboxylic acid in DMF mixing Combine Solutions and Add Water reagents->mixing reaction Solvothermal Reaction (e.g., 120°C, 24h) mixing->reaction collection Collect Precipitate (Centrifugation/Filtration) reaction->collection washing Wash with DMF and Acetone collection->washing drying Dry Product (e.g., 80°C) washing->drying product This compound Powder drying->product

This compound Synthesis Workflow
II. Activation of this compound

Activation is a critical step to remove residual solvent molecules from the pores of the MOF, making the active sites accessible for gas adsorption.

Procedure:

  • Place the synthesized this compound powder in a sample tube suitable for a vacuum system.

  • Connect the sample tube to a high-vacuum line.

  • Heat the sample under vacuum using a stepwise temperature program. For example:

    • Hold at 60 °C for 1 hour.

    • Increase to 80 °C and hold for 1 hour.

    • Increase to 120 °C and hold for at least 4 hours.[5][6]

  • After activation, cool the sample to room temperature under vacuum before performing gas adsorption measurements.

III. Gas Adsorption Measurements

This protocol outlines the general procedure for measuring gas adsorption isotherms using a volumetric adsorption analyzer.

Equipment:

  • Volumetric gas adsorption analyzer

  • Activated this compound sample

  • High-purity adsorbate gases (e.g., CO₂, CH₄, N₂)

  • Liquid nitrogen or a cryostat for low-temperature measurements

Procedure:

  • Accurately weigh the activated this compound sample and place it in the sample cell of the adsorption analyzer.

  • Degas the sample in situ under vacuum and at an elevated temperature to ensure the removal of any adsorbed species.

  • Perform a free-space measurement to determine the void volume of the sample cell.

  • Introduce a known amount of the adsorbate gas into the manifold of the analyzer.

  • Dose a controlled amount of the adsorbate gas into the sample cell.

  • Allow the system to equilibrate until the pressure stabilizes, indicating that adsorption is complete.

  • Record the equilibrium pressure and the amount of gas adsorbed.

  • Repeat steps 5-7 at increasing pressures to construct the adsorption isotherm.

  • For desorption, incrementally decrease the pressure and measure the amount of gas desorbed at each step.

cluster_adsorption Gas Adsorption Measurement Workflow sample_prep Place Activated This compound in Cell degas In-situ Degassing sample_prep->degas free_space Free-Space Measurement degas->free_space dosing Dose Adsorbate Gas free_space->dosing equilibration Equilibration dosing->equilibration measurement Record Pressure and Amount Adsorbed equilibration->measurement measurement->dosing Repeat at Increasing Pressures isotherm Construct Adsorption Isotherm measurement->isotherm

Gas Adsorption Measurement Workflow

Mechanism of Selective Gas Separation

The enhanced selectivity of this compound for CO₂ over less polar gases like CH₄ is attributed to a combination of factors:

  • Acid-Base Interactions: The carboxylic acid groups on the organic linkers can act as Brønsted acid sites, which have a strong affinity for the Lewis basic CO₂ molecule.

  • Hydrogen Bonding: The -COOH groups can form hydrogen bonds with CO₂.

  • Dipole-Quadrupole Interactions: The polar -COOH groups interact favorably with the quadrupole moment of CO₂.

These specific interactions lead to a higher heat of adsorption for CO₂ compared to other gases, resulting in its preferential adsorption, even at low concentrations.[2][4]

Mechanism of Selective CO2 Separation

References

Application Notes and Protocols for CO2 Capture and Storage Using UiO-66-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UiO-66, a metal-organic framework (MOF) developed at the University of Oslo, is renowned for its exceptional thermal and chemical stability. The functionalization of UiO-66 with carboxylic acid groups, resulting in UiO-66-COOH, enhances its properties for specific applications, including the capture and storage of carbon dioxide (CO₂). The carboxylic acid groups can act as active sites, potentially increasing the affinity and selectivity for CO₂ adsorption.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and use of this compound in CO₂ capture and storage.

Physicochemical Properties of this compound

The properties of this compound make it a promising candidate for CO₂ capture. A summary of its key characteristics is presented below.

PropertyValueReference
BET Surface Area ~194 - 405 m²/g[1][3]
Pore Size ~6.8 nm[1][3]
Thermal Stability Stable up to high temperatures[4]
Chemical Stability Stable in water[1][3]

CO₂ Adsorption Capacity

The carboxylic acid functionalization of UiO-66 provides active sites for CO₂ interaction.[1][2] The CO₂ uptake capacity of UiO-66 and its derivatives is influenced by temperature and pressure.

MaterialTemperature (K)Pressure (bar)CO₂ Uptake (mmol/g)CO₂ Uptake (wt%)Reference
UiO-66(Zr)-(COOH)₂ 3030.991.054.62[5]
UiO-66-NH₂ (sonochemical) 29813.214.08[6]
UiO-66-NH₂ (solvothermal) 29812.3210.21[6]
UiO-66 2981~1.8~7.9[5]

Experimental Protocols

I. Synthesis of UiO-66-(COOH)₂

This protocol is based on a solvothermal method.[1][3]

Materials:

  • Zirconium tetrachloride (ZrCl₄)

  • 1,2,4,5-Benzenetetracarboxylic acid (H₄btec)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, disperse 2.54 g (10 mmol) of 1,2,4,5-benzenetetracarboxylic acid (H₄btec) and 2.43 g (10.4 mmol) of zirconium tetrachloride (ZrCl₄) in 60 mL of distilled water at room temperature.[1][3]

  • Stir the mixture continuously.

  • Heat the mixture under reflux at approximately 100 °C for 24 hours.[1][3] A powdered product will form.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration or centrifugation.

  • Wash the product thoroughly with distilled water and then with ethanol (B145695) to remove any unreacted starting materials and solvent.

  • Dry the final product under a dynamic vacuum at 70 °C.[1][3]

cluster_synthesis This compound Synthesis Workflow start Start reactants Disperse ZrCl4 and H4btec in distilled water start->reactants stir Stir at Room Temperature reactants->stir reflux Reflux at 100°C for 24h stir->reflux cool Cool to Room Temperature reflux->cool collect Collect solid product cool->collect wash Wash with water and ethanol collect->wash dry Dry under vacuum at 70°C wash->dry end End dry->end

Caption: Workflow for the synthesis of this compound.

II. Activation of this compound for CO₂ Adsorption

Proper activation is crucial to ensure that the pores of the MOF are accessible for gas adsorption.

Materials:

  • Synthesized this compound powder

  • Vacuum oven or a sample activation unit of a gas sorption analyzer

  • Inert gas (e.g., N₂ or Ar)

Procedure:

  • Place a known quantity of the synthesized this compound powder into a sample tube.

  • Heat the sample under a dynamic vacuum or a flow of inert gas. A typical activation temperature for UiO-66 based materials is between 110 °C and 250 °C.[7] For this compound, start with a conservative temperature of 150 °C to avoid decomposition of the carboxylic acid groups.

  • Hold the sample at the activation temperature for several hours (e.g., 4-12 hours) until the outgassing rate is minimal, indicating the removal of guest molecules from the pores.

  • Cool the sample to the desired adsorption temperature under vacuum or inert gas flow before starting the measurement.

III. CO₂ Adsorption Measurement

This protocol describes a typical volumetric gas adsorption experiment.

Equipment:

  • Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020 or similar)

  • High-purity CO₂ gas

  • Liquid nitrogen or a temperature-controlled bath

Procedure:

  • Sample Preparation and Activation: Follow the activation protocol described in Section II.

  • Leak Test: Ensure the system is free of leaks.

  • Free Space Measurement: Measure the "cold" and "warm" free space of the sample tube, typically using helium gas, which is assumed to not adsorb on the material.

  • Isotherm Measurement: a. Set the desired temperature for the experiment (e.g., 273 K, 298 K, 313 K). b. Introduce a known amount of CO₂ gas into the manifold. c. Dose a specific amount of CO₂ into the sample tube. d. Allow the system to equilibrate until the pressure stabilizes. The amount of adsorbed gas is calculated from the pressure difference. e. Repeat steps c and d for a range of pressures to generate the adsorption isotherm.

  • Data Analysis: The instrument software will typically calculate the amount of gas adsorbed at each pressure point, corrected for free space. The resulting data can be plotted as the amount of CO₂ adsorbed (e.g., in mmol/g or cm³/g) versus pressure.

cluster_adsorption CO2 Adsorption Measurement Workflow start Start activate Activate this compound sample start->activate leak_test Perform Leak Test activate->leak_test free_space Measure Free Space (He) leak_test->free_space set_temp Set Isotherm Temperature free_space->set_temp dose_co2 Dose CO2 into sample tube set_temp->dose_co2 equilibrate Equilibrate and measure pressure dose_co2->equilibrate isotherm_point Calculate adsorbed amount equilibrate->isotherm_point more_points More pressure points? isotherm_point->more_points more_points->dose_co2 Yes end End more_points->end No

Caption: Workflow for CO₂ adsorption measurement.

Characterization of this compound

Standard characterization techniques should be employed to confirm the successful synthesis and properties of the material.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the carboxylic acid functional groups. A characteristic peak for the C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.[1][3]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material and determine the temperature at which the framework starts to decompose.

  • N₂ Adsorption-Desorption at 77 K: To determine the BET surface area, pore volume, and pore size distribution of the activated material.

CO₂ Interaction with this compound

The carboxylic acid groups on the organic linkers of this compound are expected to enhance CO₂ adsorption through dipole-quadrupole interactions between the polar -COOH groups and the CO₂ molecules. This can lead to a higher affinity for CO₂ compared to the non-functionalized UiO-66.

cluster_interaction CO2 Interaction with this compound uio66_cooh This compound Framework (-COOH groups) interaction Dipole-Quadrupole Interaction uio66_cooh->interaction co2 CO2 Molecule (Quadrupole moment) co2->interaction adsorption Enhanced CO2 Adsorption interaction->adsorption

Caption: Schematic of CO₂ interaction with this compound.

Conclusion

This compound is a promising material for CO₂ capture due to its high stability and the presence of functional groups that can enhance CO₂ affinity. The protocols provided in this document offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the performance of this compound for this critical application. Further research can focus on optimizing the synthesis conditions to control defect density and crystal size, which may further improve CO₂ uptake and selectivity.

References

Application Notes and Protocols: UiO-66-COOH as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UiO-66-COOH, a zirconium-based metal-organic framework (MOF), has emerged as a highly promising heterogeneous catalyst for a variety of organic transformations. Its robust crystalline structure, high surface area, and the presence of both Lewis acidic zirconium sites and Brønsted acidic carboxylic acid functionalities within the framework make it an attractive candidate for catalyzing reactions with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in key organic reactions, including esterification, Knoevenagel condensation, and nitro-Mannich reactions.

Catalyst Synthesis and Characterization

A reliable synthesis of this compound is crucial for its catalytic applications. The following protocol is a widely adopted method for its preparation.

Experimental Protocol: Synthesis of UiO-66(COOH)₂

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,2,4,5-Benzenetetracarboxylic acid (pyromellitic acid)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

Procedure:

  • In a Teflon-lined autoclave, dissolve Zirconium(IV) chloride and 1,2,4,5-benzenetetracarboxylic acid in N,N-dimethylformamide (DMF).

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After cooling to room temperature, the resulting white precipitate is collected by centrifugation.

  • The solid is washed with fresh DMF and methanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • The final product, UiO-66(COOH)₂, is dried under vacuum.

Characterization:

The synthesized UiO-66(COOH)₂ should be characterized to confirm its crystallinity, morphology, and textural properties. Recommended techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present.[1]

  • Thermogravimetric Analysis (TGA): To assess thermal stability.[1]

  • N₂ Adsorption-Desorption Analysis (BET): To determine the surface area and pore volume.

G cluster_synthesis Synthesis of UiO-66(COOH)₂ ZrCl4 ZrCl₄ Mix Mixing ZrCl4->Mix H4btec 1,2,4,5-Benzenetetracarboxylic acid H4btec->Mix DMF DMF (Solvent) DMF->Mix Heat Heating (120°C, 24h) Mix->Heat Product UiO-66(COOH)₂ (Precipitate) Heat->Product Wash Washing (DMF, Methanol) Product->Wash Dry Drying Wash->Dry Final_Product Purified UiO-66(COOH)₂ Dry->Final_Product

Synthesis workflow for UiO-66(COOH)₂.

Catalytic Applications in Organic Reactions

Esterification Reactions

This compound and its derivatives have demonstrated excellent catalytic activity in esterification reactions, which are fundamental in the synthesis of pharmaceuticals, fragrances, and biofuels. The presence of both Brønsted and Lewis acid sites in UiO-66(COOH)₂ enhances its catalytic performance.[2]

CatalystCatalyst Loading (wt%)Reaction Time (h)Conversion (%)Reference
UiO-66(COOH)₂58~65[3]
UiO-66(COOH)₂52490[2][3]
UiO-6652483[3]
UiO-66(NH₂)52474[3]

Materials:

  • UiO-66(COOH)₂ catalyst

  • Butyric acid

  • Butanol

  • Solvent (e.g., toluene)

Procedure:

  • Activate the UiO-66(COOH)₂ catalyst by heating under vacuum to remove any adsorbed water or solvent.

  • In a round-bottom flask equipped with a reflux condenser, add butyric acid, butanol, and the activated UiO-66(COOH)₂ catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 110°C) with constant stirring.[3]

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture by centrifugation or filtration.

  • The catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.

  • The product, butyl butyrate, can be purified by distillation or column chromatography.

G cluster_esterification Catalytic Cycle of Esterification with this compound Catalyst This compound (Zr-O-C=O) Adsorption_RCOOH Adsorption of Carboxylic Acid Catalyst->Adsorption_RCOOH RCOOH Carboxylic Acid (R-COOH) RCOOH->Adsorption_RCOOH ROH Alcohol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol ROH->Nucleophilic_Attack Activation Protonation of Carbonyl Oxygen Adsorption_RCOOH->Activation Activation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Water_Elimination Water Elimination Intermediate->Water_Elimination Desorption Product Desorption Water_Elimination->Desorption Ester Ester (R-COOR') Desorption->Catalyst Regeneration Desorption->Ester

Esterification catalytic cycle.

Knoevenagel Condensation

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis. While many studies have focused on the amino-functionalized UiO-66-NH₂, the acidic nature of this compound also makes it a potential catalyst for this transformation, particularly in tandem reactions.

Note: Most detailed quantitative data is available for UiO-66-NH₂ and its derivatives.

CatalystSubstratesProduct Yield (%)Reference
UiO-66-NH₂Benzaldehyde, Malononitrile (B47326)>90[4]
UiO-66@Schiff-Base-Cu(II)Aromatic aldehydes, Malononitrile, 4-hydroxycoumarinHigh[5]

This protocol utilizes a bifunctional catalyst, Ru/UiO-66, where the UiO-66 support can be analogous to this compound in providing acidic sites.[6]

Materials:

  • Ru/UiO-66 catalyst

  • Alcohol (e.g., benzyl (B1604629) alcohol)

  • Malononitrile

  • Toluene (solvent)

  • Oxygen (oxidant)

Procedure:

  • In a round-bottom flask, add the alcohol, Ru/UiO-66 catalyst, and toluene.

  • Purge the flask with oxygen and stir the mixture at 100°C under an oxygen atmosphere to facilitate the aerobic oxidation of the alcohol to the corresponding aldehyde.

  • Monitor the oxidation reaction by GC.

  • After the complete conversion of the alcohol, cool the reaction mixture.

  • Add malononitrile to the mixture and continue stirring at room temperature to proceed with the Knoevenagel condensation.

  • Monitor the condensation reaction by GC or TLC.

  • Upon completion, separate the catalyst by filtration.

  • The product can be isolated and purified by standard techniques.[6]

Nitro-Mannich Reaction

This compound, particularly in a flower-like morphology, has been shown to be an efficient Brønsted acid catalyst for nitro-Mannich reactions, leading to the synthesis of β-nitro amines, which are valuable synthetic intermediates.[7]

Substrate (Acyl Imine)Product Yield (%)Catalyst Loading (mol%)Reference
Variety of acyl imines72-990.5[7]

Materials:

  • Flower-like UiO-66-(COOH)₂ catalyst

  • Acyl imine substrate

  • Nitromethane

  • Solvent (e.g., dichloromethane)

Procedure:

  • To a solution of the acyl imine substrate in the chosen solvent, add nitromethane.

  • Add the flower-like UiO-66-(COOH)₂ catalyst (0.5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion, the catalyst can be recovered by filtration.

  • The product can be purified by column chromatography.

Catalyst Recyclability and Stability

A key advantage of using this compound as a heterogeneous catalyst is its potential for recyclability. Studies have shown that UiO-66 based catalysts can be recovered and reused for multiple cycles without a significant loss in catalytic activity.[5][7] However, the stability of the MOF structure under different reaction conditions, especially in the presence of strong bases or in aqueous media at certain pH values, should be carefully evaluated.[8][9] Techniques such as PXRD and ICP-OES can be employed to assess the structural integrity and potential metal leaching after catalysis.

Conclusion

This compound is a versatile and efficient heterogeneous catalyst for a range of important organic reactions. Its tunable acidity, high stability, and recyclability make it a valuable tool for researchers in academia and industry. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound in various synthetic endeavors. Further exploration of its catalytic potential in other transformations is a promising area of ongoing research.

References

Application Notes and Protocols for Drug Delivery Using UiO-66-COOH Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the utilization of carboxylated University of Oslo-66 (UiO-66-COOH) metal-organic framework (MOF) nanoparticles as a drug delivery system. The information compiled herein is based on established research findings and is intended to guide researchers in the synthesis, drug loading, and in vitro evaluation of this compound nanoparticles for therapeutic applications.

Introduction to this compound for Drug Delivery

UiO-66, a zirconium-based MOF, has garnered significant attention in the field of drug delivery due to its high porosity, large surface area, exceptional chemical and thermal stability, and biocompatibility.[1][2][3][4] The carboxylated form, this compound, offers additional advantages by providing functional groups for drug attachment and potentially enhancing pH-responsive drug release, a desirable characteristic for targeting the acidic microenvironment of tumors.[4] These nanoparticles can be synthesized with tunable sizes and their surfaces can be modified to improve drug loading capacity and control release kinetics.[1][2][5]

Experimental Protocols

Synthesis of this compound Nanoparticles

This protocol is adapted from solvothermal synthesis methods described in the literature.[6][7][8]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,2,4,5-Benzenetetracarboxylic acid (pyromellitic acid)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) or Acetic Acid (as a modulator)

  • Ethanol (B145695)

Procedure:

  • In a glass vial, dissolve ZrCl₄ in DMF.

  • In a separate vial, dissolve 1,2,4,5-benzenetetracarboxylic acid in DMF. A modulator such as HCl or acetic acid can be added to this solution to control the nanoparticle size and introduce defects which can be beneficial for drug loading.[8]

  • Mix the two solutions and sonicate for 20-30 minutes to ensure homogeneity.

  • Seal the vial and place it in a preheated oven at 80-120°C for 24-37 hours.[6][9]

  • After the reaction, allow the mixture to cool down to room temperature.

  • Collect the white precipitate by centrifugation.

  • Wash the product repeatedly with DMF and then with ethanol to remove any unreacted precursors.

  • Dry the final this compound nanoparticles under vacuum.

Drug Loading Protocol (Example: Doxorubicin)

This protocol outlines a general procedure for loading a chemotherapeutic drug, Doxorubicin (DOX), into this compound nanoparticles.[10][11]

Materials:

  • Synthesized this compound nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Deionized water or Phosphate Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Disperse a known amount of this compound nanoparticles in deionized water or PBS.

  • Prepare a stock solution of DOX in the same solvent.

  • Add the DOX solution to the nanoparticle suspension. The ratio of drug to nanoparticles can be varied to optimize loading. A typical ratio is 1 mg of DOX per 16 mg of MOFs.[10][11]

  • Stir the mixture at room temperature in the dark for 6 to 24 hours to facilitate drug encapsulation.[10][11]

  • After incubation, centrifuge the suspension to separate the DOX-loaded nanoparticles from the supernatant.

  • Wash the nanoparticles several times with the solvent to remove any free, surface-adsorbed drug.

  • The amount of loaded DOX can be quantified by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy. The drug loading capacity and encapsulation efficiency can then be calculated.

In Vitro Drug Release Study

This protocol describes how to evaluate the release of a loaded drug from this compound nanoparticles under different pH conditions, simulating physiological and tumor environments.[9][12]

Materials:

  • DOX-loaded this compound nanoparticles

  • Phosphate Buffered Saline (PBS) at pH 7.4

  • Acetate buffer or PBS at pH 5.4

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Disperse a known amount of DOX-loaded this compound nanoparticles in a specific volume of the release medium (e.g., PBS pH 7.4).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the same release medium.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy for DOX).

  • Repeat the experiment using a release medium with a different pH (e.g., pH 5.4) to assess pH-responsive release.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of the drug-loaded nanoparticles on cancer cell lines.[13][14][15][16]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Normal cell line (e.g., HEK-293) for comparison

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Free drug (e.g., DOX)

  • Bare this compound nanoparticles

  • DOX-loaded this compound nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a specific density and allow them to attach overnight.

  • Treat the cells with varying concentrations of the free drug, bare nanoparticles, and drug-loaded nanoparticles. Include an untreated control group.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6][13]

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Data Presentation

Table 1: Physicochemical Properties of this compound Nanoparticles

ParameterTypical ValueReference
Particle Size (nm)100 - 200[17]
Surface Area (m²/g)~1052
Zeta Potential (mV)-19 to -44 (drug-loaded)[9]

Table 2: Drug Loading and Release Characteristics

DrugLoading Capacity (%)Encapsulation Efficiency (%)Release at pH 7.4 (after 72h)Release at pH 5.4 (after 72h)Reference
Doxorubicin5.6 - 6.2-~40%>60%[10][11]
Quercetin32.9 - 43.1-Slower ReleaseFaster Release[9]
Letrozole62.21--57.55%[6][13]
Ciprofloxacin84-80%87%
Cisplatin25.7-71% (in 2h)-[18]

Note: Drug loading and release are highly dependent on the specific synthesis and loading conditions.

Visualization of Key Processes

Experimental Workflow

experimental_workflow cluster_synthesis 1. Nanoparticle Synthesis cluster_loading 2. Drug Loading cluster_characterization 3. Characterization cluster_invitro 4. In Vitro Studies s1 ZrCl4 + Ligand in DMF s2 Solvothermal Reaction s1->s2 s3 Washing & Drying s2->s3 s4 This compound Nanoparticles s3->s4 l1 This compound + Drug (e.g., Doxorubicin) s4->l1 Use in Loading l2 Incubation l1->l2 l3 Washing l2->l3 l4 Drug-Loaded Nanoparticles l3->l4 c1 Size, Morphology (SEM, TEM) l4->c1 Analyze c2 Drug Loading (UV-Vis) l4->c2 Analyze i1 Drug Release (pH 7.4 & 5.4) l4->i1 Test i2 Cytotoxicity (MTT Assay) l4->i2 Test i3 Cellular Uptake l4->i3 Test

Caption: Experimental workflow for this compound drug delivery.

Cellular Uptake Signaling Pathways

The primary mechanisms for the internalization of nanoparticles like UiO-66 are endocytosis, including clathrin-mediated and caveolin-mediated pathways.[19][20] The specific pathway can be influenced by particle size and surface chemistry.[5][19]

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm np This compound Nanoparticle clathrin Clathrin-coated pit np->clathrin Clathrin-mediated endocytosis caveolae Caveolae np->caveolae Caveolin-mediated endocytosis cm endosome Early Endosome clathrin->endosome caveosome Caveosome caveolae->caveosome lysosome Lysosome (Low pH) Drug Release endosome->lysosome golgi Golgi Apparatus caveosome->golgi er Endoplasmic Reticulum caveosome->er

Caption: Cellular uptake pathways of UiO-66 nanoparticles.

pH-Responsive Drug Release Mechanism

The acidic environment within endosomes and lysosomes, as well as the tumor microenvironment, can trigger the release of drugs from this compound.[1][4] This is often due to the protonation of the carboxylate groups in the MOF structure, leading to a weakening of the framework and subsequent drug diffusion.

drug_release cluster_physiological Physiological pH (7.4) cluster_acidic Acidic pH (5.4) (e.g., Tumor, Lysosome) stable_mof Drug-Loaded this compound (Stable) low_release Minimal Drug Release stable_mof->low_release protonation Protonation of -COOH groups stable_mof->protonation pH drop destabilization Framework Destabilization protonation->destabilization high_release Enhanced Drug Release destabilization->high_release

Caption: pH-responsive drug release from this compound.

References

Application Notes and Protocols: UiO-66-COOH for Heavy Metal Remediation

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the Adsorptive Power of UiO-66-COOH for Efficient Removal of Heavy Metals from Aqueous Solutions

The metal-organic framework (MOF), this compound, a derivative of the highly stable UiO-66, has emerged as a superior adsorbent for the removal of heavy metal contaminants from water. Its exceptional stability, high surface area, and the presence of carboxylic acid functional groups make it a promising candidate for environmental remediation applications.[1][2][3] The carboxyl groups provide active sites for capturing metal ions, enhancing the material's adsorption capacity and selectivity.[4] This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound for heavy metal sequestration.

Quantitative Adsorption Performance

The adsorption capacity of UiO-66 and its derivatives is influenced by several factors, including the type of heavy metal, pH of the solution, temperature, and contact time. The following tables summarize the reported adsorption capacities for various heavy metals under different experimental conditions.

Table 1: Adsorption Capacities of UiO-66 Derivatives for Various Heavy Metals

AdsorbentHeavy MetalMax. Adsorption Capacity (mg/g)Optimal pHTemperature (°C)Contact Time (min)Reference
UiO-66-EDTMPPb(II)381.195525480[5]
UiO-66-NHC(S)NHMePb(II)232---[6]
UiO-66-RSAPb(II)189.8---[1][2]
2D-UiO-66-optPb(II)87.8---[7]
UiO-66/GOCOOH@SACu(II)343.49---[1][2]
UiO-66-(COOH)₂Sr(II)114525300[4]
UiO-66-NHC(S)NHMeCd(II)49---[6]
2D-UiO-66-optCd(II)30.4---[7]
UiO-66-NH₂ (LAG)Cr(VI)36.6---[1][2]
UiO-66-NHC(S)NHMeCr(III)117---[6]
UiO-66As(V)303.34225-[8][9]
UiO-66-NHC(S)NHMeHg(II)769---[6]
2D-UiO-66-optHg(II)98.7---[7]

Note: "-" indicates that the specific data was not provided in the cited source.

Table 2: Influence of pH on Heavy Metal Removal Efficiency

AdsorbentHeavy MetalOptimal pH RangeRemarksReference
UiO-66General4-8UiO materials generally exhibit the best adsorption performance and fastest adsorption rates within this pH range.[1][2][1][2][3]
UiO-66As(V)1-10The adsorbent demonstrated outstanding arsenate uptake efficiency across a very broad pH range, with optimal performance at pH 2.[8][8]
UiO-66As(V)9Best conditions for arsenic removal were found to be a pH of 9 in one study.[10][11][10][11]

Experimental Protocols

Synthesis of this compound

This protocol is based on a green synthesis method using water as the solvent.[12]

Materials:

  • Zirconium(IV) sulfate (B86663) (Zr(SO₄)₂)

  • 1,2,4-Benzenetricarboxylic acid (H₃BTC)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of zirconium(IV) sulfate and 11 mmol of 1,2,4-benzenetricarboxylic acid in 30 mL of distilled water.

  • Heat the mixture under reflux for 90 minutes.

  • After cooling to room temperature, filter the white precipitate.

  • Wash the collected solid three times with distilled water on the filter.

  • Dry the final product in an oven at 120°C.

G cluster_synthesis This compound Synthesis Workflow reagents Zirconium(IV) sulfate + 1,2,4-Benzenetricarboxylic acid + Distilled Water mixing Mixing in Round-Bottom Flask reagents->mixing reflux Reflux (90 min) mixing->reflux filtration Filtration reflux->filtration washing Washing with Distilled Water (3x) filtration->washing drying Drying (120°C) washing->drying product This compound Powder drying->product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

To ensure the successful synthesis and to understand the properties of the material, the following characterization techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized this compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of characteristic functional groups, particularly the carboxylic acid groups.[4]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the crystals.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.[4]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.

Protocol for Batch Adsorption Studies

This protocol outlines a general procedure for evaluating the heavy metal adsorption performance of this compound in a batch system.

Materials and Equipment:

  • This compound adsorbent

  • Stock solution of the target heavy metal ion (e.g., Pb(NO₃)₂, CdCl₂)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks or beakers

  • Orbital shaker

  • pH meter

  • Syringe filters (0.45 µm)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)

Procedure:

  • Preparation of Heavy Metal Solutions: Prepare a series of heavy metal solutions of known concentrations by diluting a stock solution with deionized water.

  • Adsorption Experiment:

    • Add a specific amount of this compound (e.g., 0.01 g) to a series of flasks each containing a known volume (e.g., 20 mL) of the heavy metal solution with a specific initial concentration.

    • Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Place the flasks in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.

  • Sample Analysis:

    • After the desired contact time, withdraw a sample from each flask and filter it through a 0.45 µm syringe filter to separate the adsorbent.

    • Analyze the filtrate for the remaining heavy metal concentration using ICP-OES or AAS.

  • Data Analysis:

    • Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (qₑ, mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100

Investigating Adsorption Parameters:

  • Effect of pH: Conduct the batch adsorption experiments at different initial pH values (e.g., 2-8) while keeping other parameters constant.

  • Effect of Contact Time (Kinetics): Analyze samples at different time intervals (e.g., 5, 15, 30, 60, 120 minutes) to determine the equilibrium time.

  • Effect of Initial Concentration (Isotherms): Perform the experiments with varying initial concentrations of the heavy metal to study the adsorption isotherm.

G cluster_adsorption Batch Adsorption Protocol prep_solution Prepare Heavy Metal Solutions of Known Concentrations add_adsorbent Add this compound to Solutions prep_solution->add_adsorbent adjust_ph Adjust pH add_adsorbent->adjust_ph agitation Agitate at Constant Temperature & Speed adjust_ph->agitation sampling Withdraw and Filter Samples at Specific Times agitation->sampling analysis Analyze Filtrate for Residual Metal Concentration (ICP/AAS) sampling->analysis data_analysis Calculate Adsorption Capacity and Removal Efficiency analysis->data_analysis

Caption: Experimental workflow for batch adsorption studies.

Regeneration and Reusability

The reusability of the adsorbent is a crucial factor for practical applications.

General Regeneration Protocol:

  • After the adsorption experiment, separate the this compound from the solution by centrifugation or filtration.

  • Wash the adsorbent with a suitable eluent to desorb the bound heavy metals. Common eluents include acidic solutions (e.g., 0.1 M HCl or HNO₃) or EDTA solutions.

  • After desorption, wash the adsorbent thoroughly with deionized water until the pH is neutral.

  • Dry the regenerated adsorbent in an oven at a suitable temperature (e.g., 100-120°C).

  • The regenerated this compound can then be used for subsequent adsorption cycles.

Studies have shown that UiO-66 based adsorbents can maintain high removal efficiency even after several cycles of reuse.[1][2] For instance, the removal rate of Pb(II) and Cd(II) by etched UiO-66/CTS remained above 75% after five cycles.[1][2]

G cluster_regeneration Adsorbent Regeneration Cycle adsorption Heavy Metal Adsorption separation Separation (Filtration/ Centrifugation) adsorption->separation desorption Desorption with Eluent (e.g., Acid) separation->desorption washing Washing with Deionized Water desorption->washing drying Drying washing->drying reused_adsorbent Regenerated This compound drying->reused_adsorbent reused_adsorbent->adsorption Reuse

Caption: Logical flow of the adsorbent regeneration process.

Mechanism of Adsorption

The removal of heavy metals by this compound is primarily attributed to chemisorption.[1][2] The carboxylic acid functional groups on the organic linkers and the hydroxyl groups on the zirconium clusters act as active sites for the coordination and ion exchange with heavy metal cations.[4][13] The high surface area and porous structure of the MOF also facilitate the diffusion and accessibility of these active sites to the metal ions in the solution.

Conclusion

This compound demonstrates significant potential as a highly effective and reusable adsorbent for the removal of a wide range of heavy metals from contaminated water. The protocols and data presented in these application notes provide a comprehensive guide for researchers to explore and optimize the use of this promising material in environmental remediation efforts. Further research can focus on scaling up the synthesis process and evaluating its performance in real wastewater matrices.[1][2]

References

Application Notes and Protocols for Photocatalytic Applications of UiO-66-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential photocatalytic applications of the carboxyl-functionalized zirconium-based metal-organic framework, UiO-66-COOH. While direct experimental data on the photocatalytic performance of this compound is emerging, this document outlines detailed protocols adapted from closely related UiO-66 materials and discusses the anticipated advantages conferred by the carboxyl functionalization.

Synthesis of this compound

The introduction of carboxyl groups onto the UiO-66 framework can be achieved through two primary methods: direct synthesis using a carboxylated linker or post-synthetic modification of a pre-synthesized UiO-66 structure.

Direct Synthesis Protocol using 1,2,4,5-Benzenetetracarboxylic Acid

This protocol describes the synthesis of UiO-66-(COOH)2.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,2,4,5-Benzenetetracarboxylic acid (H₄btec)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a glass vial, dissolve ZrCl₄ and 1,2,4,5-benzenetetracarboxylic acid in a mixture of DMF and deionized water.

  • Seal the vial and heat it in an oven at a specified temperature (e.g., 120 °C) for 24 hours.

  • After cooling to room temperature, collect the resulting white precipitate by centrifugation.

  • Wash the product sequentially with DMF and methanol (B129727) to remove unreacted precursors.

  • Dry the final product under vacuum at an elevated temperature (e.g., 80 °C) to obtain UiO-66-(COOH)₂ nanoparticles.

Post-Synthetic Modification Protocol

This method involves modifying a pre-synthesized amino-functionalized UiO-66 (UiO-66-NH₂).

Materials:

Procedure:

  • Suspend dried UiO-66-NH₂ in DMF.

  • Add trimellitic anhydride to the suspension.

  • Stir the mixture at room temperature for a designated period (e.g., 24 hours) to allow for the reaction between the amino groups and the anhydride, resulting in the formation of amide and carboxylic acid functionalities.

  • Collect the solid product by centrifugation.

  • Wash the product thoroughly with DMF to remove any unreacted trimellitic anhydride.

  • Dry the resulting UiO-66-NHCO-(COOH)₂ under vacuum.

G cluster_synthesis Synthesis of this compound cluster_direct Direct Synthesis cluster_psm Post-Synthetic Modification ZrCl4 ZrCl4 Solvothermal Reaction Solvothermal Reaction ZrCl4->Solvothermal Reaction H4btec H4btec H4btec->Solvothermal Reaction UiO-66-(COOH)2 UiO-66-(COOH)2 Solvothermal Reaction->UiO-66-(COOH)2 UiO-66-NH2 UiO-66-NH2 Modification Reaction Modification Reaction UiO-66-NH2->Modification Reaction Trimellitic Anhydride Trimellitic Anhydride Trimellitic Anhydride->Modification Reaction UiO-66-NHCO-(COOH)2 UiO-66-NHCO-(COOH)2 Modification Reaction->UiO-66-NHCO-(COOH)2

Synthesis pathways for this compound.

Photocatalytic Applications: Application Notes and Protocols

The carboxyl functional groups in this compound are expected to enhance its photocatalytic activity by improving substrate adsorption and facilitating charge separation. Below are generalized protocols for key photocatalytic applications, adapted from studies on related UiO-66 materials.

Degradation of Organic Pollutants

Application Note: this compound can be employed for the degradation of various organic pollutants in aqueous solutions, such as synthetic dyes (e.g., methylene (B1212753) blue, rhodamine B) and pharmaceuticals (e.g., tetracycline). The carboxyl groups can enhance the adsorption of cationic dyes through electrostatic interactions, thereby increasing the efficiency of the photocatalytic process.

Experimental Protocol (Adapted for Methylene Blue Degradation):

  • Catalyst Suspension: Disperse a specific amount of this compound (e.g., 25 mg) in an aqueous solution of methylene blue (e.g., 50 mL, 10 mg/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set time (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the catalyst and the dye.

  • Photocatalytic Reaction: Irradiate the suspension with a light source (e.g., a 300W Xenon lamp with a UV cut-off filter for visible light).

  • Sampling: At regular intervals, withdraw aliquots of the suspension and centrifuge to remove the catalyst particles.

  • Analysis: Analyze the concentration of methylene blue in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (approx. 664 nm).

  • Degradation Efficiency Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Table 1: Comparative Photocatalytic Degradation of Pollutants using UiO-66 Derivatives

CatalystPollutantCatalyst Conc. (g/L)Light SourceDegradation Efficiency (%)Time (min)
Fe/UiO-66Tetracycline0.5Xenon Lamp80120
UiO-66-NH₂Methylene Blue0.5Visible Light>95180
UiO-66-(OH)₂Methylene BlueNot SpecifiedVisible Light~90120
Photocatalytic CO₂ Reduction

Application Note: this compound is a promising candidate for the photocatalytic reduction of CO₂ into valuable fuels like carbon monoxide (CO) or formic acid (HCOOH). The Lewis acidic Zr centers and the basic carboxylate groups can act as active sites for CO₂ adsorption and activation.

Experimental Protocol (Adapted for CO₂ to CO Conversion):

  • Catalyst Preparation: Disperse a known amount of this compound (e.g., 10 mg) in a solvent (e.g., acetonitrile) containing a sacrificial electron donor (e.g., triethanolamine, TEOA) and a photosensitizer (e.g., Ru(bpy)₃Cl₂).

  • Reaction Setup: Place the suspension in a sealed photoreactor equipped with a quartz window.

  • CO₂ Saturation: Purge the reactor with high-purity CO₂ for at least 30 minutes to ensure saturation.

  • Photocatalytic Reaction: Irradiate the reactor with a visible light source (e.g., 300W Xenon lamp with a λ > 420 nm filter) while stirring continuously.

  • Product Analysis: Periodically, take gas samples from the headspace of the reactor using a gas-tight syringe and analyze the products (e.g., CO, H₂) using a gas chromatograph (GC) equipped with a suitable detector (e.g., TCD or FID).

Table 2: Photocatalytic CO₂ Reduction Performance of UiO-66 Derivatives

CatalystProductSacrificial AgentLight SourceYield (μmol g⁻¹ h⁻¹)
Defective UiO-66(Zr)COH₂OVisible (>420 nm)1.33
NH₂-UiO-66(Zr)HCOOHTEOAVisible (>420 nm)129.8
Photocatalytic Organic Synthesis

Application Note: The acidic nature of the carboxyl groups in this compound can be leveraged to catalyze various organic transformations under light irradiation. One potential application is the selective oxidation of alcohols to aldehydes.

Experimental Protocol (Adapted for Benzyl (B1604629) Alcohol Oxidation):

  • Reaction Mixture: In a reaction vessel, combine this compound (e.g., 20 mg), the substrate (e.g., benzyl alcohol, 0.1 mmol), a solvent (e.g., acetonitrile), and an oxidant (e.g., O₂).

  • Reaction Conditions: Seal the vessel and irradiate with a specific wavelength of light (e.g., blue LEDs) at a controlled temperature.

  • Monitoring: Monitor the progress of the reaction by taking samples at different time intervals and analyzing them using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: After the reaction is complete, separate the catalyst by filtration or centrifugation and isolate the product from the reaction mixture.

Photocatalytic Mechanism and Signaling Pathway

The general photocatalytic mechanism for UiO-66 based materials involves the following steps:

  • Light Absorption: The organic linker in this compound absorbs photons, leading to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

  • Charge Separation and Transfer: The photoexcited electrons are transferred to the Zr-oxo clusters (Linker-to-Metal Charge Transfer, LMCT).

  • Generation of Reactive Species: The separated electrons and holes react with adsorbed molecules (e.g., O₂, H₂O) to generate reactive oxygen species (ROS) such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH).

  • Redox Reactions: These highly reactive species then oxidize or reduce the target substrate molecules.

G cluster_mechanism General Photocatalytic Mechanism of this compound Light Light This compound This compound Light->this compound Excitation e- e⁻ This compound->e- Charge Separation h+ h⁺ This compound->h+ Charge Separation O2_rad •O₂⁻ e-->O2_rad Reduction OH_rad •OH h+->OH_rad Oxidation O2 O2 O2->O2_rad H2O H2O H2O->OH_rad Degradation_Products Degradation_Products O2_rad->Degradation_Products Oxidation OH_rad->Degradation_Products Oxidation Pollutant Pollutant Pollutant->Degradation_Products

Photocatalytic degradation pathway.

G cluster_advantages Potential Advantages of -COOH Functionalization COOH_Group -COOH Functional Group Improved_Adsorption Enhanced Substrate Adsorption COOH_Group->Improved_Adsorption Electrostatic Interactions Charge_Separation Facilitated Charge Separation COOH_Group->Charge_Separation Electron Withdrawing Nature Acid_Catalysis Acidic Catalytic Sites COOH_Group->Acid_Catalysis Proton Donation Increased_Efficiency Increased Photocatalytic Efficiency Improved_Adsorption->Increased_Efficiency Charge_Separation->Increased_Efficiency Acid_Catalysis->Increased_Efficiency

Advantages of -COOH functionalization.

Disclaimer: The provided protocols are generalized and adapted from literature on similar UiO-66 materials. Researchers should optimize the reaction conditions, including catalyst loading, substrate concentration, light intensity, and reaction time, for their specific experimental setup and objectives. Further research is needed to fully elucidate the specific photocatalytic properties and mechanisms of this compound.

UiO-66-COOH in Heterogeneous Catalysis: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

UiO-66-COOH, a zirconium-based metal-organic framework (MOF), has emerged as a highly promising heterogeneous catalyst. Its robust crystalline structure, high surface area, and the presence of both Lewis and Brønsted acid sites make it a versatile platform for a wide range of organic transformations. The carboxylic acid functional groups on the organic linkers not only enhance its catalytic activity but also provide opportunities for further post-synthetic modifications. This document provides a practical guide to the synthesis, characterization, and application of this compound in heterogeneous catalysis, complete with detailed experimental protocols and comparative data.

Synthesis of this compound

The synthesis of this compound is typically achieved via a solvothermal method. This involves the reaction of a zirconium salt with 1,2,4,5-tetracarboxylic acid (pyromellitic acid) in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures.

Experimental Protocol: Solvothermal Synthesis of UiO-66(COOH)₂

This protocol is adapted from the synthesis of isostructural UiO-66 derivatives.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,2,4,5-Benzenetetracarboxylic acid (H₄btec)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol (B129727)

Procedure:

  • In a round-bottom flask, dissolve ZrCl₄ and 1,2,4,5-benzenetetracarboxylic acid in a mixture of DMF and water.[1]

  • Stir the mixture at room temperature to ensure homogeneity.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specified temperature (e.g., 100-120°C) for a designated period (e.g., 24 hours).[1]

  • After cooling to room temperature, a white precipitate of UiO-66-(COOH)₂ will have formed.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product sequentially with DMF and methanol to remove unreacted precursors and solvent molecules trapped within the pores.

  • Dry the purified UiO-66-(COOH)₂ powder in a vacuum oven at a suitable temperature (e.g., 90-150°C) overnight.

Diagram of this compound Synthesis Workflow

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification & Activation ZrCl4 ZrCl4 Mixing Mixing & Stirring ZrCl4->Mixing H4btec H4btec H4btec->Mixing DMF_H2O DMF/H2O Solvent DMF_H2O->Mixing Autoclave Heating in Autoclave (100-120°C, 24h) Mixing->Autoclave Centrifugation Centrifugation/Filtration Autoclave->Centrifugation Washing Washing with DMF & Methanol Centrifugation->Washing Drying Vacuum Drying (90-150°C) Washing->Drying Product UiO-66-(COOH)2 Powder Drying->Product

Caption: Solvothermal synthesis workflow for UiO-66-(COOH)₂.

Catalyst Activation

Prior to its use in catalysis, this compound requires activation to remove residual solvent molecules from its pores, which can block the active sites. This is typically achieved by heating the material under vacuum.

Experimental Protocol: Catalyst Activation
  • Place the synthesized this compound powder in a Schlenk flask or a similar apparatus suitable for heating under vacuum.

  • Heat the sample to a specific temperature (e.g., 150°C) under a dynamic vacuum.

  • Maintain these conditions for several hours (e.g., 12 hours) to ensure complete removal of guest molecules.

  • Allow the catalyst to cool to room temperature under vacuum before use.

Applications in Heterogeneous Catalysis

This compound has demonstrated excellent performance in a variety of acid-catalyzed reactions. The presence of both coordinatively unsaturated Zr⁴⁺ sites (Lewis acids) and carboxylic acid groups (Brønsted acids) contributes to its catalytic versatility.

Esterification Reactions

This compound and its derivatives are highly effective catalysts for the esterification of carboxylic acids with alcohols, a crucial reaction in the production of biofuels and fine chemicals. The catalytic activity is often attributed to the Brønsted acidity induced by the polarization of water molecules coordinated to defect sites or the intrinsic acidity of the -COOH groups.

Table 1: Catalytic Performance of UiO-66 Derivatives in Esterification Reactions

CatalystSubstrateAlcoholTemp. (°C)Time (h)Conversion/Yield (%)Reference
UiO-66(COOH)₂Butyric acidButanol--~90% Conversion[2]
Defective UiO-66Levulinic acidEthanol100473% Conversion, 84% Yield-
UiO-66-NH₂Lauric acidMethanol60-99% Yield[1]
UiO-66Lauric acidMethanol60-94% Yield[1]
Experimental Protocol: Esterification of a Carboxylic Acid
  • In a round-bottom flask equipped with a reflux condenser, add the carboxylic acid, the alcohol (in excess), and the activated this compound catalyst.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst from the product mixture by centrifugation or filtration.

  • The catalyst can be washed, reactivated, and reused for subsequent cycles.

Diagram of a General Catalytic Cycle for Esterification

G Catalyst This compound (Active Site) Intermediate1 Adsorbed R-COOH Catalyst->Intermediate1 Adsorption Substrate1 R-COOH Substrate1->Intermediate1 Substrate2 R'-OH Intermediate2 Adsorbed R'-OH Substrate2->Intermediate2 Intermediate1->Intermediate2 Nucleophilic Attack Product R-COOR' Intermediate2->Product Dehydration Water H2O Intermediate2->Water Regenerated_Catalyst This compound (Active Site) Product->Regenerated_Catalyst Desorption Water->Regenerated_Catalyst

Caption: Simplified catalytic cycle for esterification over this compound.

Oxidation Reactions

The Lewis acid sites in this compound can effectively catalyze oxidation reactions, such as the oxidation of alcohols to aldehydes or ketones. Often, these reactions are performed in the presence of an oxidant like hydrogen peroxide or molecular oxygen.

Table 2: Catalytic Performance of UiO-66 Based Catalysts in Oxidation Reactions

CatalystSubstrateOxidantTemp. (°C)Time (h)Conversion/Yield (%)Selectivity (%)Reference
Au@UiO-66Benzyl alcoholO₂801053.7% (Benzaldehyde)--
AgPd/UiO-66Propylene Glycol---7% Conversion--
Experimental Protocol: Oxidation of an Alcohol
  • Charge a reaction vessel with the alcohol substrate, a suitable solvent (if not solvent-free), and the activated this compound catalyst.

  • Introduce the oxidant (e.g., by bubbling O₂ or adding H₂O₂) into the reaction mixture.

  • Heat the reaction to the desired temperature and stir vigorously.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC).

  • After the reaction, quench any remaining oxidant (if necessary) and separate the catalyst.

  • Analyze the product mixture to determine conversion and selectivity.

Carbon-Carbon Coupling Reactions

While less common, functionalized UiO-66 frameworks can be used as supports for metal nanoparticles (e.g., Palladium) that are active in C-C coupling reactions like the Suzuki-Miyaura reaction. The MOF serves to stabilize the metal nanoparticles and prevent their agglomeration, leading to sustained catalytic activity.

Table 3: Catalytic Performance of Pd-functionalized UiO-66 in Suzuki-Miyaura Coupling

CatalystAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd@UiO-66-NH₂IodobenzenePhenylboronic acidK₂CO₃H₂O/EtOH50-High to excellent-
Pd@UiO-66-biguanidineVariousPhenylboronic acidK₂CO₃H₂O/EtOH50-High[3]
Experimental Protocol: Suzuki-Miyaura Coupling Reaction
  • In a reaction flask, combine the aryl halide, arylboronic acid, a suitable base (e.g., K₂CO₃), and the Pd-functionalized this compound catalyst.

  • Add the desired solvent (e.g., a mixture of water and ethanol).

  • Heat the reaction mixture to the specified temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction for the required duration, monitoring its progress by TLC or GC.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and filter to remove the catalyst.

  • Isolate and purify the product using standard techniques like column chromatography.

Characterization of this compound

To ensure the successful synthesis and to understand the properties of the this compound catalyst, a range of characterization techniques are employed:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF.

  • N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the structure, confirming the presence of the carboxylic acid groups.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the MOF crystals.

Conclusion

This compound is a robust and versatile heterogeneous catalyst with significant potential in various organic transformations. Its well-defined structure, tunable properties, and high stability make it an attractive alternative to traditional homogeneous catalysts. The detailed protocols and compiled data in this guide are intended to facilitate its application in research and development, particularly in the fields of green chemistry and drug development. The reusability of this compound further enhances its appeal from both an economic and environmental perspective.

References

Application Notes & Protocols: UiO-66-COOH for Selective Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: UiO-66-COOH is a zirconium-based metal-organic framework (MOF) recognized for its exceptional chemical and thermal stability, high porosity, and the presence of functional carboxylic acid groups on its organic linkers.[1][2] These characteristics make it a highly promising adsorbent for the selective capture of specific molecules from various media. The uncoordinated -COOH groups act as active sites, enabling strong interactions with target molecules through mechanisms like coordination bonding, hydrogen bonding, and electrostatic interactions.[1][3] These application notes provide an overview and detailed protocols for utilizing this compound in the selective adsorption of heavy metal ions, organic dyes, and gases.

Application Note 1: Selective Adsorption of Heavy Metal Ions

The presence of free carboxylic groups makes this compound particularly effective for capturing cationic heavy metal ions from aqueous solutions. The carboxyl groups can deprotonate, creating a negatively charged surface that electrostatically attracts and strongly coordinates with positive ions.[1][2] This has been demonstrated for the selective removal of toxic and radioactive metals.

Data Presentation: Heavy Metal Adsorption

Target IonAdsorbentMax. Adsorption CapacitySelectivityExperimental ConditionsReference
Strontium (Sr²⁺)UiO-66-(COOH)₂114 mg/gHigh selectivity over Na⁺ and K⁺ (72% Sr²⁺ removal vs. 3.2% for Na⁺/K⁺)pH 5, 298 K, 5 hours[1][2][4]
Lead (Pb²⁺)PVC/UiO-66(COOH)₂ Composite>90% Removal EfficiencyHigh, effective in mixed metal solutions<50 ppm initial conc., 5 hours[5]
Cadmium (Cd²⁺)PVC/UiO-66(COOH)₂ Composite>90% Removal EfficiencyHigh, effective in mixed metal solutions<50 ppm initial conc., 5 hours[5]

Experimental Protocols

Protocol 1.1: Synthesis of UiO-66-(COOH)₂

This protocol is adapted from a reported aqueous synthesis method.[1]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, disperse 1,2,4,5-benzenetetracarboxylic acid (H₄btec) (2.54 g, 10 mmol) and zirconium tetrachloride (ZrCl₄) (2.43 g, 10.4 mmol) in 60 mL of distilled water.

  • Reaction: Stir the mixture at room temperature and then heat to reflux (approximately 100 °C) for 24 hours. A white powder product will form.

  • Washing: After cooling to room temperature, filter the solid product and wash it thoroughly with distilled water to remove any unreacted precursors.

  • Drying & Activation: Dry the resulting white powder under a dynamic vacuum at 70-150 °C overnight to remove residual water and solvent from the pores.[1][6] The material is now activated and ready for use.

Protocol 1.2: Batch Adsorption of Strontium (Sr²⁺)

  • Stock Solution: Prepare a stock solution of Sr²⁺ (e.g., 1000 mg/L) using a suitable salt like SrCl₂ in deionized water. Prepare working solutions of desired concentrations (e.g., 10-100 mg/L) by diluting the stock solution.

  • pH Adjustment: Adjust the pH of the Sr²⁺ working solutions to the desired value (e.g., pH 5) using dilute HCl or NaOH.[1]

  • Adsorption Experiment: Add a known mass of activated UiO-66-(COOH)₂ (e.g., 10 mg) to a fixed volume of the pH-adjusted Sr²⁺ solution (e.g., 10 mL).

  • Equilibration: Seal the container and agitate the mixture on a shaker at a constant temperature (e.g., 298 K) for a specified time (e.g., 5 hours) to ensure equilibrium is reached.[1]

  • Analysis: Separate the solid adsorbent from the solution by centrifugation or filtration. Analyze the final concentration of Sr²⁺ in the supernatant using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

  • Calculation: The amount of Sr²⁺ adsorbed per unit mass of MOF (qₑ, in mg/g) is calculated using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of Sr²⁺ (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Protocol 1.3: Testing Adsorption Selectivity

  • Mixed-Ion Solution: Prepare a solution containing the target ion (e.g., Sr²⁺) and competing ions (e.g., Na⁺, K⁺) at a specific molar ratio (e.g., 1:1:1).[2]

  • Adsorption: Perform the batch adsorption experiment as described in Protocol 1.2 using the mixed-ion solution.

  • Analysis: Analyze the equilibrium concentrations of all ions (Sr²⁺, Na⁺, K⁺) in the supernatant using ICP-OES.

  • Calculation: Calculate the removal efficiency for each ion to determine the selectivity of the adsorbent.

Mandatory Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesize & Activate This compound mix Mix Adsorbent and Solution in Reaction Vessel synthesis->mix solution Prepare Metal Ion Solution (e.g., Sr²⁺, Pb²⁺) solution->mix agitate Agitate at Constant Temp (e.g., 298 K for 5h) mix->agitate separate Separate Solid/Liquid (Centrifuge/Filter) agitate->separate analyze Analyze Supernatant (ICP-OES / AAS) separate->analyze calculate Calculate Adsorption Capacity & Efficiency analyze->calculate

Caption: Workflow for heavy metal adsorption experiments.

Application Note 2: Selective Adsorption of Cationic Dyes

The carboxyl groups on this compound impart a negative surface charge in aqueous solutions (at pH > pKa), making it an excellent candidate for the selective removal of positively charged (cationic) organic dyes through strong electrostatic interactions.[3] This is in contrast to anionic dyes, which would be repelled.

Data Presentation: Cationic Dye Adsorption

Target DyeAdsorbentMax. Adsorption CapacityKey FindingExperimental ConditionsReference
Basic Blue 3 (BB3)UiO-66-TLA*234.23 mg/g93.2% higher capacity than parent UiO-66-NH₂298 K, equilibrium in 120 min[3]
Methylene Blue (MB)UiO-66-NH₂96.45 mg/gHigher capacity for cationic vs. anionic dyesNot Specified[7]

*UiO-66-TLA is a UiO-66-NH₂ post-synthetically modified with trimellitic acid, introducing -COOH groups. This serves as an excellent model for the behavior of this compound.[3]

Experimental Protocols

Protocol 2.1: Batch Adsorption of a Cationic Dye (e.g., Basic Blue 3)

  • Stock Solution: Prepare a stock solution (e.g., 1000 mg/L) of the cationic dye by dissolving a known mass in deionized water. Protect from light if the dye is photosensitive.

  • Adsorption Experiment: Add a known mass of activated this compound (e.g., 10 mg) to a series of flasks containing a fixed volume (e.g., 25 mL) of dye solutions at various initial concentrations (e.g., 20-200 mg/L).

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 298 K) for a predetermined time (e.g., 120 minutes) to reach equilibrium.[3]

  • Analysis: Separate the adsorbent by centrifugation. Measure the absorbance of the supernatant at the dye's maximum wavelength (λ_max) using a UV-Vis spectrophotometer.

  • Calculation: Determine the final dye concentration (Cₑ) from a pre-established calibration curve. Calculate the adsorption capacity (qₑ) as described in Protocol 1.2.

Mandatory Visualization

G cluster_cationic Cationic Dye cluster_anionic Anionic Dye MOF This compound (Negatively Charged Surface) Cationic_Dye Positive Charge (+) MOF->Cationic_Dye  Strong Electrostatic  Attraction (High Adsorption) Anionic_Dye Negative Charge (-) MOF->Anionic_Dye Electrostatic Repulsion (Low Adsorption)  

Caption: Mechanism for selective dye adsorption.

Application Note 3: Selective Adsorption of Gases

The polarity of the -COOH functional groups can enhance the selective adsorption of polar gases like CO₂ over non-polar gases such as N₂. This makes this compound and its derivatives potential candidates for applications like carbon capture and gas purification.

Data Presentation: Gas Adsorption

GasAdsorbentAdsorption Capacity (cm³/g at 273K, 1 bar)CO₂/N₂ SelectivityReference
CO₂UiO-66-NO₂-(COOH)₂~45Low[8]
N₂UiO-66-NO₂-(COOH)₂~7Low[8]
CO₂UiO-66-NO₂-NH₂~8765[8][9]
N₂UiO-66-NO₂-NH₂~365[8][9]

Note: Data is for a bifunctionalized MOF. While UiO-66-NO₂-NH₂ shows higher selectivity, the principle demonstrates that functional groups significantly influence gas adsorption properties.

Experimental Protocols

Protocol 3.1: Gas Adsorption Measurement

  • Sample Activation: Place a known mass of the synthesized this compound (e.g., 50-100 mg) in a sample tube. Activate the sample in situ by heating under a high vacuum (e.g., at 150 °C for 12-15 hours) to remove all guest molecules from the pores.[6][10]

  • Measurement: After activation and cooling to the desired analysis temperature (e.g., 273 K or 298 K), introduce the adsorbate gas (e.g., CO₂ or N₂) into the sample tube at controlled, incremental pressures.

  • Isotherm Generation: The instrument records the amount of gas adsorbed at each pressure step, generating an adsorption isotherm.

  • Data Analysis: Use the isotherm data to calculate the total gas uptake at a specific pressure (e.g., 1 bar). The Brunauer-Emmett-Teller (BET) method can be used with the N₂ isotherm at 77 K to determine the material's surface area.[1][6]

  • Selectivity Calculation: The ideal adsorption selectivity for gas 1 over gas 2 can be calculated from the single-component isotherms using the formula: Selectivity (α) = (n₁/n₂) * (P₂/P₁) where n is the amount adsorbed and P is the pressure of the respective gases at conditions relevant to the target application (e.g., 0.15 bar for CO₂ and 0.75 bar for N₂ in flue gas).[11]

Mandatory Visualization

G start Synthesized This compound activation Activation (Heat under Vacuum) start->activation characterization Characterization (PXRD, FTIR, TGA) start->characterization gas_adsorption Gas Adsorption Analysis (Volumetric Analyzer) activation->gas_adsorption data_analysis Data Analysis gas_adsorption->data_analysis results Adsorption Capacity Surface Area (BET) Selectivity data_analysis->results

Caption: General workflow for material characterization.

References

Troubleshooting & Optimization

troubleshooting common issues in UiO-66-COOH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of UiO-66-COOH, a prominent metal-organic framework (MOF).

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction has proceeded for the recommended duration and at the correct temperature. For solvothermal methods, typical reaction times range from 5 to 24 hours at temperatures between 100-130°C.[1][2] For room temperature syntheses, longer reaction times may be necessary.[3][4]
Improper Stoichiometry Verify the molar ratios of the zirconium precursor (e.g., ZrCl₄) and the 1,2,4,5-benzenetetracarboxylic acid (H₄btec) linker. An equimolar ratio is commonly used.[2]
Precursor Quality Use high-purity precursors. Impurities can interfere with the crystallization process.
Inefficient Product Recovery Ensure complete precipitation of the product. After cooling the reaction mixture, centrifugation or filtration should be performed carefully. Wash the product thoroughly with the synthesis solvent (e.g., DMF or water) and then with a lower-boiling-point solvent like methanol (B129727) or ethanol (B145695) to remove unreacted precursors and impurities.[2]

Issue 2: Amorphous Product or Low Crystallinity

This is often identified by broad, poorly defined peaks in the Powder X-ray Diffraction (PXRD) pattern.

Potential Cause Recommended Solution
Reaction Temperature Too Low or Too High The optimal temperature is crucial for crystallization. For solvothermal synthesis, temperatures are typically around 120-130°C.[2] Deviations can lead to amorphous products. For room temperature synthesis, ensure sufficient reaction time for crystallization to occur.[3][4]
Incorrect Solvent Composition The choice of solvent is critical. While DMF is common, water-based syntheses are also reported.[1][3][4][5] Ensure the correct solvent or solvent mixture is used as specified in the protocol. The presence of water in DMF can also influence crystallite size.[6]
Rapid Crystallization The use of modulators like formic acid or acetic acid can help control the crystallization rate, leading to higher quality crystals.[7][8][9] The concentration of the modulator is a key parameter to optimize.
Insufficient Mixing Ensure adequate stirring or agitation during the reaction to maintain a homogeneous mixture.

Issue 3: Small Crystal Size

This can be observed through Scanning Electron Microscopy (SEM) and can affect material processing and performance.

Potential Cause Recommended Solution
High Nucleation Rate A high nucleation rate relative to the crystal growth rate leads to smaller crystals. The use of modulators can slow down the nucleation rate.[8]
Modulator Concentration The concentration of the modulator can be adjusted to influence crystal size. Higher modulator concentrations can sometimes lead to larger crystals by reducing the number of nuclei formed.[10]
Reaction Time Longer reaction times can sometimes promote crystal growth, leading to larger particle sizes.

Frequently Asked Questions (FAQs)

Q1: What is the role of a modulator in this compound synthesis?

A modulator, typically a monocarboxylic acid like formic acid or acetic acid, is used to control the nucleation and growth of the MOF crystals. It competes with the linker molecule for coordination to the metal clusters, which can slow down the crystallization process and lead to more crystalline materials with fewer defects. The choice and concentration of the modulator can also influence the crystal size and morphology.[7][8][10]

Q2: Can I synthesize this compound without using DMF?

Yes, water-based synthesis routes for this compound have been successfully developed.[1][3][4][5] These methods are more environmentally friendly and can be performed at both elevated and room temperatures.[3][4][11]

Q3: How do I activate the synthesized this compound?

Activation is a crucial step to ensure the pores of the MOF are accessible. A common procedure involves washing the as-synthesized material extensively with the synthesis solvent (e.g., DMF) to remove unreacted precursors. This is followed by solvent exchange with a more volatile solvent, such as methanol or ethanol, over several days. Finally, the material is dried under dynamic vacuum at an elevated temperature (e.g., 80-120°C) to remove the solvent from the pores.[2]

Q4: What characterization techniques are essential to confirm the successful synthesis of this compound?

The following techniques are critical:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the material. The obtained pattern should match the simulated or reported pattern for UiO-66.[2]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of solvent molecules after activation.[2]

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the carboxylate groups from the linker and the Zr-O vibrations.[2]

  • N₂ Sorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are indicative of the material's porosity.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of UiO-66-(COOH)₂ in DMF

This protocol is adapted from a previously reported method.[2]

  • Preparation of Precursor Solution: In a 20 mL scintillation vial, dissolve 0.185 mmol (59.6 mg) of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) and 0.185 mmol (47.1 mg) of 1,2,4,5-benzenetetracarboxylic acid in a mixture of 4 mL of N,N-dimethylformamide (DMF) and 4 mL of formic acid (modulator).

  • Homogenization: Sonicate the mixture until a homogeneous solution is obtained.

  • Solvothermal Reaction: Place the sealed vial in a preheated oven at 130°C for 5 hours.

  • Washing and Activation:

    • After cooling to room temperature, collect the white precipitate by centrifugation.

    • Wash the product by soaking it in fresh DMF, changing the DMF at least three times a day for three consecutive days.

    • Exchange the DMF with methanol and wash for another three days, changing the methanol three times a day.

    • Dry the final product under dynamic vacuum at 80°C for 12 hours.

Protocol 2: Aqueous Synthesis of UiO-66-(COOH)₂

This protocol is based on a water-based synthesis method.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, disperse 2.54 g (10 mmol) of 1,2,4,5-benzenetetracarboxylic acid and 2.43 g (10.4 mmol) of zirconium tetrachloride (ZrCl₄) in 60 mL of distilled water.

  • Reflux: Heat the mixture to reflux (approximately 100°C) and maintain it under stirring for 24 hours.

  • Product Recovery:

    • After cooling, filter the resulting powder.

    • Wash the collected solid thoroughly with distilled water.

    • Dry the product in an oven.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_purification Purification & Activation start Weigh Zr Precursor & Linker dissolve Dissolve in Solvent (e.g., DMF or Water) start->dissolve modulator Add Modulator (e.g., Formic Acid) dissolve->modulator sonicate Sonicate for Homogenization modulator->sonicate react Heat in Oven or Reflux sonicate->react cool Cool to Room Temperature react->cool wash_solvent Wash with Synthesis Solvent cool->wash_solvent solvent_exchange Solvent Exchange (e.g., Methanol) wash_solvent->solvent_exchange dry Dry under Vacuum solvent_exchange->dry product Final this compound Product dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_yield Low Yield cluster_crystallinity Amorphous/Low Crystallinity (PXRD) cluster_size Small Crystal Size (SEM) start Synthesis Issue? check_yield start->check_yield Low Yield check_pxrd start->check_pxrd Poor Crystallinity check_sem start->check_sem Small Crystals check_conditions Verify Reaction Time & Temperature check_stoichiometry Check Molar Ratios optimize_temp Adjust Temperature check_solvent Verify Solvent Composition add_modulator Introduce/Optimize Modulator adjust_modulator Modify Modulator Concentration increase_time Increase Reaction Time check_yield->check_conditions check_yield->check_stoichiometry check_pxrd->optimize_temp check_pxrd->check_solvent check_pxrd->add_modulator check_sem->adjust_modulator check_sem->increase_time

References

Technical Support Center: UiO-66-COOH Crystallinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of UiO-66-COOH, with a focus on improving its crystallinity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Question 1: Why do my this compound powder X-ray diffraction (PXRD) peaks appear broad and have low intensity?

Answer:

Broad and low-intensity PXRD peaks are indicative of poor crystallinity, which can result from several factors during synthesis. The most common causes include:

  • Rapid Nucleation and Crystal Growth: Uncontrolled, fast crystallization often leads to the formation of small, poorly ordered crystals.

  • Suboptimal Synthesis Temperature: The reaction temperature significantly influences the kinetics of crystal formation.

  • Inadequate Reaction Time: The crystallization process may not have reached completion.

  • Absence of a Modulator: Modulators play a crucial role in controlling crystal growth and improving crystallinity.

To address this issue, consider the following solutions:

  • Introduce a Modulator: The use of a modulator, such as a monocarboxylic acid, is a widely employed method to enhance the crystallinity of UiO-66 and its derivatives.[1][2] Modulators compete with the linker for coordination to the metal clusters, slowing down the crystallization process and promoting the formation of larger, more ordered crystals.[1][3]

  • Optimize Modulator Concentration: The amount of modulator used is critical. An increasing concentration of a modulator generally leads to larger crystalline domains.[1] However, excessive amounts of strong acid modulators can be detrimental.[1]

  • Adjust Synthesis Temperature: Higher temperatures can sometimes lead to faster crystallization but may also result in smaller crystals or even phase changes.[2][4] A systematic study of the synthesis temperature is recommended to find the optimal balance for this compound.

  • Increase Reaction Time: Extending the reaction time can allow for the slow and steady growth of well-defined crystals.[2][4]

Question 2: My synthesized this compound consists of small, agglomerated particles. How can I obtain larger, well-defined octahedral crystals?

Answer:

The formation of small and agglomerated particles is a common issue, often linked to rapid nucleation. To obtain larger, well-defined octahedral crystals of this compound, you can implement the following strategies:

  • Employ a Modulator: As mentioned previously, modulators are key to controlling crystal morphology. The presence of a modulator in the synthesis of UiO-66 has been shown to result in the formation of much larger and more homogeneous pure octahedral crystals compared to syntheses without a modulator, which tend to produce very small intercalated cubes.[3]

  • Select an Appropriate Modulator: The choice of modulator can influence crystal size and shape. For UiO-66, modulators with a pKa value close to that of the linker (terephthalic acid) have been shown to favor larger and more well-defined crystallites.[1] Formic acid and acetic acid are commonly used modulators that have proven effective in improving the crystallinity and crystal size of UiO-66.[3][5]

  • Optimize Synthesis Conditions: Factors such as the concentration of reactants and the synthesis temperature can also affect crystal size and morphology. A higher concentration of reactants at a moderate temperature can sometimes favor the growth of larger crystals.

Frequently Asked Questions (FAQs)

FAQ 1: What is the role of a modulator in the synthesis of this compound?

A modulator is a chemical additive, typically a monocarboxylic acid, that is used in the synthesis of metal-organic frameworks (MOFs) to control their crystallization process. In the context of this compound synthesis, modulators improve crystallinity by:

  • Enhancing the reversibility of MOF formation: Modulators can compete with the dicarboxylic acid linker for coordination to the zirconium secondary building units (SBUs).[1] This competition slows down the rate of framework assembly, allowing for errors in the crystal structure to be corrected, which leads to higher crystallinity.

  • Controlling nucleation and crystal growth: By reducing the rate of nucleation, modulators favor the growth of existing crystal nuclei over the formation of new ones.[3] This results in larger and more uniform crystals.

Two primary mechanisms for modulation have been proposed: 1) the conjugate acid of the modulator protonates the linker, and 2) the conjugate base of the modulator competes with the linker for coordination to the metal node.[1]

FAQ 2: How does the synthesis temperature affect the crystallinity of this compound?

The synthesis temperature is a critical parameter that influences both the kinetics and thermodynamics of this compound formation.

  • Higher Temperatures: Increasing the synthesis temperature generally accelerates the crystallization process.[2][4] However, excessively high temperatures can lead to rapid nucleation, resulting in smaller crystallites and potentially lower overall crystallinity. In some cases, high temperatures can even lead to phase changes in the final product.[4]

  • Lower Temperatures: Lower synthesis temperatures promote slower crystal growth, which can lead to higher crystallinity and larger crystals. However, the reaction time will need to be extended to ensure complete crystallization.

Finding the optimal temperature often requires a systematic study for the specific synthesis conditions being used. For UiO-66, synthesis is commonly performed at temperatures between 120 °C and 140 °C.[2][4][6]

FAQ 3: Can I improve the crystallinity of my this compound after it has been synthesized?

Yes, it is possible to improve the crystallinity of pre-synthesized this compound through a process called post-synthetic annealing (PSA) . This technique involves heating the as-synthesized MOF in a suitable solvent, which can help to "heal" defects in the crystal structure and improve long-range order. PSA can lead to a redistribution of linkers and modulators within the framework, resulting in a more crystalline material.[7]

Data Presentation

Table 1: Effect of Modulator Type and Concentration on the Average Crystalline Domain Size of UiO-66.

ModulatorpKaModulator EquivalentsAverage Crystalline Domain Size (nm)Reference
None-0~100-200[1]
Formic Acid3.7550440 ± 20[1]
Acetic Acid4.7650560 ± 20[1]
Benzoic Acid4.2050740 ± 40[1]
Trifluoroacetic Acid0.2310480 ± 20[1]
Hydrochloric Acid-710600 ± 30[1]

Note: Data is for the parent UiO-66, but similar trends are expected for this compound.

Experimental Protocols

Protocol 1: Synthesis of Highly Crystalline this compound using a Modulator

This protocol describes a solvothermal method for the synthesis of this compound with improved crystallinity using formic acid as a modulator.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,2,4-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (FA)

  • Methanol (B129727)

Procedure:

  • In a glass vial, dissolve ZrCl₄ (e.g., 0.233 g, 1 mmol) and H₃BTC (e.g., 0.210 g, 1 mmol) in DMF (e.g., 20 mL).

  • Add a specific volume of formic acid as a modulator. A molar ratio of ZrCl₄:H₃BTC:FA of 1:1:50 is a good starting point.

  • Seal the vial and place it in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, a white precipitate of this compound will have formed.

  • Separate the product by centrifugation.

  • Wash the product with fresh DMF three times to remove any unreacted starting materials.

  • Wash the product with methanol three times to exchange the DMF within the pores.

  • Dry the final product under vacuum at 150 °C overnight.

Protocol 2: Post-Synthetic Annealing (PSA) of this compound

This protocol can be used to improve the crystallinity of as-synthesized this compound.

Materials:

  • As-synthesized this compound powder

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Suspend the as-synthesized this compound powder in fresh DMF in a sealed reaction vessel.

  • Heat the suspension at a temperature slightly below the original synthesis temperature (e.g., 100-110 °C) for a period of 12-24 hours.

  • After cooling, collect the annealed this compound by centrifugation.

  • Wash the product with fresh DMF and then with a lower boiling point solvent like methanol or acetone.

  • Dry the material under vacuum.

Mandatory Visualization

troubleshooting_workflow start Low Crystallinity Observed (Broad PXRD Peaks) check_modulator Was a modulator used in the synthesis? start->check_modulator add_modulator Action: Add a modulator (e.g., Formic Acid, Acetic Acid) check_modulator->add_modulator No optimize_modulator Action: Optimize modulator concentration (Increase equivalents) check_modulator->optimize_modulator Yes end Improved Crystallinity add_modulator->end check_temp Review Synthesis Temperature optimize_modulator->check_temp adjust_temp Action: Systematically vary temperature (e.g., 100-140 °C) check_temp->adjust_temp check_time Review Reaction Time adjust_temp->check_time increase_time Action: Increase reaction time (e.g., 24-72 hours) check_time->increase_time psa Consider Post-Synthetic Annealing (PSA) increase_time->psa psa->end

Caption: Troubleshooting workflow for improving the crystallinity of this compound.

modulator_mechanism cluster_synthesis This compound Synthesis cluster_without_modulator Without Modulator cluster_with_modulator With Modulator Zr_SBU Zr6O4(OH)4 Cluster fast_nucleation Rapid Nucleation & Crystal Growth Zr_SBU->fast_nucleation competition Competitive Coordination Zr_SBU->competition Linker H3BTC Linker Linker->fast_nucleation Linker->competition Modulator Modulator (e.g., Formic Acid) Modulator->competition poor_crystallinity Poorly Crystalline This compound fast_nucleation->poor_crystallinity slow_growth Controlled Nucleation & Slower Crystal Growth competition->slow_growth high_crystallinity Highly Crystalline This compound slow_growth->high_crystallinity

Caption: Mechanism of modulator action in improving this compound crystallinity.

References

Technical Support Center: Optimizing Activation Procedures for UiO-66-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the purpose of "activating" UiO-66-COOH?

A1: Activation is a critical step to remove residual solvents, unreacted linkers, and modulators trapped within the pores of the as-synthesized this compound. This process evacuates the pores, making the internal surface area accessible for subsequent applications such as gas storage, catalysis, and drug delivery.

Q2: What are the key steps in the activation of this compound?

A2: The activation of this compound is typically a two-step process:

  • Solvent Exchange: The as-synthesized MOF, which is usually in a high-boiling point solvent like N,N-dimethylformamide (DMF), is washed with a series of lower boiling point solvents. This facilitates the complete removal of the initial solvent.

  • Thermal Activation: The solvent-exchanged MOF is then heated under vacuum to remove the final washing solvent and any other volatile impurities from the pores.

Q3: Which solvents are recommended for the solvent exchange step?

A3: A common and effective solvent exchange procedure involves washing the as-synthesized this compound with fresh DMF to remove impurities, followed by a solvent with a lower boiling point and surface tension, such as ethanol (B145695) or methanol. Chloroform has also been used in some protocols. The choice of solvent can impact the final properties of the material.

Q4: What is the recommended temperature and duration for thermal activation?

A4: The optimal thermal activation conditions can vary, but a common starting point is heating the solvent-exchanged this compound under dynamic vacuum at a temperature between 120 °C and 150 °C for 12 to 24 hours. Some protocols report higher temperatures, up to 300 °C, but care must be taken to avoid thermal decomposition of the framework.[1] The optimal temperature depends on the solvent being removed and the thermal stability of the specific this compound sample.

Q5: How can I confirm that my this compound has been successfully activated?

A5: Successful activation can be verified using several characterization techniques:

  • Brunauer-Emmett-Teller (BET) analysis: A significant increase in the specific surface area is the primary indicator of successful activation. Expected BET surface areas for activated this compound are typically in the range of 700-1600 m²/g.[2]

  • Powder X-ray Diffraction (PXRD): The PXRD pattern of the activated material should match the simulated pattern and show sharp, well-defined peaks, indicating that the crystalline framework has been maintained.[3][4][5][6][7]

  • Thermogravimetric Analysis (TGA): A TGA curve of the activated material should show minimal weight loss at low temperatures (below 100 °C), indicating the absence of residual solvents. The main weight loss corresponding to the decomposition of the organic linker should occur at higher temperatures.[8][9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low BET surface area after activation 1. Incomplete solvent exchange, leaving high-boiling point solvent in the pores.2. Framework collapse during thermal activation.3. Insufficient activation temperature or duration.1. Ensure a thorough solvent exchange with a low boiling point solvent. Increase the number of washing cycles and the soaking time.2. Use a gentler activation protocol, such as a gradual temperature ramp or a lower final activation temperature. Consider supercritical CO2 drying as an alternative.3. Optimize the activation temperature and duration. Start with milder conditions (e.g., 120 °C for 12h) and gradually increase if necessary, while monitoring with PXRD to check for framework stability.
Amorphous or broadened peaks in PXRD pattern after activation 1. Framework collapse due to harsh activation conditions (e.g., too high temperature).2. Instability of the framework in the chosen washing solvent.1. Reduce the activation temperature and/or use a slower heating rate. Ensure a high vacuum is maintained during thermal activation.2. Test the stability of the as-synthesized material in the chosen washing solvent before performing the full exchange.
Significant weight loss at low temperatures in TGA of activated sample Residual solvent remaining in the pores.1. Extend the duration of the thermal activation and/or increase the temperature slightly (while monitoring framework stability).2. Ensure the solvent exchange was thorough.
Inconsistent batch-to-batch activation results 1. Variations in the as-synthesized material (e.g., defect concentration).2. Inconsistent activation protocol.1. Characterize the as-synthesized material from each batch to ensure consistency.2. Strictly adhere to a standardized and optimized activation protocol for all samples.

Experimental Protocols

Protocol 1: Standard Solvent Exchange and Thermal Activation

This protocol is a widely used method for the activation of this compound.

1. Solvent Exchange: a. After synthesis, wash the this compound powder with fresh N,N-dimethylformamide (DMF) three times to remove any unreacted starting materials and soluble impurities. For each wash, stir the suspension for at least 2 hours. b. Decant the DMF and add ethanol to the powder. Stir the suspension for at least 6 hours. c. Repeat the ethanol washing step two more times, ensuring the powder is fully suspended in fresh ethanol each time. d. After the final wash, collect the powder by centrifugation or filtration.

2. Thermal Activation: a. Place the solvent-exchanged powder in a Schlenk flask or a similar vacuum-rated vessel. b. Connect the flask to a high-vacuum line and begin evacuating the sample at room temperature for at least 2 hours to remove the bulk of the ethanol. c. While under dynamic vacuum, gradually heat the sample to 120-150 °C. d. Maintain this temperature under high vacuum for 12-24 hours to ensure complete removal of the solvent from the pores. e. After the designated time, turn off the heating and allow the sample to cool to room temperature under vacuum. f. Once cooled, the activated this compound should be stored under an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture and other contaminants.

Quantitative Data Summary

Parameter As-Synthesized this compound Activated this compound (Typical Range) Reference
BET Surface Area (m²/g) < 500700 - 1600[2][11][12][13][14]
Pore Volume (cm³/g) Low0.3 - 0.7[14]
Crystallinity (from PXRD) CrystallineCrystalline (sharp peaks)[3][4][5][6][7]
Low-Temperature Weight Loss (TGA) Significant (due to solvent)Minimal (< 5% below 150 °C)[8][9][10]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization As_Synthesized As-Synthesized This compound in DMF Solvent_Exchange Solvent Exchange (e.g., with Ethanol) As_Synthesized->Solvent_Exchange Wash Thermal_Activation Thermal Activation (120-150°C, Vacuum) Solvent_Exchange->Thermal_Activation Heat under Vacuum Activated_MOF Activated This compound Thermal_Activation->Activated_MOF BET BET Analysis Activated_MOF->BET PXRD PXRD Analysis Activated_MOF->PXRD TGA TGA Analysis Activated_MOF->TGA

Caption: Experimental workflow for the activation of this compound.

troubleshooting_guide Start Activation Complete Check_BET Check BET Surface Area Start->Check_BET Low_BET Low Surface Area Check_BET->Low_BET < 700 m²/g Successful_Activation Successful Activation Check_BET->Successful_Activation > 700 m²/g Check_PXRD Check PXRD Low_BET->Check_PXRD Amorphous_PXRD Amorphous PXRD Check_PXRD->Amorphous_PXRD Broad Peaks Incomplete_Solvent_Exchange Incomplete Solvent Exchange Check_PXRD->Incomplete_Solvent_Exchange Crystalline Framework_Collapse Framework Collapse Amorphous_PXRD->Framework_Collapse Optimize_Activation Optimize Activation (Temp/Time) Incomplete_Solvent_Exchange->Optimize_Activation Framework_Collapse->Optimize_Activation

Caption: Troubleshooting decision tree for this compound activation.

References

preventing framework collapse in UiO-66-COOH during solvent exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent framework collapse in UiO-66-COOH during solvent exchange and activation.

Troubleshooting Guide: Preventing Framework Collapse

Issue 1: Significant loss of crystallinity and surface area after solvent exchange from a high-boiling point solvent (e.g., DMF).

Possible Cause: Abrupt solvent removal and the strong capillary forces exerted by high surface tension solvents during evaporation can lead to the collapse of the MOF framework.

Solutions:

  • Stepwise Solvent Exchange: Gradually exchange the high-boiling point synthesis solvent (e.g., DMF) with a series of intermediate solvents of decreasing polarity and surface tension before final activation. A common and effective sequence is DMF -> Ethanol (B145695) -> Acetone (B3395972) -> Hexane (B92381). This gentle transition minimizes the stress on the framework.

  • Use of Low Surface Tension Solvents: The final washing solvent before activation should have a low surface tension to reduce capillary forces during evaporation. Solvents like hexane or chloroform (B151607) are often used.

  • Supercritical CO₂ Drying: For highly sensitive samples or to achieve the highest possible surface area, supercritical CO₂ drying is the gold standard. This technique eliminates the liquid-vapor interface, thereby circumventing capillary pressure altogether.

Issue 2: Partial framework collapse even after a stepwise solvent exchange.

Possible Cause:

  • Incomplete Solvent Exchange: Residual high-polarity solvent molecules can still cause localized framework collapse during heating.

  • Activation Temperature is Too High: While UiO-66 is thermally robust, excessive temperatures can lead to dehydroxylation of the zirconium clusters and partial amorphization, especially in the presence of residual solvents.

  • Presence of Defects: Highly defective this compound may have lower mechanical stability.

Solutions:

  • Increase Exchange Duration and Frequency: Extend the soaking time in each solvent and increase the number of exchange cycles to ensure complete removal of the previous solvent.

  • Optimize Activation Protocol: Activate the material under a dynamic vacuum at a moderate temperature (e.g., 120-150 °C) for an extended period (12-24 hours). A slow temperature ramp can also be beneficial.

  • Characterize Defect Density: Understand the defect concentration in your synthesized this compound, as this can influence its stability. Modulated synthesis approaches can be used to control defect formation.

Frequently Asked Questions (FAQs)

Q1: Why is solvent exchange necessary for this compound activation?

A1: The synthesis of this compound is typically carried out in high-boiling point polar solvents like N,N-dimethylformamide (DMF). Direct removal of these solvents by heating under vacuum requires harsh conditions and can lead to strong capillary forces that cause the porous framework to collapse.[1] Solvent exchange replaces the high-boiling point solvent with a more volatile, lower surface tension solvent, which is easier to remove under milder conditions, thus preserving the structural integrity and porosity of the MOF.

Q2: What is the underlying mechanism of framework collapse during solvent removal?

A2: Framework collapse during solvent evaporation is primarily attributed to the capillary pressure exerted by the liquid solvent within the mesopores and micropores of the MOF. As the solvent evaporates, a liquid-vapor meniscus forms in the pores. The surface tension of the liquid pulls the pore walls inward, and if this stress exceeds the mechanical stability of the framework, the structure will collapse.

Q3: How can I confirm if my this compound framework has collapsed?

A3: Framework integrity is typically assessed using a combination of techniques:

  • Powder X-ray Diffraction (PXRD): A well-resolved diffraction pattern with sharp peaks indicates a crystalline, intact framework. Peak broadening or a loss of peak intensity suggests a loss of crystallinity and potential collapse.

  • Nitrogen Physisorption (BET analysis): A significant decrease in the Brunauer-Emmett-Teller (BET) surface area compared to reported values for activated this compound is a strong indicator of pore collapse.

  • Scanning Electron Microscopy (SEM): While less definitive for internal collapse, SEM can reveal changes in crystal morphology or agglomeration that may be associated with framework degradation.

Q4: Is it possible to regenerate a collapsed this compound framework?

A4: Generally, framework collapse due to capillary forces is irreversible. Once the crystalline structure is lost, it is very difficult to restore the original porosity and crystallinity. Therefore, prevention is crucial.

Q5: What is supercritical CO₂ drying and why is it effective?

A5: Supercritical CO₂ drying is a process where the solvent in the MOF's pores is exchanged with liquid CO₂. The temperature and pressure are then raised above the critical point of CO₂ (31 °C and 73.8 bar), where the distinction between liquid and gas phases disappears.[2] The supercritical fluid is then slowly vented as a gas, completely avoiding the formation of a liquid-vapor meniscus and the associated destructive capillary forces. This makes it a highly effective method for preserving the structure of delicate porous materials.[2]

Data Presentation

Table 1: Properties of Solvents Commonly Used in this compound Solvent Exchange

SolventBoiling Point (°C)Surface Tension (mN/m at 20°C)Polarity (Dielectric Constant)
N,N-Dimethylformamide (DMF)15337.136.7
Water10072.880.1
Ethanol7822.124.5
Acetone5623.720.7
Dichloromethane (DCM)4028.19.1
Tetrahydrofuran (THF)6626.47.5
Hexane6918.41.9

Table 2: Representative BET Surface Areas of UiO-66 Derivatives After Different Activation Procedures

MOFActivation MethodReported BET Surface Area (m²/g)Reference
UiO-66-F4Aqueous synthesis, PSE628 ± 8[3]
UiO-66-PSEAqueous synthesis, PSE463 ± 46[3]
UiO-66-NH₂-PSEAqueous synthesis, PSE407 ± 6[3]
Highly Defective UiO-66Treatment with pure water1590[4]
Highly Defective UiO-66Treatment with pure THF1620[4]
UiO-66-(OH)₂Thermal Activation752[5]
UiO-66-APTESPost-synthetic modification381[5]

Experimental Protocols

Protocol 1: Stepwise Solvent Exchange for this compound Activation

  • Initial Wash: After synthesis and initial purification by centrifugation to remove unreacted precursors, wash the as-synthesized this compound powder with fresh DMF (3 x 20 mL for every 100 mg of MOF). Centrifuge and decant the supernatant after each wash.

  • First Exchange (Ethanol): Suspend the DMF-wet powder in ethanol (20 mL). Gently agitate or sonicate for 30 minutes. Centrifuge and decant. Repeat this step three times.

  • Second Exchange (Acetone): Suspend the ethanol-wet powder in acetone (20 mL). Gently agitate or sonicate for 30 minutes. Centrifuge and decant. Repeat this step three times.

  • Final Exchange (Low Surface Tension Solvent): Suspend the acetone-wet powder in a low surface tension solvent like hexane (20 mL). Gently agitate or sonicate for 30 minutes. Centrifuge and decant. Repeat this step three times.

  • Activation: Transfer the hexane-wet powder to a Schlenk flask. Heat to 120-150 °C under dynamic vacuum for 12-24 hours.

  • Characterization: After cooling to room temperature under vacuum, characterize the activated sample by PXRD and N₂ physisorption to confirm framework integrity and porosity.

Protocol 2: Supercritical CO₂ Drying of this compound

  • Solvent Exchange to Liquid CO₂ Compatible Solvent: Following synthesis, perform a stepwise solvent exchange from DMF to ethanol or acetone as described in Protocol 1. It is crucial to exchange into a solvent that is miscible with liquid CO₂.

  • Loading into Supercritical Dryer: Place the solvent-wet this compound into the chamber of a critical point dryer.

  • CO₂ Exchange: Cool the chamber (e.g., to 10-15 °C) and introduce liquid CO₂. Allow the liquid CO₂ to exchange with the solvent in the MOF pores. This is typically done by performing several cycles of filling the chamber with liquid CO₂, allowing it to soak, and then draining.

  • Heating and Pressurizing: Seal the chamber and heat it above the critical temperature of CO₂ (31 °C) while allowing the pressure to increase above the critical pressure (73.8 bar). A typical target is 40 °C and 100 bar.

  • Venting: Once in the supercritical region, slowly and carefully vent the CO₂ gas from the chamber over several hours, ensuring the temperature remains above the critical point.

  • Final Product: Once the pressure has returned to ambient, the chamber can be cooled and the dry, activated this compound powder can be retrieved.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Activation cluster_synthesis Synthesis cluster_activation Activation cluster_solvent_exchange Stepwise Solvent Exchange cluster_scCO2 Supercritical CO2 Drying cluster_characterization Characterization synthesis This compound Synthesis (in DMF) purification Purification (Centrifugation & DMF wash) synthesis->purification dmf DMF-wet MOF purification->dmf sc_exchange Ethanol/Acetone Exchange purification->sc_exchange ethanol Ethanol Exchange dmf->ethanol acetone Acetone Exchange ethanol->acetone hexane Hexane Exchange acetone->hexane thermal_activation Thermal Activation (Vacuum, 120-150°C) hexane->thermal_activation sc_co2 Liquid CO2 Exchange sc_exchange->sc_co2 sc_drying Supercritical Drying sc_co2->sc_drying activated_mof Activated this compound sc_drying->activated_mof thermal_activation->activated_mof pxrd PXRD activated_mof->pxrd bet N2 Physisorption (BET) activated_mof->bet sem SEM activated_mof->sem

Caption: Workflow for this compound activation.

troubleshooting_logic Troubleshooting Framework Collapse start Framework Collapse Suspected (Low BET, Poor PXRD) check_solvent Was a stepwise solvent exchange performed? start->check_solvent check_final_solvent What was the final exchange solvent? check_solvent->check_final_solvent Yes solution_stepwise Implement stepwise exchange: DMF -> EtOH -> Acetone -> Hexane check_solvent->solution_stepwise No high_st High Surface Tension (e.g., Water, DMF, Ethanol) check_final_solvent->high_st low_st Low Surface Tension (e.g., Hexane) check_final_solvent->low_st check_activation_temp What was the activation temperature? check_exchange_completeness Was the exchange thorough? check_activation_temp->check_exchange_completeness Optimal (120-150°C) solution_temp Reduce activation temperature (120-150°C) and use slow ramp check_activation_temp->solution_temp Too High (>180°C) solution_scco2 Consider Supercritical CO2 Drying for optimal results check_exchange_completeness->solution_scco2 Yes solution_thorough Increase exchange duration and number of cycles check_exchange_completeness->solution_thorough No / Unsure solution_low_st Use a final solvent with low surface tension (e.g., Hexane) high_st->solution_low_st low_st->check_activation_temp

References

enhancing the stability of UiO-66-COOH in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for UiO-66-COOH. This resource is designed to assist researchers, scientists, and drug development professionals in . Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments involving this compound in aqueous environments.

Q1: My this compound appears to be degrading in my aqueous solution. What is the likely cause?

A1: The degradation of this compound in aqueous solutions is most often due to the hydrolysis of the coordination bonds between the zirconium (Zr) clusters and the carboxylate linkers. This process is highly dependent on the pH of the solution. The Zr-O-C bond is susceptible to nucleophilic attack by hydroxide (B78521) ions (OH⁻), which are more abundant in basic conditions.[1] This attack can lead to the leaching of the organic linker into the solution and the eventual collapse of the framework structure.[2][3] While UiO-66 and its derivatives are known for being among the most water-stable MOFs, they are particularly vulnerable to degradation in highly alkaline environments (pH > 9-10).[1][3][4]

Q2: How does pH affect the stability of this compound?

A2: The pH of the aqueous solution is a critical factor for this compound stability.

  • Acidic to Neutral pH (pH 1-8): Generally, UiO-66 frameworks show good stability in this range.[4] They can withstand treatment with various aqueous acids.[4] However, some studies note that carboxylic acids can deconstruct the framework over time, leading to the dissolution of the metal clusters and precipitation of the organic linkers.[5]

  • Alkaline pH (pH > 9): Stability significantly decreases in basic conditions. The high concentration of hydroxide ions promotes the hydrolysis of the Zr-carboxylate bonds, leading to framework decomposition.[1] Highly basic solutions (e.g., 0.1 M KOH) can cause complete structural destruction within an hour.[1][3] The presence of the additional carboxylic acid group on the this compound linker may also influence its surface charge and interaction with the solvent at different pH values.

Q3: I am observing a loss of crystallinity (e.g., broadened PXRD peaks) after my experiment. What does this indicate?

A3: A loss of crystallinity, evidenced by peak broadening or disappearance in Powder X-ray Diffraction (PXRD) patterns, is a clear indicator of framework degradation.[3] This means the long-range ordered structure of the MOF has been partially or fully destroyed. This can be caused by linker leaching, metal cluster dissolution, or both.[3][5] Even if the material appears intact visually, PXRD is a sensitive technique to confirm structural integrity after exposure to an aqueous environment.

Q4: Can the buffer I use affect the stability of this compound?

A4: Yes, the choice of buffer is critical. Some buffer components can actively participate in the degradation of the framework. For example, phosphate (B84403) buffers can be particularly aggressive, as phosphate ions can compete with the carboxylate linkers to coordinate with the zirconium clusters, leading to rapid degradation.[6] Buffers like N-ethylmorpholine (NEM) have also been shown to degrade the UiO-66 framework quickly.[6] In contrast, HEPES buffer has been found to be more benign.[6] It is crucial to test the stability of this compound in your specific buffer system before conducting extensive experiments.

Q5: Are there any strategies to improve the stability of this compound in aqueous solutions?

A5: Yes, several strategies can be employed:

  • pH Control: Maintaining the pH of the solution within the stable range (ideally neutral to slightly acidic) is the most straightforward approach.

  • Surface Coating: Creating a protective polymer or silica (B1680970) shell around the MOF particles can shield them from the bulk solution, enhancing stability in aggressive environments.[5]

  • Defect Engineering: The synthesis of UiO-66 often results in "missing linker" defects, where the Zr-cluster is not fully coordinated.[7][8] While these defects can be beneficial for some applications like catalysis, they can also be points of weakness for hydrolysis to begin.[9] Modifying synthesis conditions to create a more perfect, less defective crystal may improve stability.

  • Functionalization: While you are using this compound, further post-synthetic modifications might enhance stability, though it's important to note that adding functional groups can sometimes introduce strain or defects that decrease stability.[10][11][12]

Quantitative Stability Data

The stability of UiO-66 frameworks is highly dependent on the specific conditions. The table below summarizes data from studies on UiO-66 and its derivatives in various aqueous basic solutions, which provides a strong indication of the expected behavior for this compound.

Base TypeBase (Aqueous Solution)ConcentrationTimeResult on UiO-66 FrameworkReference
Inorganic KOH0.1 M1 hrTotal destruction[1][3]
K₂CO₃0.1 M1 hrSignificant destruction, ligand loss[1][3]
K₃PO₄0.05 M1 hrComplete destruction[1]
KHCO₃0.1 M1 hrStable[1][3]
KHCO₃0.3 M1 hrComplete destruction[1]
KOAc0.1 M1 hrStable[1][3]
Organic DBU0.1 M1 hrSignificant destruction[1][3]
Et₃N0.5 M1 hrComplete destruction[3]
Pyridine0.5 M1 hrStable[3]
DABCO0.1 M1 hrPartial destruction, ligand loss[1][3]

Note: Data is for the parent UiO-66 framework, but the chemical principles of degradation are directly applicable to this compound.

Diagrams and Workflows

Troubleshooting Flowchart for this compound Instability

This flowchart provides a logical sequence for identifying the cause of instability in your experiments.

Troubleshooting this compound Instability A Signs of Instability Observed (e.g., PXRD changes, visual degradation, unexpected experimental results) B What is the pH of the aqueous solution? A->B C pH > 9 (Alkaline) B->C Alkaline D pH 1-8 (Acidic/Neutral) B->D Acidic/Neutral E High OH⁻ concentration is likely causing hydrolysis of Zr-carboxylate bonds. C->E F What is the buffer system? D->F G Action: Lower pH to < 8 or use a protective coating on the MOF. E->G H Using Phosphate, NEM, or other aggressive buffer? F->H Yes I Using Benign Buffer (e.g., HEPES) F->I No J Buffer components may be attacking the framework. H->J L Consider other factors: - High temperature? - Presence of competing ligands? - High concentration of specific ions? I->L K Action: Switch to a more inert buffer system like HEPES. J->K M Action: Perform control experiments to isolate the destabilizing factor. L->M

Caption: A flowchart to diagnose potential causes of this compound instability in aqueous solutions.

Degradation Mechanism in Basic Conditions

This diagram illustrates the process of hydroxide-mediated degradation of the UiO-66 framework.

UiO-66 Degradation Pathway in Basic Solution cluster_0 Stable UiO-66 Framework Zr_node Zr-Oxo Cluster [Zr₆O₄(OH)₄] Linker Carboxylate Linker (-COO⁻) Zr_node->Linker Coordination Bond (Zr-O-C) Degraded_Framework Degraded Zr-Cluster (Framework Collapse) Zr_node->Degraded_Framework Leads to Leached_Linker Leached Linker (in solution) Linker->Leached_Linker Bond Cleavage OH Hydroxide Ion (OH⁻) (from basic solution) OH->Linker Attacks Zr-O-C bond Attack Nucleophilic Attack

Caption: Nucleophilic attack by hydroxide on the Zr-carboxylate bond leads to linker leaching.

Experimental Protocols

Protocol 1: Standardized Aqueous Stability Assessment of this compound

This protocol outlines a standard procedure to test the stability of your this compound sample in a specific aqueous solution (e.g., buffer, simulated biological fluid).

1. Materials and Equipment:

  • This compound powder

  • Aqueous solution of interest (e.g., Phosphate Buffered Saline pH 7.4, Acetate Buffer pH 5.0)

  • Centrifuge and centrifuge tubes

  • Shaker or orbital incubator

  • pH meter

  • Analytical Instruments: PXRD, HPLC, ICP-OES (or ICP-MS)

2. Procedure:

  • Sample Preparation: Weigh 20 mg of activated this compound powder into three separate 15 mL centrifuge tubes (for triplicate analysis).

  • Initial Characterization: Retain a small amount of the initial this compound powder for baseline characterization (PXRD).

  • Incubation: Add 10 mL of the desired aqueous solution to each tube. Ensure the powder is fully suspended.

  • Place the tubes on a shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours, 48 hours, 1 week).

  • Sample Recovery: After the incubation period, centrifuge the tubes (e.g., 10,000 rpm for 10 minutes) to separate the solid MOF from the supernatant.

  • Supernatant Analysis:

    • Carefully decant the supernatant into a clean tube.

    • Analyze the supernatant for the presence of the leached organic linker (1,2,4-benzenetricarboxylic acid) using High-Performance Liquid Chromatography (HPLC).

    • Analyze the supernatant for leached zirconium using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to quantify metal loss.

  • Solid Analysis:

    • Wash the recovered solid pellet three times with deionized water, followed by three washes with ethanol, centrifuging between each wash.

    • Dry the solid overnight under vacuum at 60°C.

    • Analyze the dried solid using PXRD to assess changes in crystallinity compared to the baseline sample.

3. Data Interpretation:

  • High Linker/Zr in Supernatant: Indicates significant framework decomposition.

  • Reduced PXRD Peak Intensity/Broadening: Confirms loss of structural integrity.

  • No Significant Change: Suggests good stability under the tested conditions.

Workflow for Stability Assessment

Experimental Workflow for Stability Testing A 1. Prepare this compound Suspension in Aqueous Solution B 2. Incubate under Controlled Conditions (Time, Temp) A->B C 3. Separate Solid and Supernatant (Centrifugation) B->C D Analyze Supernatant C->D E Analyze Recovered Solid C->E F HPLC (Leached Linker) D->F G ICP-OES/MS (Leached Zirconium) D->G H PXRD (Crystallinity) E->H I 4. Compare Results to Pre-Incubation Control Sample F->I G->I H->I

Caption: A step-by-step workflow for assessing the aqueous stability of this compound.

References

Technical Support Center: Modulating the Pore Size of UiO-66-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modulating the pore size of UiO-66-COOH for specific applications.

Frequently Asked Questions (FAQs)

1. What are the primary methods for modulating the pore size of this compound?

The pore size of this compound can be effectively tuned using two main strategies:

  • Defect Engineering: This involves intentionally creating defects, such as missing linkers or entire zirconium clusters, within the MOF structure. These defects can enlarge the pores and create a hierarchical pore system. This is often achieved by using modulators, which are molecules that compete with the linker during synthesis.[1][2]

  • Linker Modification/Exchange: This method involves altering the organic linker used in the synthesis. Using linkers with different lengths or functionalities can systematically change the pore dimensions and the chemical environment within the pores.

2. How does pore size modulation of this compound impact drug delivery applications?

Modulating the pore size of this compound is crucial for drug delivery as it directly influences both the loading capacity and the release kinetics of therapeutic agents. Larger pores, often created through defect engineering, can accommodate larger drug molecules and may lead to faster release rates. Conversely, smaller, well-defined pores are suitable for smaller drug molecules and can offer more controlled and sustained release profiles.[3] The ability to tailor the pore environment allows for the optimization of drug-carrier interactions and pH-responsive release, which is particularly important for targeted drug delivery.[4]

3. What is the role of "modulators" in controlling the pore size of this compound?

Modulators are typically monocarboxylic acids (e.g., acetic acid, formic acid, benzoic acid) that are added during the synthesis of this compound.[2][5] They compete with the dicarboxylic acid linker (trimesic acid for this compound) for coordination to the zirconium clusters. This competition can lead to the formation of "missing linker" defects, where a modulator molecule occupies a position that would normally be filled by a linker. This results in a more open and porous structure. The concentration and type of modulator used can be varied to control the number of defects and, consequently, the pore size and volume.[6][7]

4. What are the common characterization techniques to confirm successful pore size modulation in this compound?

Several techniques are essential to verify changes in the pore structure of this compound:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF after modification. Significant changes in peak positions or the appearance of new peaks can indicate structural changes.

  • Nitrogen Physisorption (BET analysis): To determine the specific surface area, pore volume, and pore size distribution. This is a key technique for quantifying the changes in porosity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and to quantify the number of defects, particularly missing linkers, by analyzing the weight loss steps corresponding to the decomposition of linkers and modulators.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the digested MOF can be used to determine the ratio of linkers to modulators, providing a quantitative measure of defect density.[1]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the crystal morphology and size, and in some cases, to observe larger pores or hierarchical structures.

Troubleshooting Guides

Issue 1: Low surface area and pore volume in the synthesized this compound.

Possible Cause Troubleshooting Step
Incomplete removal of solvent or unreacted starting materials from the pores. Ensure a thorough solvent exchange process after synthesis. Typically, this involves washing with DMF followed by a lower boiling point solvent like ethanol (B145695) or acetone (B3395972) before activation. Activate the material under vacuum at an appropriate temperature (e.g., 120-150 °C) for a sufficient time (e.g., 12-24 hours) to completely remove residual solvents.
Suboptimal synthesis conditions. Review and optimize the synthesis parameters such as temperature, reaction time, and reactant concentrations. For this compound, a common synthesis temperature is 120 °C for 24 hours.[8]
Use of a modulator that blocks pores without creating sufficient defects. Experiment with different modulators (e.g., formic acid, acetic acid) and vary their concentrations. The choice of modulator can significantly impact the resulting porosity.[7]

Issue 2: Difficulty in achieving reproducible defect density.

Possible Cause Troubleshooting Step
Inconsistent modulator concentration or reaction conditions. Precisely control the amount of modulator added to the synthesis mixture. Ensure consistent heating rates and reaction times across different batches. Even small variations can lead to different defect concentrations.
Variability in starting material quality. Use high-purity starting materials (zirconium salt and linker). Impurities can interfere with the controlled formation of defects.
Inadequate mixing of reactants. Ensure all reactants, especially the modulator, are well-dissolved and homogeneously mixed before heating. Sonication can be helpful in achieving a uniform solution.

Issue 3: Poor crystallinity of the final product after attempting pore modulation.

Possible Cause Troubleshooting Step
Excessive defect formation leading to framework collapse. Reduce the concentration of the modulator or the synthesis temperature. While defects are desired, an excessive amount can compromise the structural integrity of the MOF. There is a tolerance limit to how many linkers can be missing before the framework becomes unstable.[9]
Harsh activation conditions. Use a milder activation procedure. High temperatures can sometimes lead to structural degradation, especially in highly defective materials.
Inappropriate solvent system. Ensure the solvent system used is suitable for this compound synthesis. N,N-Dimethylformamide (DMF) is a commonly used and effective solvent.

Quantitative Data on Pore Size Modulation

The following tables summarize the impact of different modulation strategies on the textural properties of UiO-66 and its derivatives.

Table 1: Effect of Modulators on the Properties of UiO-66.

ModulatorBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (Å)Reference
None (UiO-66-00)886--[10]
Acetic Acid (UiO-66-AA)988--[10]
Formic Acid (UiO-66-FA)1720--[10]
Benzoic Acid---[8]

Table 2: Properties of Functionalized and Linker-Extended UiO-66 Analogs.

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (Å)Reference
UiO-66~1200~0.448 and 11[11]
UiO-66-NH₂703--[10]
UiO-67--12 and 16[12]

Experimental Protocols

Protocol 1: Synthesis of Defective this compound using a Modulator (Formic Acid)

This protocol is adapted from procedures for creating defective UiO-66 structures.

  • Preparation of Precursor Solution:

    • Dissolve Zirconium(IV) chloride (ZrCl₄) in N,N-Dimethylformamide (DMF).

    • Add water, formic acid (as the modulator), and 1,2,4-benzenetricarboxylic acid (H₃BTC, the linker for this compound) to the solution. The molar ratio of ZrCl₄:H₃BTC:formic acid can be varied to control the defect concentration (e.g., 1:1:100).[13]

  • Solvothermal Synthesis:

    • Sonicate the mixture until all solids are completely dissolved.

    • Transfer the solution to a Teflon-lined autoclave.

    • Heat the autoclave in an oven at 120 °C for 16-24 hours.[8][13]

  • Purification and Activation:

    • After cooling to room temperature, collect the white precipitate by centrifugation.

    • Wash the product sequentially with fresh DMF and then with a lower boiling point solvent like ethanol or acetone to remove unreacted precursors and solvent molecules from the pores.

    • Dry the purified product under vacuum at a temperature between 80 °C and 150 °C for 12-24 hours to activate the material.[13]

Protocol 2: Post-Synthetic Linker Exchange in UiO-66

This protocol describes a general method for replacing the original linker with a new one.

  • Preparation of Parent MOF:

    • Synthesize the parent this compound material using a standard procedure.

  • Linker Exchange Procedure:

    • Suspend the activated parent this compound in a solution of the new linker in a suitable solvent (e.g., DMF or methanol).[14] The concentration of the new linker should be in excess.

    • Heat the suspension at a specific temperature (e.g., 60-100 °C) for a defined period (e.g., 1-3 days). The optimal conditions will depend on the specific linkers being exchanged.

  • Purification:

    • After the exchange, collect the solid by centrifugation.

    • Wash the material thoroughly with fresh solvent to remove any unexchanged linker molecules.

    • Activate the final product under vacuum.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification & Activation cluster_characterization Characterization cluster_application Application start Reactants (Zr Salt, Linker, Solvent) mixing Mixing & Sonication start->mixing modulator Modulator (e.g., Formic Acid) modulator->mixing solvothermal Solvothermal Reaction (120°C, 24h) mixing->solvothermal centrifugation Centrifugation solvothermal->centrifugation washing Solvent Washing (DMF, Ethanol) centrifugation->washing activation Vacuum Activation (150°C) washing->activation pxrd PXRD activation->pxrd bet N2 Physisorption (BET) activation->bet tga TGA activation->tga tem SEM/TEM activation->tem drug_delivery Drug Delivery tem->drug_delivery catalysis Catalysis tem->catalysis

Caption: Experimental workflow for the synthesis and characterization of pore-modulated this compound.

logical_relationship cluster_methods Modulation Methods cluster_parameters Controlling Parameters cluster_outcomes Structural & Property Outcomes cluster_applications Target Applications defect_eng Defect Engineering modulator Modulator Type & Concentration defect_eng->modulator temperature Synthesis Temperature defect_eng->temperature active_sites Creation of Active Sites defect_eng->active_sites linker_mod Linker Modification linker_length Linker Length linker_mod->linker_length linker_func Linker Functionality linker_mod->linker_func pore_size Increased Pore Size/ Volume modulator->pore_size surface_area Modified Surface Area modulator->surface_area temperature->pore_size temperature->surface_area linker_length->pore_size linker_length->surface_area surface_chem Altered Surface Chemistry linker_func->surface_chem drug_delivery Enhanced Drug Loading/ Controlled Release pore_size->drug_delivery catalysis Improved Catalytic Activity & Selectivity pore_size->catalysis separation Selective Adsorption/ Separation pore_size->separation active_sites->catalysis surface_chem->drug_delivery surface_chem->separation

Caption: Logical relationships in modulating this compound pore size for specific applications.

References

Technical Support Center: Scaling Up UiO-66-COOH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of UiO-66-COOH.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound synthesis from lab-bench to larger reactors?

A1: Scaling up the synthesis of this compound introduces several challenges that can affect the final product's quality and consistency. Key issues include:

  • Poor Heat and Mass Transfer: In larger reactors, achieving uniform temperature and concentration gradients is difficult, which can lead to variations in nucleation and crystal growth. This often results in a wider particle size distribution and reduced crystallinity.

  • Batch-to-Batch Inconsistency: Minor variations in parameters such as precursor addition rate, mixing speed, and heating/cooling profiles can be amplified at a larger scale, leading to significant differences in yield, surface area, and porosity between batches.

  • Purification and Activation Difficulties: Handling and washing large quantities of powdered MOFs can be cumbersome and inefficient. The activation process, which involves removing solvent molecules from the pores, can be challenging to perform uniformly on a large scale, potentially leading to pore collapse or incomplete activation.

  • Safety and Environmental Concerns: The use of large volumes of flammable and toxic organic solvents like N,N-dimethylformamide (DMF) poses significant safety and environmental risks, necessitating specialized equipment and disposal procedures.[1]

Q2: Are there more environmentally friendly ("green") methods for large-scale this compound synthesis?

A2: Yes, several greener synthesis routes have been developed to minimize the use of hazardous solvents and reduce energy consumption. These include:

  • Water-Based Synthesis: This method replaces organic solvents with water, making the process safer and more environmentally benign. Successful large-scale aqueous synthesis of this compound has been reported with high yields.[2][3]

  • Room-Temperature Synthesis: Performing the synthesis at room temperature significantly reduces energy costs and simplifies the reactor setup.[3]

  • Mechanochemical Synthesis: This solvent-free or liquid-assisted grinding method can produce this compound rapidly and with high yields, offering a scalable and sustainable alternative to solvothermal methods.

Q3: How do modulators help in controlling the properties of this compound during scale-up?

A3: Modulators are chemical additives that compete with the organic linker for coordination to the metal clusters. This competition slows down the crystallization process, allowing for better control over nucleation and crystal growth. In large-scale synthesis, modulators are crucial for:

  • Controlling Particle Size and Morphology: By adjusting the type and concentration of the modulator, it is possible to tune the crystal size and obtain a more uniform particle size distribution.

  • Introducing Controlled Defects: Modulators can create "missing linker" defects in the MOF structure, which can enhance properties like catalytic activity and gas uptake.

  • Improving Crystallinity: By slowing down the reaction, modulators can promote the formation of more ordered and crystalline materials.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of this compound synthesis.

Problem 1: Low Product Yield

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure uniform heating throughout the reactor. Use overhead stirring for better mixing in large volumes.- Extend the reaction time to allow for complete crystallization.
Precursor Degradation - Verify the purity of the zirconium salt and trimesic acid (H3BTC).- If using a water-sensitive zirconium precursor like ZrCl4, ensure anhydrous conditions during storage and handling.
Suboptimal pH - For aqueous synthesis, ensure the pH of the reaction mixture is within the optimal range for this compound formation.
Loss during Work-up - Use centrifugation or filtration with appropriate filter paper pore size to minimize loss of fine particles during washing.- Perform multiple washing steps with smaller volumes of solvent rather than a single wash with a large volume.

Problem 2: Poor Crystallinity and Low Surface Area

Possible Cause Troubleshooting Steps
Rapid Nucleation and Crystal Growth - Introduce a modulator (e.g., acetic acid, hydrochloric acid) to slow down the crystallization rate.- Optimize the modulator concentration for your specific reactor setup and scale.
Non-uniform Temperature - Improve mixing to ensure a homogeneous temperature distribution within the reactor.- Consider a slower heating ramp to the final reaction temperature.
Incomplete Activation - Ensure the solvent exchange process is thorough before thermal activation.- Use a gradual heating ramp and hold the temperature for a sufficient duration under vacuum to completely remove pore-occluding solvents. Supercritical CO2 activation can be a milder and more effective alternative for large batches.
Framework Collapse - Avoid overly harsh activation temperatures. For this compound, activation is typically performed at temperatures below 150°C.- Ensure complete solvent exchange to a low-boiling-point solvent before applying high vacuum and heat.

Problem 3: Inconsistent Particle Size and Wide Distribution

Possible Cause Troubleshooting Steps
Inefficient Mixing - Increase the stirring speed or use a more effective impeller design for large reactors to ensure homogeneous precursor distribution.- Consider adding precursors slowly and at a controlled rate to avoid localized high concentrations.
Temperature Gradients - Use a reactor with a jacket for better temperature control.- Monitor the temperature at different points within the reactor to ensure uniformity.
Lack of Nucleation Control - Employ modulators to control the nucleation and growth phases of crystallization.- An acid/base co-modulation strategy, using an acid and a base like triethylamine (B128534) (TEA), can provide precise control over crystal size.

Quantitative Data Summary

Table 1: Comparison of Scaled-Up this compound Synthesis Methods

Synthesis Method Scale Solvent Temperature (°C) Time (h) Yield (%) BET Surface Area (m²/g) Reference
Aqueous Suspension2 LWaterReflux1.589Not Reported[2]
SolvothermalNot SpecifiedDMF12024>90~1100[4]
Microwave-Assisted100 mLDMF1400.5~85~1200[5][6]
Room-Temperature Water-Based20 gWaterRoom Temp24Not Reported~690[3]

Note: The reported values can vary depending on the specific experimental conditions and characterization methods used.

Experimental Protocols

Scaled-Up Aqueous Synthesis of this compound (Adapted from[2])

Materials:

  • Zirconium(IV) sulfate (B86663) tetrahydrate (Zr(SO₄)₂·4H₂O)

  • 1,2,4-Benzenetricarboxylic acid (Trimesic acid, H₃BTC)

  • Deionized water

Procedure:

  • In a 2 L batch reactor equipped with an overhead stirrer, dissolve Zirconium(IV) sulfate tetrahydrate in deionized water.

  • In a separate container, dissolve 1,2,4-Benzenetricarboxylic acid in deionized water.

  • Slowly add the trimesic acid solution to the zirconium salt solution in the reactor under vigorous stirring.

  • Heat the reaction mixture to reflux temperature (approximately 100°C) and maintain for 1.5 hours.

  • After the reaction is complete, allow the mixture to cool down to room temperature.

  • The white solid product is collected by filtration or centrifugation.

  • Wash the product thoroughly with deionized water and then with a low-boiling-point solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.

  • Dry the final product under vacuum at a temperature below 150°C.

Visualizations

experimental_workflow Experimental Workflow for Scaled-Up this compound Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_activation Activation Stage s1 Precursor Preparation (Zr salt and H3BTC solutions) s2 Mixing in Reactor (Controlled addition) s1->s2 s3 Reaction (Controlled temperature and time) s2->s3 p1 Cooling and Product Collection (Filtration/Centrifugation) s3->p1 p2 Washing (Water and Solvent) p1->p2 a1 Solvent Exchange p2->a1 a2 Drying/Activation (Vacuum and Heat) a1->a2 end end a2->end Final Product: This compound Powder

Caption: Workflow for scaled-up this compound synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield in this compound Scale-Up start Low Product Yield q1 Is the reaction complete? start->q1 s1 Extend reaction time Improve mixing q1->s1 No q2 Are precursors pure? q1->q2 Yes s2 Verify precursor quality q2->s2 No q3 Significant loss during work-up? q2->q3 Yes s3 Optimize filtration/centrifugation and washing steps q3->s3 Yes

Caption: Decision tree for troubleshooting low yield.

References

improving the yield and purity of UiO-66-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of UiO-66-COOH. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Causes Solutions and Recommendations
Low Product Yield - Incomplete reaction. - Suboptimal reaction time or temperature. - Inefficient recovery of the product after reaction. - Linker or metal salt degradation.- Optimize Reaction Time and Temperature: Ensure the reaction is heated at the recommended temperature (typically 120-150°C) for a sufficient duration (12-24 hours). Monitor the reaction for the formation of a crystalline precipitate. - Improve Product Recovery: After cooling, centrifuge the mixture at a higher speed or for a longer duration to ensure all solid material is collected. Wash the product with a suitable solvent (e.g., DMF, ethanol) to remove unreacted precursors. - Check Reagent Quality: Use high-purity 1,2,4-benzenetricarboxylic acid (H3BTC) and zirconium salts (e.g., ZrCl4). Store reagents under appropriate conditions to prevent degradation.
Poor Crystallinity - Rapid nucleation and crystal growth. - Incorrect solvent system. - Presence of impurities. - Inappropriate modulator concentration.- Use of Modulators: Introduce a modulator such as acetic acid or formic acid to the reaction mixture. Modulators compete with the linker for coordination to the metal clusters, slowing down the crystallization process and promoting the formation of larger, more well-defined crystals.[1][2] - Solvent Selection: N,N-Dimethylformamide (DMF) is a commonly used solvent that effectively dissolves the precursors. Ensure the DMF is anhydrous, as water can affect crystallinity. Alternative green solvents like γ-valerolactone (GVL) have also been shown to produce crystalline UiO-66.[3] - Control Heating Rate: A slower heating ramp to the final reaction temperature can sometimes promote the formation of more crystalline material.
Low Surface Area (Low Porosity) - Incomplete removal of unreacted precursors and solvent molecules from the pores. - Collapse of the framework during activation. - Presence of amorphous impurities.- Thorough Purification: After synthesis, wash the product extensively with DMF and then perform a solvent exchange with a lower boiling point solvent like ethanol (B145695) or acetone (B3395972). This helps to remove residual DMF and unreacted linker from the pores. - Optimize Activation: Activate the material under vacuum at an elevated temperature (typically 120-200°C) for several hours to remove the solvent molecules from the pores. A gradual increase in temperature can prevent rapid solvent removal and framework collapse. - Ensure Phase Purity: Analyze the product using Powder X-ray Diffraction (PXRD) to confirm the absence of amorphous phases or other crystalline impurities.
Presence of Impurities - Unreacted starting materials (linker, metal salt). - Formation of other zirconium oxide phases. - Trapped solvent molecules.- Stoichiometric Control: Ensure the correct molar ratio of metal salt to linker is used. - Washing and Solvent Exchange: As mentioned above, a rigorous washing and solvent exchange protocol is crucial for removing unreacted precursors and trapped solvent molecules. - Characterization: Use techniques like Thermogravimetric Analysis (TGA) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the nature of the impurities and adjust the purification protocol accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the role of a modulator in this compound synthesis?

A1: A modulator, typically a monocarboxylic acid like acetic acid or formic acid, is added to the synthesis mixture to control the nucleation and growth of the this compound crystals. It competes with the tricarboxylic acid linker for coordination to the zirconium clusters. This competition slows down the crystallization rate, leading to the formation of larger, more crystalline, and often more porous material. The concentration of the modulator can also be used to introduce controlled defects into the MOF structure, which can enhance its properties for certain applications.[1][2]

Q2: How can I improve the yield of my this compound synthesis?

A2: To improve the yield, ensure that the reaction goes to completion by optimizing the reaction time and temperature. Use high-purity reagents and the correct stoichiometry. After the reaction, it is crucial to efficiently recover the product by centrifugation and thorough washing to remove any soluble byproducts. A "green" synthesis approach using water as a solvent under reflux has also been reported to achieve high yields of up to 89%.[4]

Q3: What is the best way to activate this compound after synthesis?

A3: Activation is a critical step to ensure the porosity of the material. A typical procedure involves first washing the as-synthesized material with DMF to remove unreacted precursors. This is followed by a solvent exchange with a more volatile solvent, such as ethanol or acetone, to facilitate removal from the pores. Finally, the material is heated under vacuum (e.g., at 150-200°C) for several hours to remove the solvent molecules and open up the porous framework. The optimal temperature and time for activation may vary slightly depending on the specific synthesis conditions and the solvent used for exchange.

Q4: My PXRD pattern shows broad peaks. What does this indicate and how can I fix it?

A4: Broad peaks in a Powder X-ray Diffraction (PXRD) pattern typically indicate small crystallite size or poor crystallinity. To improve crystallinity, you can try several approaches:

  • Introduce a modulator: As discussed in Q1, modulators like acetic acid can significantly improve crystallinity.

  • Increase the reaction time or temperature: Allowing the reaction to proceed for a longer duration or at a slightly higher temperature can promote crystal growth.

  • Optimize the solvent system: Ensure you are using a suitable solvent like DMF and that it is of high purity.

Q5: Can I synthesize this compound using a greener solvent than DMF?

A5: Yes, research has shown that UiO-66 can be synthesized in greener solvents. For instance, γ-valerolactone (GVL) has been identified as a promising alternative to DMF.[3] Additionally, a water-based synthesis under reflux conditions has been successfully used for the large-scale production of this compound.[4]

Quantitative Data Summary

The following table summarizes typical yields and BET surface areas reported for this compound synthesized under different conditions. Note that direct comparison can be challenging due to variations in specific experimental parameters across different studies.

Synthesis MethodModulatorSolventTemperature (°C)Time (h)Yield (%)BET Surface Area (m²/g)Reference
SolvothermalAcetic AcidDMF12024~70-80~1100-1400General Literature
SolvothermalFormic AcidDMF12024~75-85~1200-1500General Literature
Microwave-AssistedAcetic AcidDMF1500.5-1>80~1000-1300General Literature
Green Synthesis (Reflux)NoneWater1001.589710[4]

Experimental Protocols

Protocol 1: Standard Solvothermal Synthesis of this compound with Acetic Acid Modulation

This protocol describes a standard method for synthesizing this compound using a solvothermal approach with acetic acid as a modulator to enhance crystallinity.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,2,4-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic acid, glacial

  • Ethanol or Acetone (for solvent exchange)

Procedure:

  • In a glass vial, dissolve ZrCl₄ (e.g., 0.25 mmol) and H₃BTC (e.g., 0.25 mmol) in DMF (e.g., 10 mL).

  • Add a specific volume of acetic acid as a modulator (e.g., 100 equivalents relative to ZrCl₄).

  • Sonicate the mixture until all solids are completely dissolved.

  • Seal the vial tightly and place it in a preheated oven at 120°C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white precipitate should have formed.

  • Separate the solid product by centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) to remove unreacted precursors.

  • Perform a solvent exchange by soaking the product in ethanol or acetone (3 x 10 mL) for at least 3 hours for each wash.

  • After the final wash, dry the product under vacuum at 150°C for 12 hours to activate the material.

Protocol 2: Green Synthesis of this compound in Water

This protocol outlines a more environmentally friendly method for synthesizing this compound using water as the solvent.[4]

Materials:

Procedure:

  • In a round-bottom flask, mix zirconium(IV) sulfate hydrate (e.g., 10 mmol) and 1,2,4-benzenetricarboxylic acid (e.g., 11 mmol) in deionized water (e.g., 30 mL).

  • Heat the mixture under reflux for 90 minutes.

  • After cooling to room temperature, filter the white precipitate.

  • Wash the collected solid with distilled water (3 x 20 mL).

  • Dry the final product in an oven at 120°C.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_activation Activation reagents Mix Precursors (Zr salt, H3BTC, Solvent, Modulator) reaction Solvothermal Reaction (e.g., 120°C, 24h) reagents->reaction centrifugation Centrifugation reaction->centrifugation washing Washing with DMF centrifugation->washing solvent_exchange Solvent Exchange (Ethanol/Acetone) washing->solvent_exchange drying Drying under Vacuum (e.g., 150°C, 12h) solvent_exchange->drying final_product Activated this compound drying->final_product

Caption: Experimental workflow for the synthesis, purification, and activation of this compound.

Troubleshooting_Logic start Problem Identified low_yield Low Yield start->low_yield poor_crystallinity Poor Crystallinity start->poor_crystallinity low_surface_area Low Surface Area start->low_surface_area cause_yield Potential Causes: - Incomplete Reaction - Poor Recovery low_yield->cause_yield Investigate cause_crystallinity Potential Causes: - Rapid Nucleation - Wrong Solvent poor_crystallinity->cause_crystallinity Investigate cause_surface_area Potential Causes: - Incomplete Activation - Framework Collapse low_surface_area->cause_surface_area Investigate solution_yield Solutions: - Optimize Time/Temp - Improve Washing cause_yield->solution_yield Implement solution_crystallinity Solutions: - Add Modulator - Use Anhydrous DMF cause_crystallinity->solution_crystallinity Implement solution_surface_area Solutions: - Thorough Solvent Exchange - Optimize Activation Temp cause_surface_area->solution_surface_area Implement

References

Technical Support Center: Post-Synthetic Modification of UiO-66-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the post-synthetic modification (PSM) of UiO-66-COOH.

Frequently Asked Questions (FAQs)

Q1: What is post-synthetic modification (PSM), and why is it used for this compound?

A1: Post-synthetic modification is a technique used to chemically modify a pre-synthesized metal-organic framework (MOF) without altering its underlying framework structure.[1][2][3] For this compound, PSM allows for the introduction of new functional groups onto the carboxylic acid moieties of the organic linker. This enables the tailoring of the MOF's properties for specific applications, such as drug delivery, catalysis, and selective adsorption, by introducing functionalities that might not be stable under the initial MOF synthesis conditions.[4]

Q2: What are the most common PSM reactions performed on this compound?

A2: A prevalent PSM reaction for this compound is amide bond formation. This involves coupling the carboxylic acid groups with various amines to introduce new functionalities. The reaction typically requires an activating agent to convert the carboxylic acid into a more reactive intermediate, which then reacts with the amine.

Q3: How can I confirm that the post-synthetic modification was successful?

A3: A combination of characterization techniques is essential to confirm successful modification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to the introduced functional groups (e.g., N-H stretching and bending for amides) and the disappearance or shift of the carboxylic acid peaks.[5][6][7][8]

  • Powder X-Ray Diffraction (PXRD): The PXRD pattern of the modified MOF should match that of the parent this compound, confirming that the crystalline structure is preserved after PSM.[9]

  • Thermogravimetric Analysis (TGA): TGA can show changes in the thermal decomposition profile of the MOF due to the presence of the new functional groups.[7]

  • Nitrogen Adsorption-Desorption Analysis: This analysis is used to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume. A decrease in surface area and pore volume is often observed after PSM due to the added functional groups within the pores.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the modified MOF in a suitable deuterated solvent (e.g., HF/DMSO-d6 or NaOH/D2O) allows for liquid-state NMR analysis to confirm the covalent modification of the organic linker.

Q4: What solvents are typically used for the PSM of this compound?

A4: The choice of solvent is crucial and depends on the specific reaction. Anhydrous and polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), or dichloromethane (B109758) (DCM) are commonly used to facilitate the reaction while ensuring the stability of the UiO-66 framework. It is important that the chosen solvent can swell the MOF structure to allow reagent access to the internal carboxylic acid sites.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low reaction yield or incomplete conversion 1. Incomplete activation of the carboxylic acid groups.2. Steric hindrance from the amine or the MOF pore structure.3. Insufficient reagent access to the carboxylic acid sites within the MOF pores.4. Deactivation of the coupling agent by residual water.1. Increase the concentration of the activating agent or try a different one (e.g., HOBt/EDC, HATU).2. Use a smaller amine or a linker with a longer chain to reduce steric hindrance. Increase reaction time and/or temperature.3. Ensure the MOF is properly activated (solvent-exchanged and dried) before the reaction. Use a solvent that effectively swells the MOF.4. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss of crystallinity after PSM 1. The reaction conditions (e.g., high temperature, harsh reagents) are too aggressive for the UiO-66 framework.2. The chosen solvent is degrading the MOF structure.3. The pH of the reaction mixture is outside the stability range of UiO-66.1. Use milder reaction conditions (lower temperature, less reactive coupling agents).2. Test the stability of this compound in the chosen solvent before performing the PSM.3. Buffer the reaction mixture if necessary to maintain a pH where the MOF is stable.
Significant decrease in surface area and porosity 1. Pore blockage by the newly introduced functional groups.2. Incomplete removal of unreacted reagents or byproducts from the pores.3. Partial collapse of the framework.1. This is an expected outcome of PSM. The extent of the decrease will depend on the size of the grafted molecule.[10][12]2. Implement a thorough washing procedure after the reaction with fresh solvent to remove any trapped molecules. Consider using a Soxhlet extractor for more efficient washing.3. Check the PXRD pattern to confirm if the framework integrity is maintained. If not, refer to the "Loss of crystallinity" troubleshooting section.
Difficulty in activating the MOF prior to PSM 1. Incomplete removal of solvent or water molecules from the pores.1. Perform solvent exchange with a low-boiling-point solvent (e.g., acetone (B3395972), chloroform) several times before drying.2. Activate the MOF under vacuum at an elevated temperature (e.g., 120-150 °C) for an extended period (e.g., 12-24 hours). The activation temperature should be below the decomposition temperature of the MOF.[13]
Inconsistent batch-to-batch results 1. Variations in the parent this compound material (e.g., defect density, crystal size).2. Inconsistent reaction setup and conditions.1. Characterize each batch of the parent this compound thoroughly before PSM to ensure consistency.2. Standardize the experimental protocol, including reagent amounts, reaction time, temperature, and stirring speed.

Experimental Protocols

Activation of this compound Prior to PSM
  • Solvent Exchange:

    • Place the as-synthesized this compound in a centrifuge tube or a flask.

    • Add fresh N,N-dimethylformamide (DMF) to wash the solid, and centrifuge or filter to recover the MOF. Repeat this step three times.

    • To exchange the DMF with a more volatile solvent, suspend the MOF in a low-boiling-point solvent such as acetone or chloroform.

    • Allow the suspension to stand for at least 3 hours, then centrifuge or filter to recover the solid. Repeat this solvent exchange process three times.

  • Drying/Activation:

    • Transfer the solvent-exchanged this compound to a Schlenk flask or a similar vessel.

    • Heat the sample under a dynamic vacuum at 120 °C for 12-24 hours.

    • After activation, cool the sample to room temperature under vacuum and backfill with an inert gas (e.g., argon or nitrogen) before proceeding with the PSM reaction.

Post-Synthetic Amide Coupling on this compound

This protocol is a general guideline for amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

  • Preparation:

    • In a dry Schlenk flask under an inert atmosphere, suspend 100 mg of activated this compound in 10 mL of anhydrous DMF.

  • Activation of Carboxylic Acid:

    • In a separate vial, dissolve HOBt (1.5 equivalents relative to the carboxylic acid groups in the MOF) and EDC (1.5 equivalents) in 5 mL of anhydrous DMF.

    • Add this solution to the this compound suspension.

    • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid groups.

  • Amine Coupling:

    • Dissolve the desired amine (2-3 equivalents) in 5 mL of anhydrous DMF.

    • Add the amine solution to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours. The reaction temperature can be moderately increased (e.g., to 40-60 °C) if the reaction is sluggish, but the thermal stability of the reactants and the MOF should be considered.

  • Work-up and Purification:

    • After the reaction is complete, collect the solid product by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF (3 times) to remove unreacted reagents and byproducts.

    • Perform a final wash with a volatile solvent like acetone or methanol (B129727) (3 times).

    • Dry the final product under vacuum at a moderate temperature (e.g., 80 °C) overnight.

Quantitative Data Summary

Table 1: Effect of Post-Synthetic Modification on the Properties of UiO-66 Derivatives.

Parent MOFFunctional Group IntroducedPSM MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
UiO-66-(OH)₂-(CH₂)₃-NH₂ (via APTES)Silanization381 (from 752)Not Reported[10]
UiO-66-NH₂-NHCOCH₃AcylationNot ReportedNot Reported[5]
FA-UiO-66-Ir(HEDTA)ClPost-Synthetic Defect Exchange1450 (parent MOF)0.57 (parent MOF)[14]
UiO-66-NH₂Direct Synthesis~794 (from ~1342)Not Reported[12]
UiO-66-NO₂Direct Synthesis~771 (from ~1342)Not Reported[12]

Visualizations

Experimental Workflow for PSM of this compound

G cluster_synthesis This compound Preparation cluster_psm Post-Synthetic Modification cluster_characterization Characterization synthesis Synthesis of This compound activation Activation (Solvent Exchange & Drying) synthesis->activation psm_reaction PSM Reaction (e.g., Amide Coupling) activation->psm_reaction Inert Atmosphere washing Washing & Purification psm_reaction->washing final_product Functionalized This compound washing->final_product pxrd PXRD ftir FTIR tga TGA n2_sorption N2 Sorption final_product->pxrd final_product->ftir final_product->tga final_product->n2_sorption

Caption: General experimental workflow for the post-synthetic modification of this compound.

Troubleshooting Workflow for Low PSM Conversion

G decision decision issue Low Conversion check_activation Was MOF properly activated? issue->check_activation solution solution check_reagents Are reagents and solvents anhydrous? check_activation->check_reagents Yes solution_activation Re-activate MOF: Solvent exchange & dry under vacuum check_activation->solution_activation No check_conditions Are reaction conditions (time, temp) sufficient? check_reagents->check_conditions Yes solution_reagents Use anhydrous reagents/ solvents under inert gas check_reagents->solution_reagents No check_sterics Is steric hindrance a possibility? check_conditions->check_sterics Yes solution_conditions Increase reaction time and/or temperature check_conditions->solution_conditions No solution_coupling Consider alternative coupling agents check_sterics->solution_coupling No solution_sterics Use smaller amine or increase coupling agent concentration check_sterics->solution_sterics Yes

Caption: Troubleshooting decision tree for low reaction conversion in PSM of this compound.

References

Technical Support Center: Synthesis and Properties of UiO-66-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of UiO-66-COOH, focusing on the effects of modulators.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common. This guide provides solutions to frequently observed problems.

ProblemPossible Cause(s)Suggested Solution(s)
Amorphous Product or Low Crystallinity 1. Reaction temperature is too low or too high.2. Reaction time is insufficient.3. Inadequate mixing of reactants.4. Incorrect ratio of metal precursor to linker.1. Optimize the reaction temperature, typically between 120 °C and 150 °C for solvothermal synthesis.[1][2]2. Increase the reaction time, generally 24 hours is sufficient.[3]3. Ensure thorough mixing of the precursor solution before heating.4. Use the correct stoichiometric ratio of ZrCl₄ to 1,2,4,5-benzenetetracarboxylic acid.
Broad Crystal Size Distribution 1. Spontaneous and uncontrolled nucleation.2. Absence or insufficient amount of modulator.1. Introduce a modulator to control the nucleation and growth process.[4][5]2. Optimize the concentration of the modulator. Higher concentrations generally lead to larger, more uniform crystals.[4][6]
Low Yield 1. Incomplete reaction.2. Loss of product during washing and purification steps.3. Precipitation of the linker or metal salt.1. Increase reaction time or temperature.2. Use centrifugation for product collection to minimize loss.3. Ensure all reactants are fully dissolved in the solvent before heating.[3]
Poor Porosity and Low Surface Area 1. Incomplete removal of unreacted linker and solvent from the pores.2. Structural collapse during activation.1. Thoroughly wash the product with a suitable solvent (e.g., DMF, ethanol) to remove unreacted species.[2]2. Optimize the activation (solvent exchange and heating) procedure. A gradual increase in temperature under vacuum is recommended.
Formation of Intergrown Crystals High nucleation rate leading to aggregation of smaller crystallites.The addition of a modulator can minimize the formation of intergrown particles by slowing down the crystallization process.[7]

Frequently Asked Questions (FAQs)

Modulator Selection and Function

Q1: What is the role of a modulator in this compound synthesis?

A1: Modulators are additives, typically carboxylic acids, that compete with the organic linker (1,2,4,5-benzenetetracarboxylic acid) for coordination to the metal clusters (Zr₆). This competition slows down the nucleation and crystal growth rate, leading to improved crystallinity, larger crystal sizes, and controlled defect formation.[1][8]

Q2: How do I choose the right modulator for my synthesis?

A2: The choice of modulator depends on the desired properties of the final this compound material.

  • For larger crystals and higher crystallinity: Use modulators like benzoic acid or acetic acid.[6][9]

  • To introduce controlled defects and increase porosity: Stronger acids like formic acid or trifluoroacetic acid can be used. The concentration of the modulator is also a key parameter to control defect density.[8][10]

  • To influence surface properties: The functional group of the modulator can affect the surface chemistry of the resulting MOF.

Q3: What is the proposed mechanism of action for modulators?

A3: There are two primary proposed mechanisms for how modulators function in UiO-66 synthesis[1]:

  • Competitive Coordination: The modulator, often a monocarboxylic acid, competes with the multicarboxylic acid linker to coordinate to the zirconium clusters. This reversible binding slows down the overall framework assembly, allowing for more ordered crystal growth.

  • Linker Deprotonation: The acidic modulator can protonate the carboxylate groups of the linker, reducing their coordination ability and thus slowing down the reaction rate.

Quantitative Data Summary

The choice and concentration of a modulator significantly impact the physicochemical properties of this compound. The following tables summarize the effects of different modulators on key properties.

Table 1: Effect of Modulator on Crystal Size

ModulatorModulator:Zr RatioAverage Crystal SizeReference
None-~100 nm[9]
Acetic Acid10 eq~500 nm[6]
Formic Acid10 eq~800 nm[9]
Benzoic Acid10 eq~1 µm[4]
Trifluoroacetic Acid10 eq~200 nm[4]

Table 2: Effect of Modulator on BET Surface Area and Pore Volume

ModulatorModulator:Zr RatioBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
None-8860.35[9]
Acetic Acid10 eq9880.40[9]
Formic Acid10 eq17200.68[9]
Hydrochloric AcidHigh concentrationIncreased N₂ uptake-[9]

Table 3: Effect of Modulator on Thermal Stability

ModulatorDecomposition Temperature (°C)Reference
None~500[11]
Acetic Acid~500[12]
Formic Acid~500[11]

Note: The thermal stability of UiO-66 is generally high and not significantly affected by the use of common carboxylic acid modulators.

Experimental Protocols

General Synthesis of this compound (without modulator)
  • Precursor Solution Preparation: Dissolve Zirconium(IV) chloride (ZrCl₄) and 1,2,4,5-benzenetetracarboxylic acid (H₄BTEC) in N,N-dimethylformamide (DMF) in a Teflon-lined autoclave.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 24 hours.[2]

  • Cooling and Collection: Allow the autoclave to cool down to room temperature. The white precipitate is collected by centrifugation.

  • Washing: Wash the product repeatedly with DMF and then with a low-boiling-point solvent like ethanol (B145695) or methanol (B129727) to remove unreacted precursors and DMF.

  • Activation: Dry the washed product under vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent from the pores.

Modulated Synthesis of this compound
  • Precursor Solution Preparation: Dissolve ZrCl₄ and H₄BTEC in DMF in a Teflon-lined autoclave.

  • Addition of Modulator: Add the desired amount of the modulator (e.g., acetic acid, formic acid) to the precursor solution.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • Cooling, Collection, Washing, and Activation: Follow steps 3-5 from the general synthesis protocol.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification & Activation prep_reactants Dissolve ZrCl4 and H4BTEC in DMF add_modulator Add Modulator (Optional) prep_reactants->add_modulator reaction Solvothermal Synthesis (120°C, 24h) add_modulator->reaction cool_collect Cool and Collect (Centrifugation) reaction->cool_collect wash Wash with DMF and Ethanol cool_collect->wash activate Activate under Vacuum (Heating) wash->activate final_product This compound activate->final_product

Caption: Experimental workflow for the modulated synthesis of this compound.

modulator_mechanism cluster_competitive Competitive Coordination cluster_deprotonation Linker Deprotonation Zr_cluster Zr Cluster Linker Linker Zr_cluster->Linker Forms Framework Modulator Modulator Zr_cluster->Modulator Reversibly Binds Modulator_H Modulator-H+ Linker_COO Linker-COO- Modulator_H->Linker_COO Protonates Linker_COOH Linker-COOH modulator_selection decision decision start Desired this compound Properties decision_size Control Crystal Size? start->decision_size decision_defects Introduce Defects? decision_size->decision_defects No path_large_crystals Use Benzoic or Acetic Acid decision_size->path_large_crystals Yes, Larger path_small_crystals Use Trifluoroacetic Acid decision_size->path_small_crystals Yes, Smaller path_high_defects Use Formic Acid (High Concentration) decision_defects->path_high_defects Yes path_low_defects Use Acetic Acid (Low Concentration) decision_defects->path_low_defects No path_large_crystals->decision_defects path_small_crystals->decision_defects no_modulator Proceed without Modulator path_low_defects->no_modulator Minimal Control Needed

References

Validation & Comparative

Unveiling the Adsorptive Prowess of UiO-66-COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the experimental data validating the adsorption capabilities of the metal-organic framework (MOF) UiO-66-COOH. Through a detailed comparison with alternative materials and in-depth experimental protocols, this document serves as a critical resource for evaluating this compound for various adsorption applications.

This compound, a zirconium-based MOF functionalized with carboxylic acid groups, has garnered significant attention for its potential in separation and purification processes. Its high stability, porosity, and the presence of active carboxylic sites make it a promising candidate for the adsorption of a wide range of molecules, from heavy metal ions to organic dyes and gases. This guide synthesizes experimental findings to offer an objective comparison of its performance.

Performance Benchmarks: A Quantitative Comparison

The adsorption capacity of this compound has been evaluated for various adsorbates under different experimental conditions. The following tables summarize the key performance data, offering a comparative overview against other relevant adsorbents.

Heavy Metal Adsorption

The presence of carboxylic acid groups in this compound enhances its affinity for cationic heavy metal ions. Experimental data, particularly for Strontium (Sr²⁺), demonstrates its high uptake capacity.

AdsorbateAdsorbentMax. Adsorption Capacity (mg/g)Temperature (K)pHReference
Sr²⁺This compound 1142985[1][2]
Sr²⁺This compound ~110313Not Specified[2]
Arsenic (As)Functionalized UiO-66 (including -COOH) 20 - 150Not Specified4 - 8[3][4][5]
Copper (Cu²⁺)UiO-66/GOCOOH@SA 343.49Not SpecifiedNot Specified[6]
Dye Removal

The porous structure and functional groups of this compound also make it an effective adsorbent for the removal of organic dyes from aqueous solutions.

AdsorbateAdsorbentMax. Adsorption Capacity (mg/g)ConditionsReference
Rhodamine BUiO-66-(COOH)₂ 2200High RhB concentration[7]
Basic Blue 3UiO-66-TLA (-COOH modified) 234.23298 K[8]
Methyl OrangeUiO-66-NO₂ 142.9Not Specified[9]
Gas Adsorption

This compound has been investigated for the capture of gases like ammonia (B1221849) (NH₃) and carbon dioxide (CO₂), showcasing its potential in gas separation and storage applications.

AdsorbateAdsorbentAdsorption CapacityConditionsReference
Ammonia (NH₃)This compound 2.2 mmol/gDry and humid conditions[10]
Ammonia (NH₃)UiO-66-(COOCu)₂ 6.84 mmol/gHumid conditions[11]

In-Depth Experimental Protocols

The validation of the adsorption data presented relies on rigorous experimental methodologies. Below are detailed protocols for the synthesis, characterization, and adsorption testing of this compound.

Synthesis of this compound

A common method for the synthesis of UiO-66-(COOH)₂ involves a hydrothermal reaction:

  • Reactant Preparation: 1,2,4,5-benzenetetracarboxylic acid (H₄btec) and zirconium tetrachloride (ZrCl₄) are used as the organic linker and metal source, respectively[1].

  • Dispersion: The reactants are dispersed in distilled water at room temperature with stirring[1].

  • Hydrothermal Reaction: The mixture is heated under reflux at approximately 100°C for 24 hours[1].

  • Product Recovery: The resulting powder product is collected and dried under vacuum at 70°C[1].

Characterization Techniques

To confirm the successful synthesis and to understand the material's properties, a suite of characterization techniques is employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of carboxylic functional groups. The spectra of UiO-66-(COOH)₂ typically show a characteristic peak around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid[12].

  • Powder X-ray Diffraction (PXRD): To determine the crystalline structure and phase purity of the MOF.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.

  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): To observe the morphology and elemental composition of the synthesized MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution. For instance, a surface area of 194 m²/g and a pore size of 6.8 nm have been reported for UiO-66-(COOH)₂[12].

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements on the surface of the material.

Batch Adsorption Experiments

Batch adsorption studies are typically conducted to evaluate the adsorption capacity of this compound.

  • Adsorbent and Adsorbate Preparation: A known mass of this compound is added to a specific volume of the adsorbate solution with a known initial concentration.

  • Parameter Control: The pH of the solution is adjusted to the desired value. The mixture is then agitated at a constant temperature for a predetermined contact time to reach equilibrium.

  • Analysis: After adsorption, the solid and liquid phases are separated by centrifugation or filtration. The final concentration of the adsorbate in the solution is measured using appropriate analytical techniques (e.g., UV-Vis spectroscopy for dyes, ICP-OES for metal ions).

  • Calculation: The adsorption capacity at equilibrium (qₑ, in mg/g) is calculated using the following equation:

    qₑ = (C₀ - Cₑ) * V / m

    where C₀ and Cₑ are the initial and equilibrium concentrations of the adsorbate (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Visualizing the Experimental Workflow

To provide a clear understanding of the logical flow of validating the experimental data for this compound adsorption, the following diagrams are presented.

Experimental_Workflow cluster_synthesis Synthesis & Activation cluster_characterization Material Characterization cluster_adsorption Adsorption Experiments cluster_validation Data Validation & Comparison S1 Reactant Mixing (e.g., H₄btec + ZrCl₄) S2 Hydrothermal Reaction S1->S2 S3 Washing & Drying S2->S3 S4 Activation S3->S4 C1 Structural Analysis (PXRD, SEM) S4->C1 Characterize Synthesized This compound C2 Functional Group Analysis (FTIR) S4->C2 Characterize Synthesized This compound C3 Porosity & Surface Area (BET) S4->C3 Characterize Synthesized This compound C4 Thermal Stability (TGA) S4->C4 Characterize Synthesized This compound A1 Batch Adsorption (Varying Conc., pH, Time) S4->A1 Use in Adsorption Tests V2 Analyze Influence of Functional Groups C2->V2 A2 Adsorbate Concentration Measurement (e.g., UV-Vis, ICP) A1->A2 A3 Data Analysis (Isotherms, Kinetics) A2->A3 V1 Compare Adsorption Capacity with other MOFs/Adsorbents A3->V1 Signaling_Pathway_Adsorption cluster_interactions Key Interactions Adsorbate Adsorbate Molecule (e.g., Metal Ion, Dye) Adsorption Adsorption Adsorbate->Adsorption MOF_Surface This compound Surface (-COOH groups) MOF_Surface->Adsorption Complex Adsorbate-MOF Complex Adsorption->Complex Electrostatic Electrostatic Interactions Adsorption->Electrostatic Hydrogen Hydrogen Bonding Adsorption->Hydrogen Coordination Coordination Bonds Adsorption->Coordination

References

A Comparative Performance Analysis of UiO-66-COOH and Other Prominent Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance of UiO-66-COOH in Gas Adsorption, Catalysis, and Drug Delivery.

The functionalized metal-organic framework (MOF) this compound has emerged as a material of significant interest across various scientific disciplines due to its unique properties, including high stability and the presence of reactive carboxylic acid groups. This guide provides a comprehensive comparison of this compound's performance against other widely studied MOFs, namely UiO-66, MIL-101, ZIF-8, and HKUST-1. The following sections present quantitative data from experimental studies, detailed methodologies for key experiments, and visual representations of relevant workflows and concepts to aid in the objective assessment of these materials.

Structural and Textural Properties: A Foundation for Performance

The Brunauer-Emmett-Teller (BET) surface area and pore volume are critical parameters that influence the performance of MOFs in various applications. The introduction of a carboxyl group onto the organic linker of UiO-66 to form this compound can influence these properties. The following table summarizes the textural properties of this compound in comparison to other benchmark MOFs.

MOFBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
This compound ~710 - 1100~0.28 - 0.45~6-10
UiO-66~1100 - 1600~0.50 - 0.75~6-10
MIL-101(Cr)~3000 - 4500~1.5 - 2.0~29-34
ZIF-8~1300 - 1800~0.5 - 0.7~11.6
HKUST-1~1500 - 2100~0.7 - 0.9~9

Note: The values presented are approximate and can vary significantly based on the synthesis method, activation conditions, and the presence of defects.

Performance in Gas Adsorption and Separation

The presence of functional groups and the inherent porosity of MOFs make them promising candidates for gas adsorption and separation. This compound, with its acidic functional groups, exhibits interesting properties for the capture of specific gases like ammonia (B1221849) and carbon dioxide.

Ammonia (NH₃) Adsorption

The carboxylic acid groups in this compound can act as Brønsted acid sites, facilitating strong interactions with basic molecules like ammonia. This often results in high adsorption capacities, even under humid conditions.

AdsorbentNH₃ Uptake (mg/g)Conditions
This compound (powder) 55Dry conditions
This compound (pellet) 53Dry conditions
Commercial Activated Carbon (Norit)30Dry conditions
Commercial Activated Carbon (3M)39Dry conditions

Data sourced from a study on ammonia air purification filters.[1]

Carbon Dioxide (CO₂) Capture

The quadrupolar moment of CO₂ can interact with the polar functional groups and open metal sites within MOFs. The performance of this compound in CO₂ capture is compared with other MOFs below.

MOFCO₂ Adsorption Capacity (mmol/g)Conditions
This compound ~2.5 - 3.5298 K, 1 bar
UiO-66~2.0 - 3.0298 K, 1 bar
HKUST-1~4.0 - 5.5298 K, 1 bar
ZIF-8~1.0 - 1.5298 K, 1 bar
MIL-101(Fe)-NH₂~13298 K, 40 bar

Note: Adsorption capacities are highly dependent on pressure and temperature.

Catalytic Performance

The metallic nodes and functionalized organic linkers in MOFs can act as active sites for various catalytic reactions. The acidic nature of this compound makes it a candidate for acid-catalyzed reactions.

Benzyl (B1604629) Alcohol Oxidation

The selective oxidation of benzyl alcohol to benzaldehyde (B42025) is a key transformation in fine chemical synthesis. The catalytic performance of various MOFs in this reaction is compared below.

CatalystConversion (%)Selectivity to Benzaldehyde (%)Reaction Time (h)
This compound ---
MIL-101(Fe) derived FeZnO62.1>990.5
PtCu@MIL-101~95~985
Au/UiO-6653.7>9910

Application in Drug Delivery

The high porosity and tunable functionality of MOFs make them attractive as nanocarriers for drug delivery. The loading and release of therapeutic agents can be influenced by the host-guest interactions between the drug molecule and the MOF framework.

Ibuprofen (B1674241) Loading and Release

Ibuprofen, a common non-steroidal anti-inflammatory drug, has been used as a model drug to study the loading and release capabilities of various MOFs.

MOFDrug Loading (wt%)Release ConditionsKey Findings
This compound ~21 (for Bendamustine)-Strong interaction with drug molecules.
UiO-66213 mg/gpH-dependentHighest adsorption among UiO-66, UiO-66-NH₂, and a binary MOF.[2]
ZIF-8-pH 7.4 PBS95% release in 180 minutes for a ZIF-8/Fe₃O₄ composite.[3]
MIL-101(Cr)~140-High loading capacity due to large pores.

Note: Direct comparative data for ibuprofen loading in this compound was not found in the searched literature; data for a different drug is provided for context. The release kinetics are highly dependent on the drug, the MOF, and the release medium.

Stability: A Critical Performance Metric

The stability of MOFs under different chemical and thermal environments is crucial for their practical application. Zirconium-based MOFs like the UiO-66 series are generally known for their exceptional stability compared to many other MOFs.

  • Hydrolytic Stability: UiO-66 and its derivatives, including this compound, exhibit remarkable stability in water and acidic solutions.[1] However, their stability can be compromised under basic conditions.[4]

  • Thermal Stability: UiO-66 based MOFs are generally thermally stable up to around 450-500 °C in an inert atmosphere.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of this compound (Solvothermal Method)

A typical solvothermal synthesis of this compound involves the following steps:

  • Precursor Solution Preparation: Zirconium tetrachloride (ZrCl₄) and 1,2,4-benzenetricarboxylic acid (H₃BTC) are dissolved in a solvent, typically N,N-dimethylformamide (DMF).

  • Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (e.g., 120-140 °C) for a defined period (e.g., 24-72 hours).[5]

  • Purification: After cooling to room temperature, the resulting white powder is collected by centrifugation or filtration. The product is then washed multiple times with DMF and a solvent with a lower boiling point, such as chloroform (B151607) or ethanol, to remove unreacted precursors and solvent molecules from the pores.[5]

  • Activation: The purified MOF is activated by heating under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove the solvent molecules from the pores, making the porous network accessible.

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification cluster_activation Activation ZrCl4 ZrCl₄ Autoclave Autoclave (120-140°C, 24-72h) ZrCl4->Autoclave H3BTC H₃BTC H3BTC->Autoclave DMF DMF Solvent DMF->Autoclave Centrifugation Centrifugation/ Filtration Autoclave->Centrifugation Washing Washing (DMF, Ethanol) Centrifugation->Washing Vacuum_Heating Vacuum Heating (150-200°C) Washing->Vacuum_Heating Product This compound Product Vacuum_Heating->Product

A generalized workflow for the solvothermal synthesis of this compound.
Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is the standard for determining the specific surface area of porous materials.[1]

  • Sample Degassing: A known mass of the MOF sample is degassed under vacuum at an elevated temperature (typically 120-200 °C for this compound) for several hours to remove any adsorbed molecules from the pores.

  • Nitrogen Adsorption: The degassed sample is cooled to liquid nitrogen temperature (77 K). Nitrogen gas is then introduced into the sample tube at incrementally increasing pressures.

  • Isotherm Generation: The amount of nitrogen gas adsorbed by the sample is measured at each pressure point, generating a nitrogen adsorption-desorption isotherm.

  • Data Analysis: The BET equation is applied to the linear portion of the isotherm (typically in the relative pressure P/P₀ range of 0.05 to 0.35) to calculate the monolayer capacity, from which the specific surface area is determined.[6]

Catalytic Oxidation of Benzyl Alcohol

The following is a general procedure for testing the catalytic performance of MOFs in the oxidation of benzyl alcohol:

  • Catalyst Activation: The MOF catalyst is activated under vacuum or an inert atmosphere at a specific temperature to remove guest molecules from the active sites.

  • Reaction Setup: In a typical reaction vessel, the activated catalyst, benzyl alcohol (substrate), an oxidant (e.g., tert-butyl hydroperoxide (TBHP) or molecular oxygen), and a solvent (e.g., acetonitrile) are combined.[7]

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 90-150 °C) and stirred for a set duration.[7]

  • Product Analysis: After the reaction, the catalyst is separated by centrifugation or filtration. The liquid phase is then analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde and other products.

Catalysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Catalyst Activated MOF Catalyst Reactor Reactor (Heating & Stirring) Catalyst->Reactor Substrate Benzyl Alcohol Substrate->Reactor Oxidant Oxidant (e.g., O₂, TBHP) Oxidant->Reactor Solvent Solvent Solvent->Reactor Separation Catalyst Separation (Filtration) Reactor->Separation Analysis Product Analysis (GC/HPLC) Separation->Analysis Results Conversion & Selectivity Data Analysis->Results

References

UiO-66-COOH vs. MIL-101(Cr)-COOH: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of UiO-66-COOH and MIL-101(Cr)-COOH for Drug Delivery Applications

Introduction

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for advanced drug delivery systems due to their exceptional porosity, tunable structures, and high surface areas. Among the vast family of MOFs, the zirconium-based UiO-66 and chromium-based MIL-101 have garnered significant attention. The functionalization of these frameworks with carboxylic acid groups (-COOH) can further enhance their performance by providing active sites for drug interaction, improving hydrophilicity, and enabling pH-responsive drug release.

This guide provides a detailed comparative analysis of this compound and MIL-101(Cr)-COOH for researchers, scientists, and professionals in drug development. We will objectively compare their structural properties, drug loading and release capabilities, stability, and biocompatibility, supported by experimental data from the literature.

Structural and Physicochemical Properties

The fundamental properties of a MOF, such as its surface area, pore size, and stability, are critical determinants of its suitability as a drug carrier. UiO-66 is renowned for its exceptional chemical and thermal stability, attributed to the strong Zr-O bonds, while MIL-101(Cr) is distinguished by its remarkably large pore sizes and surface area.[1][2] The introduction of -COOH functional groups modifies these properties, often leading to a slight reduction in surface area but providing valuable interaction sites.

PropertyThis compoundMIL-101(Cr)-COOH
Metal Center Zirconium (Zr)Chromium (Cr)
Organic Linker 1,2,4,5-Benzenetetracarboxylic acid or similar2-Carboxyterephthalic acid or similar
BET Surface Area ~194 - 1455 m²/g (Varies with synthesis & parent MOF)[3][4]>2400 m²/g (Typically high, similar to parent MOF)[5]
Pore Volume Variable, depends on defect density~1.5 - 2.0 cm³/g
Pore Size ~6-10 Å (micropores), larger defect pores possible (~68 Å)[4]~29 Å and ~34 Å (two types of mesopores)[2]
Thermal Stability High, typically up to 450-500 °C[1]High, typically up to 300-350 °C
Chemical Stability Excellent; stable in a wide pH range (1-12) and various solvents.[6]Good; stable in water and many organic solvents.[5][7]

Performance in Drug Delivery

The ultimate test for these materials is their performance in encapsulating and releasing therapeutic agents. Key metrics include drug loading capacity, release kinetics over time, and biocompatibility with biological systems. The -COOH groups can form hydrogen bonds with drug molecules, enhancing loading efficiency and potentially enabling pH-triggered release in acidic tumor microenvironments or endosomes.

Performance MetricThis compoundMIL-101(Cr)-COOH
Drug Loading Capacity Moderate to High. E.g., Ciprofloxacin (B1669076) (up to 84 wt%)[8], Ibuprofen (~60 wt%)[6], Acriflavine (~5.6 wt%)[9].Very High. E.g., Corticosteroids (~1000 mg/L)[5], Ibuprofen (high capacity reported)[10].
Drug Release Profile Sustained and often pH-responsive. E.g., 87% Ciprofloxacin release in 72h at pH 5.0.[8]Sustained release profile. The -COOH group can increase electrostatic and hydrogen bonding forces, influencing release.[5][10]
Biocompatibility Generally considered highly biocompatible with low cytotoxicity due to the inert nature of Zirconium.[11][12]Potential cytotoxicity concerns due to the presence of Chromium (Cr³⁺), requiring thorough evaluation for biomedical applications.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and evaluation of these MOFs for drug delivery, based on common laboratory practices.

Synthesis of this compound
  • Precursor Solution: Dissolve Zirconium tetrachloride (ZrCl₄) and 1,2,4,5-Benzenetetracarboxylic acid (H₄BTEC) in N,N-Dimethylformamide (DMF).

  • Modulator Addition: Add a modulator, such as benzoic acid or acetic acid, to control crystal size and defects.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat at 120-140°C for 6 to 24 hours.[13]

  • Purification: Cool the autoclave to room temperature. Collect the resulting white powder by centrifugation. Wash repeatedly with fresh DMF and then with ethanol (B145695) to remove unreacted precursors.

  • Activation: Dry the purified powder under vacuum at an elevated temperature (e.g., 150°C) to remove residual solvent from the pores.

Synthesis of MIL-101(Cr)-COOH
  • Precursor Solution: Dissolve Chromium (III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) and 2-carboxyterephthalic acid in deionized water.[14]

  • Hydrothermal Reaction: Place the solution into a Teflon-lined stainless-steel autoclave and heat at 220°C for 8 hours.[14]

  • Purification: Allow the reaction to cool to room temperature. Filter the green solid to remove unreacted ligand. The product is then purified by washing with hot DMF and hot ethanol to ensure all impurities are removed.[14]

  • Activation: Dry the final green powder overnight at 120-150°C to activate the material.

Drug Loading Protocol (Impregnation Method)
  • Prepare Drug Solution: Dissolve the desired drug (e.g., Doxorubicin, Ibuprofen) in a suitable solvent to create a concentrated solution.

  • Incubation: Disperse a known amount of activated MOF powder (this compound or MIL-101(Cr)-COOH) into the drug solution.

  • Stirring: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

  • Separation and Washing: Centrifuge the mixture to separate the drug-loaded MOF. Wash the powder with a small amount of fresh solvent to remove surface-adsorbed drug.

  • Quantification: Determine the amount of loaded drug by measuring the drug concentration in the supernatant before and after loading using UV-Vis spectroscopy or HPLC.

In Vitro Drug Release Protocol
  • Dispersion: Disperse a known amount of drug-loaded MOF into a release medium, typically a phosphate-buffered saline (PBS) solution at a specific pH (e.g., pH 7.4 for physiological conditions or pH 5.5 for endosomal/tumor conditions).

  • Incubation: Place the dispersion in a shaker bath at 37°C.

  • Sampling: At predetermined time intervals, take a small aliquot of the release medium and separate the MOF particles by centrifugation.

  • Analysis: Measure the concentration of the released drug in the aliquot using UV-Vis spectroscopy or HPLC.

  • Cumulative Release: Replenish the volume of the release medium with fresh PBS to maintain sink conditions. Calculate the cumulative percentage of drug released over time.

Visualizations

SynthesisWorkflow cluster_reactants Reactant Preparation metal Metal Salt (e.g., ZrCl4, Cr(NO3)3) mix Mixing & Dissolution metal->mix linker Organic Linker (e.g., H4BTEC) linker->mix solvent Solvent (e.g., DMF, Water) solvent->mix reaction Solvothermal / Hydrothermal Reaction (120-220 °C, 8-24h) mix->reaction purify Purification (Centrifugation & Washing) reaction->purify activate Activation (Drying under Vacuum) purify->activate final_mof Porous MOF Material activate->final_mof

DrugDeliveryMechanism activated_mof Activated MOF (Empty Pores) loading Loading via Impregnation activated_mof->loading drug_solution Drug Solution drug_solution->loading loaded_mof Drug-Loaded MOF loading->loaded_mof release Stimuli-Triggered Release loaded_mof->release release_env Target Environment (e.g., pH 5.5, 37°C) release_env->release released_drug Released Drug (Therapeutic Action) release->released_drug empty_mof Empty MOF (Post-Release) release->empty_mof

Comparative Discussion

This compound: The primary advantage of this compound lies in its exceptional stability and the biocompatibility of its zirconium core.[6][11] This makes it a robust candidate for oral drug delivery, where it must withstand the harsh acidic environment of the stomach, and for applications requiring long-term stability in physiological fluids. While its surface area and pore volume are generally lower than MIL-101(Cr), its tunable defects can create larger pores, enhancing its capacity for larger drug molecules.[11] The biocompatibility profile makes it a safer choice for initial in vivo studies.

MIL-101(Cr)-COOH: The standout feature of MIL-101(Cr)-COOH is its enormous surface area and large mesoporous cages.[2] This allows for exceptionally high loading capacities, particularly for bulky drug molecules that may not fit within the smaller pores of UiO-66. This makes it an excellent candidate for delivering high doses of therapeutics. However, the use of chromium as the metal node raises potential toxicity concerns that must be carefully addressed for any clinical translation.[5] While stable, it may not match the extreme chemical resilience of UiO-66 across a very wide pH range.[7]

The Role of -COOH Functionalization: For both MOFs, the carboxylic acid groups are pivotal. They serve as hydrogen-bonding sites, which can significantly increase the loading efficiency of drugs containing complementary functional groups (e.g., amines). Furthermore, the pKa of the carboxylic acid allows for pH-responsive behavior. In neutral physiological pH (7.4), the group is deprotonated (-COO⁻), potentially trapping the drug. In the acidic environment of a tumor or an endosome (pH 5.0-6.5), protonation (-COOH) can alter the host-guest interactions and trigger drug release.

Conclusion

The choice between this compound and MIL-101(Cr)-COOH is not straightforward and depends heavily on the specific application.

  • Choose this compound for applications where supreme stability and biocompatibility are paramount . It is an ideal candidate for oral delivery routes and for drugs that require a highly resilient and non-toxic carrier.

  • Choose MIL-101(Cr)-COOH when the primary requirement is maximizing the drug loading capacity , especially for large therapeutic molecules. Its high porosity is unmatched, but this comes with the caveat of needing rigorous toxicological assessment due to the chromium content.

Both materials represent state-of-the-art platforms for drug delivery. Future research focusing on creating composite or hybrid materials, such as the reported UiO-66@Cr-MIL-101 nanohybrid, may successfully combine the high stability of UiO-66 with the vast loading capacity of MIL-101, offering the best of both worlds for next-generation therapeutic systems.[15]

References

Unveiling the Catalytic Prowess of UiO-66-COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and robust catalysts is perpetual. In the realm of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) have emerged as promising candidates due to their high surface area, tunable porosity, and chemical functionality. Among them, UiO-66 and its derivatives have garnered significant attention. This guide provides a detailed performance evaluation of UiO-66-COOH in various catalytic reactions, offering an objective comparison with other relevant catalysts, supported by experimental data.

This compound, a zirconium-based MOF functionalized with carboxylic acid groups, exhibits unique catalytic properties stemming from the interplay of Lewis and Brønsted acidity. The zirconium clusters act as Lewis acid sites, while the carboxylic acid moieties can provide Brønsted acidity, making it a versatile catalyst for a range of organic transformations.

Performance in Key Catalytic Reactions: A Comparative Analysis

To provide a clear and objective assessment, the catalytic performance of this compound is compared with its parent framework, UiO-66, the amine-functionalized UiO-66-NH2, and a conventional solid acid catalyst, Amberlyst-15. The selected reactions—esterification and Friedel-Crafts acylation—are fundamental transformations in fine chemical and pharmaceutical synthesis.

Esterification of Levulinic Acid

The esterification of levulinic acid with ethanol (B145695) is a key reaction in biomass valorization, producing ethyl levulinate, a valuable biofuel additive and green solvent. The catalytic activity is influenced by the nature and accessibility of acid sites.

CatalystReaction Temperature (°C)Reaction Time (h)Conversion (%)Selectivity to Ethyl Levulinate (%)Reference
This compound 1004~75>99[1]
UiO-661004~73>99[2]
UiO-66-NH21805~66100[3]

Note: Direct comparative data for this compound in levulinic acid esterification under the exact same conditions as the alternatives was not available in the searched literature. The data presented is based on similar reactions and catalyst types to provide a representative comparison. The performance of this compound is inferred from studies on related carboxylic acid functionalized MOFs and the general understanding of its acidic properties.[1][2]

Friedel-Crafts Acylation of Anisole (B1667542)

Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in organic synthesis. The acylation of anisole with acetic anhydride (B1165640) serves as a model reaction to evaluate the performance of solid acid catalysts.

CatalystReaction Temperature (°C)Reaction Time (h)Anisole Conversion (%)Reference
UiO-66-SO3H *1505Low
Amberlyst-151505~10
Nafion-SAC-131505~15

*Direct quantitative data for this compound in this specific reaction was limited. Data for the closely related sulfonic acid-functionalized UiO-66 (UiO-66-SO3H) is presented to illustrate the performance of a Brønsted acid-functionalized UiO-66. The low conversion for UiO-66-SO3H in this instance was attributed to diffusion limitations within its microporous structure.

Understanding the Catalytic Mechanism: Lewis vs. Brønsted Acidity

The catalytic activity of this compound is intrinsically linked to its acidic properties. The zirconium-oxo clusters provide Lewis acid sites, which are crucial for activating carbonyl groups. The pendant carboxylic acid groups on the organic linkers can act as Brønsted acid sites, participating in proton-donating steps of a reaction. This dual functionality can lead to synergistic effects and enhanced catalytic performance.

In reactions like esterification, the Lewis acid sites of the Zr-cluster can coordinate with the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The Brønsted acid sites from the -COOH groups can then protonate the alcohol, facilitating its nucleophilic attack. This cooperative mechanism is a key advantage of this compound.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of this compound and its application in a catalytic reaction.

Synthesis of this compound

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,2,4-Benzenetricarboxylic acid (trimellitic acid)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ (e.g., 1.0 mmol) and 1,2,4-benzenetricarboxylic acid (e.g., 1.0 mmol) in DMF (e.g., 20 mL).

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, the resulting white precipitate is collected by centrifugation or filtration.

  • The solid is washed thoroughly with fresh DMF and then with a solvent like ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • The purified this compound is then activated by heating under vacuum to remove the solvent molecules from the pores, making the catalytic sites accessible.

General Procedure for Catalytic Esterification

Materials:

  • This compound catalyst

  • Carboxylic acid (e.g., levulinic acid)

  • Alcohol (e.g., ethanol)

  • Solvent (if required)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Activate the this compound catalyst by heating under vacuum at a specific temperature (e.g., 150 °C) for a certain duration (e.g., 12 hours) to remove any adsorbed water or solvent.

  • In a round-bottom flask equipped with a reflux condenser, add the carboxylic acid, alcohol, and the activated this compound catalyst.

  • Heat the reaction mixture to the desired temperature with constant stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) after filtration to remove the catalyst.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The catalyst can be recovered by filtration or centrifugation, washed with a suitable solvent, dried, and reused for subsequent catalytic cycles.

Visualizing Reaction Pathways

Diagrams are powerful tools for illustrating complex chemical processes. The following Graphviz diagrams depict a simplified experimental workflow and a proposed catalytic cycle for esterification catalyzed by this compound.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_workup Product Isolation and Catalyst Recovery s1 Mixing Precursors (ZrCl4 + Trimellitic Acid in DMF) s2 Solvothermal Reaction (e.g., 120°C, 24h) s1->s2 s3 Washing and Purification s2->s3 s4 Activation (Heating under Vacuum) s3->s4 r2 Addition of Activated This compound s4->r2 Activated Catalyst r1 Reactant Mixture (Carboxylic Acid + Alcohol) r1->r2 r3 Heating and Stirring r2->r3 r4 Reaction Monitoring (GC) r3->r4 w1 Cooling and Filtration r4->w1 w2 Product Analysis w1->w2 w3 Catalyst Washing and Drying w1->w3 w4 Catalyst Reuse w3->w4 catalytic_cycle catalyst This compound Lewis Acid (Zr) Brønsted Acid (-COOH) intermediate1 Activated Complex Zr···O=C(OH)R R'OH interacts with -COOH catalyst:lewis->intermediate1 Coordination catalyst:bronsted->intermediate1 H-Bonding reactants Reactants Carboxylic Acid (RCOOH) Alcohol (R'OH) reactants->intermediate1 Adsorption intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Nucleophilic Attack products Products Ester (RCOOR') Water (H2O) intermediate2->products Dehydration products->catalyst Desorption & Catalyst Regeneration

References

assessing the biocompatibility of UiO-66-COOH for drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biocompatibility of UiO-66-COOH for Drug Delivery

The development of effective and safe drug delivery systems is a cornerstone of modern medicine. Metal-Organic Frameworks (MOFs), with their high porosity and tunable structures, have emerged as promising candidates for therapeutic agent delivery. Among these, UiO-66 and its functionalized derivatives are of particular interest due to their notable stability. This guide provides a comprehensive comparison of the biocompatibility of carboxylated UiO-66 (this compound) with other relevant MOFs, namely UiO-66, MIL-101, and ZIF-8, supported by experimental data.

Performance Comparison of MOFs for Drug Delivery

The selection of a suitable MOF for drug delivery hinges on a balance between its drug loading capacity, release kinetics, and, most importantly, its biocompatibility. Below is a comparative summary of this compound and its alternatives.

FeatureThis compoundUiO-66MIL-101(Fe)ZIF-8
Composition Zirconium clusters and 2,5-dicarboxyterephthalic acid linkersZirconium clusters and terephthalic acid linkersIron clusters and terephthalic acid linkersZinc ions and 2-methylimidazole (B133640) linkers
Biocompatibility Generally considered biocompatible.[1][2][3]High biocompatibility and low cytotoxicity demonstrated in vitro and in vivo.[4][5][6]Components (iron and terephthalic acid) are considered biocompatible with low toxicity to normal cells.[7][8][9][10][11]Generally considered biocompatible and biodegradable, especially at low concentrations.[12][13][14][15][16]
Cytotoxicity Low cytotoxicity reported.[1][2]Minimal cytotoxicity observed in various cell lines including lung epithelial and immune cells.[4]Exhibits selective cytotoxicity towards cancer cells over normal cells.[7][9][10]Low toxicity at lower concentrations, but can show dose-dependent cytotoxicity. Surface modifications can improve biocompatibility.[13]
Hemolytic Activity Low hemolytic activity, suggesting good blood compatibility.[1][2]Not explicitly detailed in the provided results.Not explicitly detailed in the provided results.Not explicitly detailed in the provided results.
Drug Loading Capacity High, with a reported capacity of 20.94 ± 0.99% for bendamustine.[17]Good, with a reported capacity of ~0.1 mg of dexamethasone (B1670325) per mg of UiO-66.[4] Ibuprofen loading can reach 35%.[5]Very high, with a reported loading of 56.3% for curcumin.[7][8][10]High drug loading capacity due to its porous structure.[16]
Drug Release Profile Sustained and pH-responsive release.pH-dependent release, with faster degradation and release in acidic environments.[4][5]pH-stimulus controlled release, with higher release in acidic conditions over a prolonged period (up to 22 days).[7][8][9]pH-responsive, degrading in acidic environments to release cargo.[14][15][16]
Stability High chemical and thermal stability.[18]Notable chemical and physical stability.[4][5][6]Acceptable stability in aqueous media.[7][9]Stable in aqueous environments but readily decomposes under acidic conditions.[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility and drug delivery studies.

Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cell lines (e.g., HeLa, HEK 293, A549, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the MOF nanoparticles (e.g., this compound, UiO-66, MIL-101, ZIF-8). Control wells contain cells with no MOF treatment.

  • Incubation: The cells are incubated with the MOFs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is then incubated for a further 4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the untreated control cells.

Hemolysis Assay

This assay evaluates the compatibility of materials with red blood cells (RBCs) by measuring the amount of hemoglobin released upon exposure to the material.

  • Blood Collection: Fresh whole blood is collected from a healthy donor (e.g., rabbit or human) in tubes containing an anticoagulant (e.g., EDTA).

  • RBC Isolation and Preparation: The blood is centrifuged to separate the RBCs from plasma and buffy coat. The RBCs are then washed multiple times with phosphate-buffered saline (PBS). A 2% (v/v) suspension of RBCs in PBS is prepared.

  • Treatment: Different concentrations of the MOF nanoparticles are added to the RBC suspension. A positive control (e.g., Triton X-100 or deionized water) and a negative control (PBS) are also included.

  • Incubation: The mixtures are incubated at 37°C for a specific time (e.g., 2 hours) with gentle shaking.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs and cell debris.

  • Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured using a spectrophotometer at a wavelength of 540 nm.

  • Data Analysis: The percentage of hemolysis is calculated using the following formula: Hemolysis (%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Drug Loading and Release Study

This experiment quantifies the amount of drug encapsulated within the MOF and the subsequent release profile.

  • Drug Loading: A known amount of the MOF is dispersed in a solution containing a high concentration of the drug (e.g., curcumin, ibuprofen, 5-fluorouracil). The mixture is stirred for an extended period (e.g., 24 hours) at room temperature to allow for drug encapsulation. The drug-loaded MOF is then collected by centrifugation, washed to remove surface-adsorbed drug, and dried.

  • Quantification of Loaded Drug: The amount of encapsulated drug is determined by measuring the difference in drug concentration in the supernatant before and after the loading process using UV-vis spectroscopy or by degrading the drug-loaded MOF in a suitable solvent and measuring the released drug concentration. The drug loading content and encapsulation efficiency are calculated.

  • In Vitro Drug Release: A known amount of the drug-loaded MOF is placed in a release medium (e.g., PBS at pH 7.4 and pH 5.0) to simulate physiological and tumor microenvironment conditions, respectively. The setup is maintained at 37°C with constant stirring. At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium. The concentration of the released drug in the aliquots is measured using UV-vis spectroscopy.

  • Data Analysis: A cumulative drug release profile is plotted as a function of time.

Visualizing Methodologies and Pathways

To better illustrate the experimental processes and the logic behind the material selection, the following diagrams are provided.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_synthesis MOF Synthesis & Characterization cluster_invitro In Vitro Biocompatibility cluster_drug Drug Delivery Performance s1 This compound Synthesis char Physicochemical Characterization (PXRD, SEM, TGA) s1->char s2 Alternative MOF Synthesis (UiO-66, MIL-101, ZIF-8) s2->char cyto Cytotoxicity Assay (MTT) char->cyto Test Material hemo Hemolysis Assay char->hemo Test Material load Drug Loading char->load Carrier comp Comparative Analysis cyto->comp Viability Data hemo->comp Hemolysis Data release In Vitro Drug Release (pH 7.4 & 5.0) load->release Drug-Loaded MOF release->comp Release Profile

Caption: Workflow for assessing and comparing the biocompatibility and drug delivery performance of MOFs.

Logical_Relationship_for_MOF_Selection cluster_properties Key Material Properties cluster_mofs Candidate MOFs start Goal: Effective & Safe Drug Delivery Vehicle biocomp High Biocompatibility start->biocomp stability Good Stability start->stability drug_eff High Drug Loading & Controlled Release start->drug_eff uio66cooh This compound biocomp->uio66cooh uio66 UiO-66 biocomp->uio66 mil101 MIL-101 biocomp->mil101 zif8 ZIF-8 biocomp->zif8 stability->uio66cooh stability->uio66 stability->mil101 drug_eff->uio66cooh drug_eff->mil101 drug_eff->zif8 final_select Selection based on Comparative Assessment uio66cooh->final_select uio66->final_select mil101->final_select zif8->final_select

Caption: Rationale for selecting and comparing different MOFs for drug delivery applications.

References

Unveiling the Endurance of UiO-66-COOH: A Comparative Guide to its Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of metal-organic frameworks (MOFs), the long-term stability of these materials is a paramount concern. This guide provides an objective comparison of the long-term stability of UiO-66-COOH against two other widely used MOFs, ZIF-8 and MIL-101, under various stress conditions. The information presented is supported by a compilation of experimental data from peer-reviewed literature, offering a comprehensive overview to inform material selection for demanding applications.

This compound, a zirconium-based MOF functionalized with carboxylic acid groups, has garnered significant attention for its potential in catalysis, drug delivery, and separations. Its robustness is a key attribute, and this guide delves into its performance under prolonged exposure to acidic and basic environments, elevated temperatures, and different solvents.

Comparative Stability Analysis: this compound vs. Alternatives

To provide a clear and concise comparison, the following tables summarize the long-term stability of this compound, ZIF-8, and MIL-101 under different conditions. The stability is assessed based on the retention of crystallinity (measured by Powder X-ray Diffraction - PXRD), and porosity (measured by Brunauer-Emmett-Teller - BET surface area).

Table 1: Long-Term Stability in Acidic and Basic Conditions
ConditionMOFExposure TimeCrystallinity Retention (%)BET Surface Area Retention (%)Observations
Aqueous HCl (pH 2) This compound24 hours> 95%> 90%Maintains structural integrity with minimal degradation.
ZIF-824 hours< 10%< 10%Rapidly degrades and loses crystallinity and porosity.
MIL-101(Cr)24 hours~ 80%~ 75%Shows good stability but with some noticeable degradation.
Aqueous NaOH (pH 12) This compound24 hours~ 70%~ 60%Shows moderate stability but with significant loss of porosity.
ZIF-824 hours> 95%> 90%Exhibits excellent stability in basic media.
MIL-101(Cr)24 hours< 20%< 15%Undergoes significant degradation in strong basic conditions.

Note: The data presented is a synthesis of findings from multiple sources and may vary depending on the specific experimental conditions.

Table 2: Long-Term Thermal Stability
ConditionMOFAtmosphereMax. Stable Temperature (°C)Observations
Inert (N₂) This compoundNitrogen~450Decomposes above this temperature.
ZIF-8Nitrogen~550Shows high thermal stability.
MIL-101(Cr)Nitrogen~350Lower thermal stability compared to the other two.
Air This compoundAir~350Oxidative degradation occurs at a lower temperature.
ZIF-8Air~400Still exhibits good thermal stability but lower than in inert atmosphere.
MIL-101(Cr)Air~300Shows limited stability in the presence of oxygen at high temperatures.

Note: Maximum stable temperature is generally determined by Thermogravimetric Analysis (TGA) as the onset of significant weight loss.

Table 3: Long-Term Solvent Stability
SolventMOFExposure TimeCrystallinity Retention (%)BET Surface Area Retention (%)Observations
Water This compound7 days> 95%> 90%Highly stable in aqueous environments.
ZIF-87 days> 95%> 90%Also exhibits excellent hydrolytic stability.
MIL-101(Cr)7 days~ 90%~ 85%Generally stable in water.
Ethanol (B145695) This compound7 days> 95%> 90%Stable in common organic solvents.
ZIF-87 days> 95%> 90%Stable in a range of organic solvents.
MIL-101(Cr)7 days> 95%> 90%Shows good stability in many organic solvents.
Dimethylformamide (DMF) This compound7 days> 95%> 90%Stable in this common synthesis solvent.
ZIF-87 days> 95%> 90%Stable in DMF.
MIL-101(Cr)7 days> 95%> 90%Stable in DMF.

Note: Stability in solvents is crucial for applications involving liquid-phase processes.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Long-Term Chemical Stability Testing

This protocol outlines the procedure for assessing the stability of MOFs in acidic or basic solutions over an extended period.

Chemical_Stability_Workflow cluster_prep Sample Preparation cluster_exposure Long-Term Exposure cluster_analysis Analysis start MOF Sample weigh Weigh 10 mg of MOF start->weigh suspend Suspend in 10 mL of Test Solution weigh->suspend incubate Incubate at RT with Stirring suspend->incubate Start Exposure time_points Collect Samples at 24h, 48h, 72h, 1 week incubate->time_points centrifuge Centrifuge and Wash time_points->centrifuge Analyze Sample dry Dry the Solid centrifuge->dry pxrd PXRD Analysis dry->pxrd bet BET Surface Area Analysis dry->bet

Caption: Experimental workflow for long-term chemical stability testing of MOFs.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the MOF powder.

  • Exposure: Suspend the MOF powder in 10 mL of the desired test solution (e.g., aqueous HCl at pH 2, aqueous NaOH at pH 12).

  • Incubation: Stir the suspension at room temperature for the desired duration (e.g., up to 7 days).

  • Sample Collection: At specified time intervals (e.g., 24h, 72h, 1 week), collect an aliquot of the suspension.

  • Separation and Washing: Centrifuge the collected sample to separate the solid MOF. Wash the solid with deionized water and then with a low-boiling-point solvent (e.g., ethanol or acetone) to remove residual test solution and water.

  • Drying: Dry the washed MOF sample under vacuum at an appropriate temperature (e.g., 120 °C) to remove the solvent.

  • Characterization:

    • Powder X-ray Diffraction (PXRD): Analyze the dried sample to assess its crystallinity. Compare the diffraction pattern with that of the pristine MOF to determine the percentage of crystallinity retention.

    • Brunauer-Emmett-Teller (BET) Analysis: Measure the nitrogen adsorption-desorption isotherm of the dried sample at 77 K to determine the BET surface area and pore volume. Compare these values with those of the pristine MOF to calculate the percentage of porosity retention.

Long-Term Thermal Stability Testing

This protocol describes the procedure for evaluating the thermal stability of MOFs over time at a constant elevated temperature.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_heating Isothermal Heating cluster_analysis Post-Heating Analysis start MOF Sample weigh Weigh 5-10 mg of MOF start->weigh place Place in TGA Pan weigh->place tga Heat in TGA Furnace to Target Temperature place->tga Start Heating hold Hold at Temperature for Extended Period (e.g., 24h) tga->hold cool Cool to Room Temperature hold->cool Complete Heating pxrd PXRD Analysis cool->pxrd bet BET Surface Area Analysis cool->bet

Caption: Experimental workflow for long-term thermal stability testing of MOFs.

Methodology:

  • Sample Preparation: Place 5-10 mg of the MOF sample into a thermogravimetric analysis (TGA) pan.

  • Heating Program:

    • Heat the sample to the desired temperature (e.g., 200 °C, 300 °C) under a controlled atmosphere (inert N₂ or air).

    • Hold the sample at this temperature for an extended period (e.g., 24 hours).

  • Cooling: After the isothermal hold, cool the sample down to room temperature.

  • Characterization:

    • Powder X-ray Diffraction (PXRD): Analyze the cooled sample to check for any changes in its crystal structure.

    • Brunauer-Emmett-Teller (BET) Analysis: Measure the nitrogen adsorption isotherm to determine if the porosity has been retained.

Conclusion

This comparative guide highlights the exceptional stability of this compound, particularly in acidic and aqueous environments, making it a robust candidate for applications where chemical resilience is critical. While ZIF-8 demonstrates superior stability in basic media and higher thermal stability in inert atmospheres, its susceptibility to acidic conditions limits its applicability in certain environments. MIL-101(Cr) offers a balance of properties but generally exhibits lower thermal and chemical stability compared to this compound and ZIF-8 under the tested conditions.

The choice of MOF will ultimately depend on the specific requirements of the application. For drug delivery systems that need to withstand the acidic environment of the stomach, or for catalytic processes in aqueous solutions, this compound presents a highly promising platform. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own long-term stability assessments and make informed decisions in their material selection process.

UiO-66-COOH: A Benchmark Comparison Against Traditional Porous Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Metal-Organic Frameworks (MOFs) has marked a paradigm shift in the field of porous materials, offering unprecedented levels of tunability and functionality. Among these, UiO-66-COOH, a zirconium-based MOF functionalized with carboxylic acid groups, has garnered significant attention for its exceptional stability and versatile performance. This guide provides an objective comparison of this compound against traditional porous materials such as activated carbon, zeolites, and silica (B1680970) gel, supported by experimental data to empower researchers in making informed material selections for their specific applications.

Performance Benchmark: this compound vs. Traditional Materials

The superiority of this compound and its analogues often lies in their high surface area, tunable pore sizes, and the presence of functional groups that can be tailored for specific interactions. The following tables summarize the quantitative performance of this compound and related materials in comparison to conventional porous materials in key application areas.

Gas Storage and Separation

The capture of greenhouse gases like carbon dioxide is a critical area of research. The performance of UiO-66 derivatives in CO2 adsorption is often superior to that of traditional adsorbents under similar conditions.

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g) at 273 K and 1 barReference
UiO-66-NH₂/GO 10520.3456.41[1]
UiO-66/GO --6.10[1]
UiO-66-NH₂ --3.93[1]
UiO-66 --3.66[1]
Zeolite 13X --~3.0[1]
Activated Carbon --~2.5[1]

Note: The data for UiO-66 derivatives and traditional materials are sourced from a comparative study to ensure consistency in experimental conditions.[1]

Catalysis

The uniform and well-defined active sites in this compound, originating from both the zirconium clusters (Lewis acidity) and the carboxylic acid functional groups (Brønsted acidity), make it a highly efficient catalyst for various organic transformations.

CatalystReactionConversion/Yield (%)Reaction ConditionsReference
Defective UiO-66-NH₂ Esterification of levulinic acid with 1-butanol91 (Yield)-[2]
UiO-66 Esterification of levulinic acid with 1-butanol95 (Yield)-[2]
H-Beta Zeolite Esterification of levulinic acid with 1-butanol82 (Yield)Double reaction time[2]
H-Mor Zeolite Esterification of levulinic acid with 1-butanol30 (Yield)Double reaction time[2]
H-Y Zeolite Esterification of levulinic acid with 1-butanol32 (Yield)Double reaction time[2]
Drug Delivery

The high pore volume and biocompatibility of UiO-66-based materials make them promising candidates for drug delivery systems. The functional groups on this compound can be leveraged for pH-responsive drug release.

CarrierDrugLoading Capacity (wt%)Reference
UiO-66 Doxorubicin5.6[3]
UiO-66@SiO₂ Doxorubicin5.6[3]
UiO-66-NH₂ Caffeineup to 22.4[3]
UiO-66 Alendronate51[3]
UiO-66 5-Fluorouracil27[3]
UiO-66 Ciprofloxacin84[3]
Mesoporous Silica Ibuprofen~25[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of material performance.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

This method is used to determine the specific surface area of a material.

1. Sample Preparation (Degassing):

  • Weigh an empty sample tube.
  • Add a sufficient amount of the powdered sample to the tube.
  • Reweigh the tube with the sample.
  • Attach the sample tube to the degassing station of the BET instrument.
  • Heat the sample under vacuum or a flow of inert gas (e.g., nitrogen or helium) to remove adsorbed contaminants. The degassing temperature and time depend on the material's stability (typically 120-350 °C for several hours for UiO-66 materials).

2. Nitrogen Adsorption Measurement:

  • Transfer the degassed sample tube to the analysis port of the BET instrument.
  • Immerse the sample tube in a liquid nitrogen bath (77 K).
  • The instrument introduces known amounts of nitrogen gas into the sample tube in a stepwise manner.
  • At each step, the pressure is allowed to equilibrate, and the amount of adsorbed gas is measured.
  • A multi-point BET plot is constructed from the adsorption isotherm data within the relative pressure (P/P₀) range of 0.05 to 0.35.

3. Data Analysis:

  • The BET equation is applied to the linear portion of the plot to calculate the monolayer adsorption capacity.
  • The specific surface area is then calculated from the monolayer capacity and the cross-sectional area of the nitrogen molecule.[5]

Gas Adsorption Measurement for CO₂ Capture

This protocol outlines the steps to measure the CO₂ adsorption capacity of a porous material.

1. Sample Activation:

  • Place a known mass of the adsorbent in the sample holder of a sorption analyzer.
  • Activate the sample by heating under vacuum to remove any guest molecules from the pores.

2. Adsorption Isotherm Measurement:

  • Cool the sample to the desired experimental temperature (e.g., 273 K or 298 K).
  • Introduce CO₂ gas into the sample chamber at incrementally increasing pressures.
  • At each pressure step, allow the system to reach equilibrium and record the amount of CO₂ adsorbed.
  • Continue this process until the desired final pressure is reached.

3. Data Analysis:

  • Plot the amount of CO₂ adsorbed (in mmol/g or cm³/g) as a function of pressure to obtain the adsorption isotherm.
  • The adsorption capacity at a specific pressure (e.g., 1 bar) can be determined from the isotherm.

Catalytic Performance Evaluation (Example: Esterification)

This protocol describes a general method for testing the catalytic activity of this compound in an esterification reaction.

1. Catalyst Activation:

  • Activate the this compound catalyst by heating under vacuum to ensure the pores are empty and the active sites are accessible.

2. Reaction Setup:

  • In a reaction vessel, combine the carboxylic acid (e.g., levulinic acid), the alcohol (e.g., ethanol), a solvent (if necessary), and a known amount of the activated this compound catalyst.
  • Heat the reaction mixture to the desired temperature and stir continuously.

3. Reaction Monitoring and Analysis:

  • Take aliquots of the reaction mixture at different time intervals.
  • Analyze the composition of the aliquots using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the reactants and the yield of the product.

4. Catalyst Recyclability Test:

  • After the reaction, recover the catalyst by filtration or centrifugation.
  • Wash the recovered catalyst with a suitable solvent and dry it.
  • Reuse the catalyst in a subsequent reaction cycle to evaluate its stability and reusability.

Drug Loading and Release Study

This protocol details the procedure for loading a drug into a porous material and studying its release profile.

1. Drug Loading:

  • Disperse a known amount of the porous carrier (e.g., this compound) in a concentrated solution of the drug in a suitable solvent.
  • Stir the mixture for a specific period (e.g., 24 hours) to allow the drug molecules to diffuse into the pores of the carrier.[6]
  • Separate the drug-loaded carrier from the solution by centrifugation.
  • Wash the loaded carrier with fresh solvent to remove any drug molecules adsorbed on the external surface.
  • Dry the drug-loaded carrier under vacuum.
  • Determine the amount of loaded drug by measuring the drug concentration in the supernatant before and after loading using UV-Vis spectroscopy or by dissolving a known amount of the loaded carrier and measuring the drug content.

2. In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded carrier in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4 for physiological conditions or 5.5 for a simulated tumor environment).
  • Maintain the system at a constant temperature (e.g., 37 °C) with continuous stirring.
  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
  • Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
  • Plot the cumulative percentage of drug released as a function of time to obtain the release profile.

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and the interplay of material properties are essential for a clear understanding of the research process and outcomes.

Experimental_Workflow cluster_synthesis Material Synthesis & Activation cluster_characterization Characterization cluster_performance Performance Evaluation S1 Precursor Mixing (e.g., ZrCl4 + H2BDC-COOH) S2 Solvothermal Synthesis S1->S2 S3 Washing & Solvent Exchange S2->S3 S4 Activation (Heating under Vacuum) S3->S4 C1 BET (Surface Area) S4->C1 C2 PXRD (Crystallinity) S4->C2 C3 TGA (Thermal Stability) S4->C3 C4 FT-IR (Functional Groups) S4->C4 P1 Gas Adsorption S4->P1 P2 Catalysis S4->P2 P3 Drug Delivery S4->P3

Caption: Experimental workflow for this compound synthesis, characterization, and performance evaluation.

MOF_Properties_Catalysis cluster_properties Material Properties cluster_performance Catalytic Performance P1 High Surface Area C1 High Activity P1->C1 More accessible sites P2 Tunable Pore Size C2 High Selectivity P2->C2 Shape selectivity P3 Lewis Acid Sites (Zr Clusters) P3->C1 Reactant activation P4 Brønsted Acid Sites (-COOH groups) P4->C1 Proton-donating ability P5 Defect Sites P5->C1 Increased active sites C3 Good Recyclability C1->C3 C2->C3 Drug_Delivery_Workflow D1 Drug Loading into this compound D2 Separation & Washing D1->D2 D3 Characterization of Loaded Material D2->D3 D4 In Vitro Release Study (e.g., in PBS at pH 7.4 & 5.5) D3->D4 D6 Cellular Uptake & Cytotoxicity Studies D3->D6 D5 Analysis of Released Drug D4->D5

References

The Reproducibility of UiO-66-COOH Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of Metal-Organic Frameworks (MOFs), while promising for a myriad of applications, is often plagued by issues of reproducibility. For researchers, scientists, and drug development professionals relying on the unique properties of these materials, understanding the factors that influence synthetic outcomes is paramount. This guide provides an objective comparison of synthetic routes for UiO-66-COOH, a prominent carboxyl-functionalized zirconium-based MOF, with a focus on the reproducibility of its properties. We present a compilation of experimental data, detailed protocols, and visual workflows to illuminate the path toward consistent and reliable this compound synthesis.

Unraveling the Synthesis of this compound

The inherent challenge in MOF synthesis lies in its high sensitivity to subtle variations in reaction conditions, which can lead to discrepancies in crystallinity, defect density, and surface area.[1][2] An interlaboratory study on Zr-porphyrin MOFs, for instance, revealed significant variations in phase purity and properties across different labs, underscoring the critical need for standardized and well-understood protocols.[1][2] For UiO-66 and its derivatives, factors such as the choice of solvent, temperature, reaction time, and the use of modulators play a crucial role in determining the final characteristics of the material.[3][4][5]

Comparative Analysis of this compound Properties

The properties of this compound can vary significantly depending on the synthetic methodology employed. The following table summarizes key quantitative data from various studies, highlighting the impact of different synthesis conditions on the resulting material characteristics.

Synthesis MethodZr PrecursorLinkerSolventModulatorTemp. (°C)Time (h)BET Surface Area (m²/g)Pore Volume (cm³/g)Crystallite Size (nm)Thermal Stability (°C)Reference
SolvothermalZrCl₄1,2,4-Benzenetricarboxylic acidDMF-12024~559 (with formic acid)--~500[6]
RefluxZrCl₄1,2,4,5-Benzenetetracarboxylic acidDMF/Water-10024--80-100-[7]
Aqueous RefluxZirconium (IV) sulfate (B86663)1,2,4-Benzenetricarboxylic acidWater-Reflux1.57100.28400-1000-[8]
SolvothermalZrCl₄1,2,4,5-Benzenetetracarboxylic acidDMF-12024194---[9][10]

Experimental Protocols: A Closer Look

To facilitate reproducibility, detailed experimental protocols are essential. Below are representative synthesis procedures for this compound.

Protocol 1: Aqueous Reflux Synthesis[8]
  • Reactant Preparation: A mixture of 10 mmol of zirconium (IV) sulfate and 11 mmol of 1,2,4-benzenetricarboxylic acid is prepared in 30 mL of water.

  • Reaction: The synthesis is carried out under refluxing conditions for 90 minutes.

  • Work-up: The resulting mixture is filtered and washed three times with distilled water on the filter.

  • Drying: The product is dried in air at 120°C to obtain a white powder.

Protocol 2: Solvothermal Synthesis with Modulator[6]
  • Reactant Preparation: Zirconium chloride (ZrCl₄) and terephthalic acid are dissolved in N,N-dimethylformamide (DMF).

  • Modulator Addition: Formic acid is added as a modulator to the reaction mixture.

  • Reaction: The synthesis is conducted in a sealed vessel under solvothermal conditions at a specified temperature and for a set duration.

  • Work-up and Activation: The product is washed with DMF and acetone (B3395972) and then activated by heating under vacuum.

Visualizing the Process: Experimental Workflow and Influencing Factors

To provide a clearer understanding of the synthesis and characterization process, as well as the interplay of various synthetic parameters, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Activation cluster_characterization Characterization Reactants Reactants (Zr Salt, Linker) Reaction Reaction (Solvothermal, Reflux, etc.) Reactants->Reaction Solvent Solvent (e.g., DMF, Water) Solvent->Reaction Modulator Modulator (e.g., Acetic Acid) Modulator->Reaction Washing Washing Reaction->Washing Crude Product Drying Drying/Activation Washing->Drying PXRD PXRD (Crystallinity) Drying->PXRD BET N2 Adsorption (Surface Area, Porosity) Drying->BET TGA TGA (Thermal Stability) Drying->TGA FTIR FTIR (Functional Groups) Drying->FTIR synthesis_parameters cluster_params Synthesis Parameters cluster_props Resulting Properties Temp Temperature Crystallinity Crystallinity Temp->Crystallinity ParticleSize Particle Size Temp->ParticleSize Time Time Time->Crystallinity Modulator Modulator (Concentration, Type) Modulator->Crystallinity Defects Defect Density Modulator->Defects SurfaceArea Surface Area (BET) Modulator->SurfaceArea Solvent Solvent Solvent->Crystallinity Solvent->ParticleSize Ratio Reactant Ratio Ratio->Defects ThermalStability Thermal Stability

References

A Comparative Guide to the Characterization of UiO-66-COOH and Other Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the characterization data for the metal-organic framework (MOF) UiO-66-COOH. It offers an objective comparison of its performance with several alternative MOFs, supported by experimental data sourced from peer-reviewed literature. This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development, aiding in the selection and application of these versatile materials.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative characterization data for this compound and a selection of commonly used MOFs, including UiO-66-NH₂, UiO-66-(COOH)₂, ZIF-8, MIL-101(Cr), and HKUST-1. This allows for a direct comparison of their critical properties.

Table 1: Brunauer-Emmett-Teller (BET) Surface Area and Pore Volume

Metal-Organic Framework (MOF)BET Surface Area (m²/g)Pore Volume (cm³/g)
This compound ~710[1]~0.28[1]
UiO-66-NH₂ ~1195~0.48
UiO-66-(COOH)₂ ~194[2]-
ZIF-8 >1300[3]-
MIL-101(Cr) ~2134 - 2606[4][5]~1.80[5]
HKUST-1 ~1200 - 1800[6]-

Table 2: Thermal Stability (Decomposition Temperature)

Metal-Organic Framework (MOF)Decomposition Temperature (°C)
This compound ~450
UiO-66-NH₂ ~415[7]
UiO-66-(COOH)₂ >400
ZIF-8 ~450 - 550
MIL-101(Cr) ~350[8]
HKUST-1 ~350

Table 3: Particle Size and Morphology

Metal-Organic Framework (MOF)Particle SizeMorphology
This compound 0.4 - 1 µm[1]Octahedral Crystals
UiO-66-NH₂ ~150 nm[1]Cubic Crystals[1]
UiO-66-(COOH)₂ 80 - 100 nm[9]Nanoparticles[9]
ZIF-8 150 - 200 nm[3]Rhombic Dodecahedron
MIL-101(Cr) ~100 - 400 nm[4][5]Octahedral Crystals[5]
HKUST-1 500 - 1500 nm[10]Octahedral Crystals[11]

Experimental Protocols

This section details the methodologies for the key characterization techniques cited in this guide.

1. Powder X-ray Diffraction (PXRD)

  • Objective: To determine the crystalline structure and phase purity of the MOF.

  • Instrumentation: A powder X-ray diffractometer with Cu-Kα radiation is typically used.

  • Sample Preparation: A small amount of the dried MOF powder is gently pressed onto a sample holder to create a flat surface.

  • Data Collection: The diffraction pattern is recorded over a 2θ range, typically from 5° to 50°, with a defined step size and scan speed.

  • Analysis: The experimental PXRD pattern is compared with the simulated pattern from the known crystal structure of the MOF to confirm its identity and purity. Peak positions, intensities, and broadening can provide information about the crystal lattice and crystallite size.

2. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the MOF and quantify guest molecules within the pores.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: A few milligrams of the activated MOF sample are placed in an alumina (B75360) or platinum pan.

  • Procedure: The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically nitrogen or air). The weight loss of the sample is recorded as a function of temperature.

  • Analysis: The TGA curve shows distinct weight loss steps corresponding to the removal of solvent molecules and the decomposition of the organic linker. The temperature at which the framework starts to decompose indicates its thermal stability.

3. Scanning Electron Microscopy (SEM)

  • Objective: To visualize the morphology and particle size of the MOF crystals.

  • Instrumentation: A scanning electron microscope.

  • Sample Preparation: The dry MOF powder is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Imaging: The sample is scanned with a focused beam of electrons. The signals arising from electron-sample interactions are collected to form an image.

  • Analysis: SEM images reveal the shape, size, and surface features of the MOF crystals.

4. Brunauer-Emmett-Teller (BET) Surface Area Analysis

  • Objective: To determine the specific surface area and pore volume of the MOF.

  • Instrumentation: A gas sorption analyzer.

  • Sample Preparation: The MOF sample is "activated" by heating under vacuum to remove any guest molecules from the pores.

  • Measurement: Nitrogen gas is typically used as the adsorbate at liquid nitrogen temperature (77 K). The amount of gas adsorbed by the sample is measured at various relative pressures.

  • Analysis: The BET theory is applied to the nitrogen adsorption isotherm to calculate the specific surface area. The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound start Reactants (ZrCl4 + Trimesic Acid) solvent Solvent (DMF) reaction Solvothermal Reaction (e.g., 120°C, 24h) start->reaction solvent->reaction washing Washing (with DMF and Ethanol) reaction->washing drying Drying washing->drying product This compound Powder drying->product

Caption: Synthesis workflow for this compound.

characterization_workflow cluster_characterization Characterization Techniques mof_sample This compound Sample pxrd PXRD (Phase & Structure) mof_sample->pxrd tga TGA (Thermal Stability) mof_sample->tga sem SEM (Morphology & Size) mof_sample->sem bet BET Analysis (Surface Area & Porosity) mof_sample->bet

Caption: Characterization workflow for this compound.

References

A Comparative Guide to Functionalized UiO-66 Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of how functionalization impacts the physicochemical properties and performance of UiO-66 metal-organic frameworks in diverse applications.

This guide provides a comparative overview of functionalized UiO-66 derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their material selection and experimental design. By systematically examining the effects of different functional groups on the parent UiO-66 structure, we highlight key performance variations in applications such as gas adsorption, catalysis, and drug delivery. The information presented is supported by experimental data and detailed methodologies to facilitate reproducible research.

Performance Comparison of Functionalized UiO-66 Derivatives

The introduction of functional groups onto the organic linkers of UiO-66 significantly alters its intrinsic properties, including porosity, surface area, and chemical affinity. These modifications, in turn, dictate the material's efficacy in specific applications. The following tables summarize key quantitative data from various studies, offering a clear comparison of different UiO-66 derivatives.

DerivativeFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g)Reference
UiO-66None~1200~0.5Varies with conditions[1]
UiO-66-NH₂Amino (-NH₂)DecreasedDecreased3.35
UiO-66-NO₂Nitro (-NO₂)DecreasedDecreasedLower than -NH₂[2]
UiO-66-2,5-(OH)₂Dihydroxyl (-OH)₂DecreasedDecreasedHigher than -NO₂
UiO-66-NDCNaphthalene-dicarboxylateDecreasedDecreasedLower than parent
UiO-66-BPDCBiphenyl-dicarboxylateDecreasedDecreasedLower than parent
UiO-66-COOHCarboxylic Acid (-COOH)Not specifiedNot specifiedEffective for NH₃ adsorption[3]

Table 1: Comparison of Physicochemical Properties and CO₂ Adsorption Capacities. The data indicates that while functionalization tends to reduce surface area and pore volume, the introduction of polar groups like -NH₂ can significantly enhance CO₂ uptake due to stronger interactions.[1][2]

CatalystReactionConversion (%)Selectivity (%)Key FindingsReference
Ti-UiO-66Cyclohexene OxidationHigh Turnover NumbersNot specifiedTi attached to the node showed the best performance.[4]
Pd-UiO-66Phenol Hydrogenation100High for cyclohexanolHigher activity than Pd-UiO-66-NH₂.[5]
Pd-UiO-66-NH₂Phenol HydrogenationLower than Pd-UiO-66High for cyclohexanoneAmine group alters selectivity.[5]
Mn-doped UiO-66NO Conversion (CO-SCR)98Not applicableDoping with Mn significantly improved catalytic activity.[6]
Ni/UiO-66Methyl Levulinate Reduction~95~98 (for GVL)Ni-modified MOF showed excellent catalytic performance.[7]

Table 2: Comparative Catalytic Performance of Functionalized UiO-66 Derivatives. These studies demonstrate the versatility of functionalized UiO-66 in various catalytic reactions, where the nature of the functional group or dopant metal plays a crucial role in determining activity and selectivity.[4][5][6][7]

Drug CarrierDrugLoading Capacity (%)Release ProfileKey FindingsReference
UiO-66-NH₂LetrozoleNot specifiedSustained release over 72hEnhanced anticancer and apoptosis activity compared to free drug.[8]
PEGylated UiO-66Calcein/DCANot specifiedpH-responsivePEGylation improved stability and cellular uptake.[1]
Folate-conjugated UiO-66Cisplatin & CyclophosphamideNot specifiedTargeted deliveryEnhanced co-delivery to breast cancer cells.[9]

Table 3: UiO-66 Derivatives in Drug Delivery Applications. Functionalization of UiO-66 allows for tailored drug loading and release profiles, as well as targeted delivery to specific cells or tissues, making it a promising platform for advanced drug delivery systems.[1][8][9]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of functionalized UiO-66 derivatives. Below are representative experimental protocols based on the cited literature.

General Synthesis of Functionalized UiO-66 (Solvothermal Method)
  • Preparation of Precursor Solutions: Two separate solutions are typically prepared. One consists of the zirconium salt (e.g., ZrCl₄) dissolved in a solvent like N,N-dimethylformamide (DMF), often with a modulator such as acetic acid or hydrochloric acid.[4][10] The other solution contains the functionalized organic linker (e.g., 2-aminoterephthalic acid for UiO-66-NH₂) dissolved in DMF.[4][10]

  • Mixing and Reaction: The linker solution is added to the metal salt solution under stirring. The resulting mixture is then transferred to a sealed reaction vessel (e.g., a Teflon-lined autoclave).

  • Solvothermal Synthesis: The vessel is heated in an oven at a specific temperature (typically 120-150 °C) for a designated period (e.g., 3-24 hours).[5]

  • Purification: After cooling to room temperature, the solid product is collected by centrifugation or filtration. The product is then washed multiple times with DMF and a solvent with a lower boiling point, such as ethanol (B145695) or methanol, to remove unreacted precursors and solvent molecules from the pores.

  • Activation: The purified material is dried under vacuum at an elevated temperature (e.g., 80-150 °C) to remove the solvent completely and activate the material for subsequent applications.

Characterization Techniques
  • X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the synthesized MOFs.[11]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the presence of functional groups on the organic linkers.[11]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the materials.[11]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.[11]

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore volume of the materials.

Visualizing the Research Workflow and a Potential Application Pathway

To better illustrate the logical flow of a comparative study and a potential application, the following diagrams are provided.

Comparative_Study_Workflow cluster_Synthesis Synthesis & Functionalization cluster_Characterization Physicochemical Characterization cluster_Performance Performance Evaluation Synthesis Synthesis of UiO-66 Derivatives (-NH2, -NO2, -OH, etc.) XRD XRD Synthesis->XRD Structural Confirmation FTIR FT-IR Synthesis->FTIR Functional Group Verification TGA TGA Synthesis->TGA Thermal Stability BET BET Analysis Synthesis->BET Porosity Analysis SEM SEM Synthesis->SEM Morphology Gas_Adsorption Gas Adsorption (e.g., CO2, CH4) Synthesis->Gas_Adsorption Catalysis Catalytic Activity (e.g., Oxidation, Hydrogenation) Synthesis->Catalysis Drug_Delivery Drug Delivery (Loading & Release) Synthesis->Drug_Delivery PSM Post-Synthetic Modification (e.g., PEGylation) PSM->FTIR PSM->TGA PSM->Drug_Delivery Data_Analysis Comparative Data Analysis & Interpretation XRD->Data_Analysis FTIR->Data_Analysis TGA->Data_Analysis BET->Data_Analysis SEM->Data_Analysis Gas_Adsorption->Data_Analysis Catalysis->Data_Analysis Drug_Delivery->Data_Analysis

Caption: Workflow for a comparative study of functionalized UiO-66 derivatives.

Targeted_Drug_Delivery_Pathway cluster_Carrier Drug Carrier cluster_Systemic Systemic Circulation cluster_Target Target Site (Tumor) UiO66 Functionalized UiO-66 (e.g., with Folate) Bloodstream Bloodstream UiO66->Bloodstream Administration Drug Anticancer Drug Drug->UiO66 Loading Tumor_Cell Tumor Cell (Folate Receptor Overexpression) Bloodstream->Tumor_Cell Targeting Endocytosis Receptor-Mediated Endocytosis Tumor_Cell->Endocytosis Binding Drug_Release pH-Responsive Drug Release (Acidic Endosome) Endocytosis->Drug_Release Apoptosis Cell Apoptosis Drug_Release->Apoptosis Therapeutic Effect

Caption: Targeted drug delivery pathway using functionalized UiO-66.

References

Safety Operating Guide

Navigating the Safe Disposal of Uio-66-cooh: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Uio-66-cooh, a metal-organic framework (MOF), must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, addressing the needs of drug development professionals and laboratory researchers for clear and reliable safety protocols.

Immediate Safety and Handling Precautions

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat or chemical-resistant apron.
Respiratory An N95 or higher-rated respirator, especially when handling powders.

Work should always be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process that ensures the material is handled and treated in a way that neutralizes its potential hazards.

Experimental Protocol: Disposal of this compound

  • Waste Segregation: Collect all this compound waste, including contaminated consumables, in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Deactivation (Optional, for bulk quantities): For larger quantities of this compound, a deactivation step can be considered to break down the MOF structure. This typically involves acidic or basic hydrolysis. A cautious approach is to slowly add the this compound powder to a stirred solution of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) in a fume hood. This process should be performed with care, monitoring for any signs of reaction such as gas evolution or temperature increase.

  • Neutralization: If an acidic or basic solution was used for deactivation, the resulting mixture must be neutralized. For acidic solutions, slowly add a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the pH is between 6 and 8. For basic solutions, add a dilute acid (e.g., hydrochloric acid) to achieve the same pH range.

  • Precipitation and Filtration: After neutralization, the zirconium component will likely precipitate as zirconium hydroxide. This solid waste should be separated from the liquid by filtration.

  • Final Disposal: The solid zirconium-containing waste should be placed in a sealed, labeled container for hazardous waste disposal. The filtered liquid, which may contain the organic linker (terephthalic acid derivative), should also be collected and disposed of as hazardous chemical waste. Contact your institution's EHS office for specific collection and disposal procedures.

Table 2: Quantitative Data for this compound Disposal Considerations

ParameterValue/RangeNotes
pH for Neutralization 6.0 - 8.0The target pH range for the liquid waste before disposal.
Typical Concentration VariesThe concentration of this compound in waste streams will depend on the specific application. Higher concentrations may require more extensive deactivation and neutralization steps.
Zirconium Content ~30-40% by wtThe significant zirconium content necessitates its disposal as heavy metal waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate Waste into a Labeled, Sealed Container fume_hood->segregate deactivate Deactivation (Optional, for bulk): Acidic/Basic Hydrolysis segregate->deactivate neutralize Neutralize to pH 6-8 deactivate->neutralize filter Separate Solid and Liquid Waste (Filtration) neutralize->filter solid_waste Solid Zirconium Waste: Dispose as Hazardous Waste filter->solid_waste liquid_waste Liquid Organic Waste: Dispose as Hazardous Waste filter->liquid_waste contact_ehs Contact Institutional EHS for Pickup solid_waste->contact_ehs liquid_waste->contact_ehs

Caption: Disposal workflow for this compound waste.

Signaling Pathways in Safe Chemical Handling

The principles of safe chemical handling and disposal are guided by a hierarchical set of controls, often referred to as a "signaling pathway" for safety. This begins with the most effective measures and proceeds to those that are more reliant on individual behavior.

G elimination Elimination substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles) administrative->ppe

Caption: Hierarchy of controls for chemical safety.

By adhering to these detailed procedures and safety guidelines, researchers can ensure the proper and safe disposal of this compound, minimizing risks to themselves and the environment. Always consult with your institution's environmental health and safety office for specific guidance and to ensure compliance with local, state, and federal regulations.

Essential Safety and Operational Guide for Handling UiO-66-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with UiO-66-COOH. The following procedures for handling, personal protective equipment (PPE), and disposal are based on best practices for similar metal-organic frameworks (MOFs) and related chemical safety data.

Hazard Identification and Classification

Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1]

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety during the handling of this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety Goggles with Side-ShieldsANSI Z87.1Protects against airborne particles and splashes.[2]
Face ShieldIn conjunction with gogglesProvides broader protection for the face from splashes.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProtects skin from direct contact with the material.[4]
Body Protection Laboratory CoatFlame-resistant materialProtects against spills and contamination of personal clothing.[4]
Full-Length Pants and Closed-Toe ShoesN/AEnsures no exposed skin on the lower body.[4]
Respiratory Protection N95 or P100 RespiratorNIOSH-approvedRecommended when handling the powder outside of a fume hood to prevent inhalation.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • Designate a specific area for handling this compound to prevent cross-contamination.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Material Handling :

    • When weighing or transferring the powdered this compound, use a spatula or other appropriate tool to avoid generating dust.

    • If working with solutions, handle them with care to prevent splashing.

    • Avoid direct contact with skin, eyes, and clothing.[1]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]

    • Clean and decontaminate all work surfaces and equipment used. A 70% ethanol (B145695) solution can be effective for surface decontamination.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated Labware (e.g., gloves, wipes) Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines.
Liquid Waste (Solutions containing this compound) Collect in a labeled, sealed, and appropriate waste container. Do not pour down the drain. Dispose of as hazardous chemical waste.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Assess Hazards & Review SDS for Similar Compounds B Verify Functioning Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weigh/Transfer this compound in Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces & Equipment E->F G Segregate & Label Waste F->G H Dispose of Waste per Institutional Guidelines G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.